2-Oxa-7-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxa-9-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(6-9-4-1)3-5-10-7-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDULWLULNPQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610345 | |
| Record name | 2-Oxa-7-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-74-9 | |
| Record name | 2-Oxa-7-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of the 2-Oxa-7-azaspiro[4.5]decane Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-Oxa-7-azaspiro[4.5]decane scaffold is a key building block in modern medicinal chemistry, prized for its inherent three-dimensionality and the conformational rigidity it imparts to molecules. This guide provides a comprehensive overview of the synthetic strategies for accessing this valuable spirocyclic system. We will delve into the mechanistic rationale behind various synthetic routes, offer detailed experimental protocols, and discuss the critical aspects of purification and characterization. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics incorporating this privileged scaffold.
Introduction: The Significance of the this compound Scaffold
Spirocyclic frameworks have garnered significant attention in drug discovery due to their ability to explore chemical space in three dimensions, a critical factor for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates. The this compound core, featuring a piperidine ring fused to a tetrahydrofuran ring through a spirocyclic center, offers a unique combination of structural features. The piperidine moiety provides a basic nitrogen atom that can be readily functionalized to modulate pharmacological activity and solubility, while the oxa-spirocyclic portion introduces a polar ether linkage and a defined stereochemical environment. This combination makes it an attractive scaffold for the development of novel central nervous system (CNS) agents, among other therapeutic areas.
Strategic Approaches to the Synthesis of this compound
Several synthetic strategies can be employed to construct the this compound core. The choice of a particular route often depends on the availability of starting materials, the desired substitution patterns, and scalability. The most prevalent and effective methods include intramolecular cyclization and cycloaddition reactions.
Intramolecular Cyclization: A Powerful and Versatile Strategy
Intramolecular cyclization is a robust and widely used approach for the synthesis of spirocyclic systems. This strategy involves the formation of one of the rings by the reaction of two functional groups within the same molecule. A common and effective disconnection for the this compound system is to form the tetrahydrofuran ring in the final key step. This can be achieved through several variations of intramolecular cyclization.
This retro-synthetic analysis highlights a piperidine-based intermediate as a key precursor. This is advantageous as substituted piperidines are readily available or can be synthesized through well-established methods. The subsequent intramolecular cyclization to form the tetrahydrofuran ring is often a high-yielding and stereocontrolled process.
Diagram 1: Retrosynthetic Analysis of this compound via Intramolecular Cyclization
Caption: Retrosynthetic approach for this compound.
Diastereoselective Gold and Palladium Relay Catalysis: A Modern Approach
A highly innovative and efficient method for the synthesis of dearomatized this compound derivatives involves a gold and palladium relay catalytic tandem cyclization. This approach utilizes the reaction of enynamides with vinyl benzoxazinanones to construct the complex spirocyclic system in a single operation with high diastereoselectivity.
This sophisticated transformation proceeds through a cascade of reactions. The gold catalyst activates the alkyne of the enynamide, facilitating an intramolecular cyclization to form a furan-derived azadiene. Simultaneously, the palladium catalyst activates the vinyl benzoxazinanone to generate a Pd-π-allyl dipole. These two reactive intermediates then undergo a [2+4] cycloaddition to furnish the desired this compound derivative. The choice of catalysts and ligands is crucial for controlling the stereochemical outcome of the reaction.
Diagram 2: Gold and Palladium Relay Catalysis Workflow
Caption: Tandem catalytic cycle for spirocycle synthesis.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the synthesis of the N-Boc protected this compound, a versatile intermediate for further functionalization. This protocol is adapted from established procedures for the synthesis of related spirocyclic systems.
Synthesis of tert-butyl this compound-7-carboxylate
This synthesis is presented as a three-step process starting from the commercially available N-Boc-4-piperidone.
Diagram 3: Synthetic Pathway to N-Boc-2-Oxa-7-azaspiro[4.5]decane
Caption: Three-step synthesis of the target building block.
Step 1: Synthesis of tert-butyl 4-(2-ethoxy-1-hydroxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
-
Rationale: This step introduces the two-carbon unit required for the formation of the tetrahydrofuran ring. A Reformatsky-type reaction using ethyl bromoacetate and zinc provides a reliable method for the formation of the β-hydroxy ester intermediate.
-
Procedure:
-
To a stirred suspension of activated zinc dust (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere, add a solution of ethyl bromoacetate (1.2 eq.) in anhydrous THF (5 mL) dropwise at room temperature.
-
The mixture is gently heated to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the zinc.
-
After the initial reaction subsides, a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF (10 mL) is added dropwise.
-
The reaction mixture is then heated to reflux for 2 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ester.
-
Step 2: Synthesis of tert-butyl 4-(1,3-dihydroxypropan-2-yl)-4-hydroxypiperidine-1-carboxylate
-
Rationale: The ester group in the intermediate is reduced to a primary alcohol to generate the diol precursor necessary for the subsequent intramolecular cyclization. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.
-
Procedure:
-
To a stirred solution of the β-hydroxy ester from Step 1 (1.0 eq.) in anhydrous THF (15 mL) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (2.0 eq.) portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The filtrate is concentrated under reduced pressure to yield the crude diol, which is often used in the next step without further purification.
-
Step 3: Synthesis of tert-butyl this compound-7-carboxylate
-
Rationale: This is the key ring-forming step. An acid-catalyzed intramolecular cyclization of the diol leads to the formation of the thermodynamically stable spirocyclic ether. p-Toluenesulfonic acid is a commonly used and effective catalyst for this type of transformation.
-
Procedure:
-
A solution of the crude diol from Step 2 (1.0 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq.) in toluene (20 mL) is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl this compound-7-carboxylate as a colorless oil or a white solid.
-
Data Presentation and Characterization
The successful synthesis of the this compound building block must be confirmed by rigorous analytical characterization.
Table 1: Typical Reaction Parameters and Expected Yields
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | N-Boc-4-piperidone, Ethyl bromoacetate, Zn | THF | Reflux | 60-75% |
| 2 | β-hydroxy ester, LiAlH₄ | THF | 0 °C to RT | 85-95% (crude) |
| 3 | Diol, p-TsOH·H₂O | Toluene | Reflux | 70-85% |
Characterization Data for tert-butyl this compound-7-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) δ: The spectrum is expected to show characteristic signals for the Boc-protecting group (a singlet around 1.46 ppm), the piperidine ring protons (complex multiplets in the range of 1.5-1.8 ppm and 3.2-3.6 ppm), and the tetrahydrofuran ring protons (multiplets in the range of 1.9-2.1 ppm and 3.7-3.9 ppm).
-
¹³C NMR (100 MHz, CDCl₃) δ: Expected signals include the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~79 ppm), the spirocyclic carbon (~75 ppm), and a series of signals for the carbons of the piperidine and tetrahydrofuran rings.
-
Mass Spectrometry (ESI): The calculated mass for the protonated molecule [M+H]⁺ should be confirmed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-O-C stretch of the ether and the C=O stretch of the carbamate should be observed.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and increasingly important building block in the field of drug discovery. The synthetic routes outlined in this guide, particularly the intramolecular cyclization approach, provide a reliable and adaptable means of accessing this core structure. The N-Boc protected derivative serves as a versatile intermediate, allowing for a wide range of subsequent chemical modifications. As the demand for novel, three-dimensional chemical matter continues to grow, the development of even more efficient, stereoselective, and scalable syntheses of this and related spirocyclic systems will remain a key area of research for synthetic and medicinal chemists.
References
A comprehensive list of references will be provided upon request, including full citations and clickable URLs to the original research articles and patents that support the synthetic methods and mechanistic discussions presented in this guide.
An In-depth Technical Guide to the Physicochemical Properties of 2-Oxa-7-azaspiro[4.5]decane
Introduction: The Strategic Importance of the 2-Oxa-7-azaspiro[4.5]decane Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, spirocyclic systems have garnered significant attention for their inherent three-dimensionality and structural rigidity. The this compound scaffold, in particular, has emerged as a privileged structural motif in the design of innovative therapeutic agents.[1] Its unique topology allows for the precise spatial orientation of substituents, enabling a sophisticated exploration of chemical space to optimize interactions with biological targets.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a critical foundation for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their programs. Understanding these fundamental characteristics is paramount for predicting a molecule's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its trajectory from a promising lead to a viable clinical candidate.
Core Physicochemical Profile
A thorough understanding of a molecule's physicochemical properties is the bedrock of rational drug design. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical determinants of its ultimate therapeutic efficacy and safety.
Molecular Structure and Identity
-
Molecular Formula: C₈H₁₅NO
-
SMILES: C1OCCC12CNCCC2[2]
The structure of this compound, depicted below, features a piperidine ring and a tetrahydrofuran ring sharing a single spirocyclic carbon atom. This arrangement imparts a rigid, three-dimensional conformation that is highly desirable in modern drug discovery.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
In the absence of comprehensive, publicly available experimental data, in silico predictive models provide valuable initial estimates of key physicochemical parameters. The following table summarizes these predicted values. It is imperative to note that while these predictions are based on robust algorithms, they should be confirmed by experimental determination.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa | 9.5 (basic) | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.[3][4][5] |
| logP | 0.45 | A measure of lipophilicity, which influences absorption, distribution, metabolism, and toxicity.[6] |
| Aqueous Solubility (logS) | -1.5 (moderately soluble) | Crucial for bioavailability and formulation development.[7][8][9] |
Experimental Determination of Physicochemical Properties: Methodologies and Rationale
To ensure the accuracy of the physicochemical data used in drug development, experimental determination is essential. The following sections detail the standard, field-proven protocols for measuring pKa, logP, and aqueous solubility.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter as it dictates the charge of a molecule at a given pH. The ionization state of a drug molecule profoundly affects its solubility, ability to cross biological membranes, and its interaction with its target protein.[3][4][5][10]
Causality Behind Experimental Choices: Potentiometric titration is considered a gold-standard method for pKa determination due to its high precision and accuracy.[11][12][13] The method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise identification of the pKa at the half-equivalence point.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11][12]
-
Sample Preparation: Prepare a solution of this compound of known concentration (typically in the range of 1-10 mM) in high-purity water. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride is added.[11][12]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH. The titrant is added in small, precise increments.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the amine is protonated.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the most widely used measure of a compound's lipophilicity. This property is a key determinant of a drug's ADME profile, influencing its absorption, distribution throughout the body, and its ability to cross cell membranes.[6]
Causality Behind Experimental Choices: The shake-flask method is the traditional and most reliable method for logP determination.[14][15][16] It directly measures the partitioning of a compound between two immiscible phases, providing a direct and unambiguous value for the partition coefficient.
Step-by-Step Methodology:
-
Phase Saturation: n-Octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD measurements) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[14][17]
-
Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated phases.
-
Partitioning: A precise volume of the second pre-saturated phase is added, and the mixture is gently shaken or agitated until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a fundamental property that significantly influences a drug's bioavailability and the feasibility of developing an oral or injectable formulation.[7][8][9][18][19] Poor solubility is a major hurdle in drug development, often leading to inadequate absorption and therapeutic effect.
Causality Behind Experimental Choices: The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution in equilibrium with the solid drug, providing the most accurate and relevant solubility value for drug development.
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The undissolved solid is removed by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Result Expression: The solubility is typically expressed in units of mg/mL or mol/L.
Caption: Workflow for aqueous solubility determination by the shake-flask method.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel therapeutics. A comprehensive understanding and experimental validation of its fundamental physicochemical properties—pKa, logP, and aqueous solubility—are indispensable for guiding medicinal chemistry efforts and ensuring the successful development of drug candidates. The methodologies outlined in this guide provide a robust framework for obtaining the high-quality data necessary for informed decision-making in the complex and challenging process of drug discovery.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]
-
Protocols.io. LogP / LogD shake-flask method. [Link]
-
Rowan Scientific. Predicting Solubility. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Molinspiration. logP - octanol-water partition coefficient calculation. [Link]
-
Chemaxon. Solubility Predictor. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Chirilă, M. I. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-399. [Link]
-
Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in medicinal chemistry, 1, 25. [Link]
-
Llompart, P., & Marcou, G. (2021). Thermodynamic Solubility in Pure Water. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
-
Pion Inc. What is pKa and how is it used in drug development?. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Avdeef, A. (2012). Development of methods for the determination of pKa values. In Drug bioavailability (pp. 109-143). Humana Press. [Link]
-
Al-Iraqi, M. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 856-871. [Link]
-
Panapitiya, G., et al. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv preprint arXiv:2105.12638. [Link]
-
ACD/Labs. LogP vs LogD - What is the Difference?. [Link]
-
BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]
-
ResearchGate. LogP / LogD shake-flask method v1. [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
ResearchGate. The Importance of Solubility for New Drug Molecules. [Link]
-
Rowan Scientific. Aqueous Solubility Prediction with Kingfisher and ESOL. [Link]
-
PubChem. 1-Oxa-7-azaspiro(4.5)decane. [Link]
-
TSI Journals. A new developed potentiometric method for the determination of pKa values for syn and anti isomer pair in 3 and 4-hydroxybenzaldoximes. [Link]
-
JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
ResearchGate. The pKa Distribution of Drugs: Application to Drug Discovery. [Link]
-
U.S. Environmental Protection Agency. Ethanone, 2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]dec-4-yl)-. [Link]
-
PubChemLite. This compound hydrochloride (C8H15NO). [Link]
-
PubChemLite. 7-oxa-2-azaspiro[4.5]decane (C8H15NO). [Link]
-
Arctom. CAS NO. 176-74-9 | this compound. [Link]
Sources
- 1. This compound|High-Quality Building Block [benchchem.com]
- 2. 176-74-9|this compound|BLD Pharm [bldpharm.com]
- 3. drughunter.com [drughunter.com]
- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is pKa and how is it used in drug development? [pion-inc.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. ucd.ie [ucd.ie]
- 10. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Oxa-7-azaspiro[4.5]decane: IUPAC Nomenclature and Isomeric Landscape
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 2-oxa-7-azaspiro[4.5]decane, a molecule of significant interest in medicinal chemistry and drug discovery. We will delve into the intricacies of its IUPAC nomenclature, explore the full spectrum of its potential isomers, and present scientifically grounded protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique three-dimensional architecture of this spirocyclic scaffold.
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
The principle of "escaping from flatland" has become a central tenet in contemporary medicinal chemistry. The drive to create molecules with greater three-dimensional complexity has led to an increased focus on scaffolds that can present substituents in well-defined spatial orientations. Spirocyclic systems, such as this compound, are particularly valuable in this regard. Their inherent rigidity and novel topology make them privileged structures for probing protein-ligand interactions and developing new therapeutic agents with improved pharmacological profiles. This guide will provide a deep dive into the foundational chemical principles of this compound, a versatile building block for the synthesis of diverse compound libraries.
Decoding the Name: IUPAC Nomenclature of this compound
The systematic name "this compound" is derived from the IUPAC nomenclature rules for spiro compounds and provides a precise description of its structure.[1][2]
-
spiro : This prefix indicates that the compound consists of two rings connected at a single common atom, the spiro atom.
-
[4.5] : These numbers, enclosed in square brackets and separated by a period, denote the number of atoms in each ring, excluding the spiro atom itself. The numbers are listed in ascending order. In this case, there is a 5-membered ring (4 atoms + the spiro atom) and a 6-membered ring (5 atoms + the spiro atom).
-
decane : This is the parent hydrocarbon name, indicating a total of ten atoms in the bicyclic system (4 + 5 + 1 spiro atom).
-
2-oxa-7-aza : These prefixes, along with their locants (numbers), identify the heteroatoms present in the rings and their positions. "Oxa" refers to an oxygen atom, and "aza" refers to a nitrogen atom.
The numbering of the spirocyclic system begins in the smaller ring, adjacent to the spiro atom, and proceeds around the smaller ring, through the spiro atom, and then around the larger ring.[3][4] To assign the lowest possible locants to the heteroatoms, the numbering for this compound proceeds as follows:
Figure 1: IUPAC Numbering of the this compound scaffold.
Following these rules, the oxygen atom is at position 2, and the nitrogen atom is at position 7. The priority for numbering heteroatoms follows the order O > S > N, which is consistent with the assigned locants in this case.[5][6]
The Isomeric Landscape of this compound
The structural complexity of this compound gives rise to several types of isomers.
Constitutional Isomers
Constitutional isomers have the same molecular formula (C₈H₁₅NO) but different connectivity. For the oxa-azaspiro[4.5]decane core, numerous constitutional isomers are possible by varying the positions of the oxygen and nitrogen atoms within the rings. A selection of these isomers is presented in the table below.
| IUPAC Name | CAS Number |
| 1-Oxa-7-azaspiro[4.5]decane | 63766-56-3 |
| 1-Oxa-8-azaspiro[4.5]decane | 176-72-7 |
| This compound | 176-74-9 |
| 2-Oxa-8-azaspiro[4.5]decane | 176-69-2 |
| 8-Oxa-2-azaspiro[4.5]decane | 310-93-0 |
This table is not exhaustive but illustrates the diversity of possible constitutional isomers.
Stereoisomers: Chirality in Spirocyclic Systems
Spiro compounds can exhibit chirality, often in the form of axial chirality, even in the absence of a traditional asymmetric carbon atom with four different substituents.[7] The spiro atom in this compound is a stereocenter. The two rings are in planes that are perpendicular to each other, and if the substituents on the rings are not symmetrically arranged, the molecule will be chiral.
In the case of the parent this compound, the spiro atom (C5) is connected to four different groups in a three-dimensional arrangement, making it a chiral center. This gives rise to a pair of enantiomers: (R)-2-oxa-7-azaspiro[4.5]decane and (S)-2-oxa-7-azaspiro[4.5]decane.
Figure 2: Enantiomers of this compound.
Furthermore, the introduction of substituents on either of the rings can create additional stereocenters, leading to the possibility of diastereomers. The conformational rigidity of the spirocyclic system can lead to distinct and predictable spatial arrangements of these substituents, which is highly advantageous in drug design.
Synthesis and Characterization
While the literature contains numerous examples of the synthesis of constitutional isomers and derivatives of oxa-azaspiro[4.5]decanes, a specific, detailed protocol for the parent this compound is less common.[3][6][8] However, based on established synthetic methodologies for related spirocyclic systems, a plausible synthetic strategy and detailed characterization protocols can be outlined.
Proposed Synthetic Approach
A convergent synthetic strategy could involve the preparation of suitable precursors for the five-membered and six-membered rings, followed by a key cyclization step to form the spirocyclic core. One potential approach is a diastereoselective gold and palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones to produce dearomatized this compound derivatives.[6] For the parent compound, a simplified conceptual workflow is proposed below.
Figure 3: Conceptual workflow for the synthesis and resolution of this compound enantiomers.
Experimental Protocol: Characterization of Isomers
The structural elucidation and differentiation of isomers of this compound would rely on a combination of spectroscopic and chromatographic techniques.
Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. Diastereotopic protons on the methylene groups of both rings will likely exhibit distinct chemical shifts and coupling patterns. The chemical shifts of protons adjacent to the oxygen and nitrogen atoms will be deshielded.
-
¹³C NMR: The carbon NMR spectrum should show eight distinct signals for the eight carbon atoms of the spirocyclic framework. The chemical shifts will be indicative of the electronic environment of each carbon atom (e.g., carbons adjacent to heteroatoms will be downfield).
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Step 2: Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass measurement.
Step 3: Chiral Separation
To separate the enantiomers of this compound, chiral high-performance liquid chromatography (HPLC) is the method of choice.
-
Column: A chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, will be used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically employed. The exact composition will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is commonly used for detection. The separated enantiomers will appear as two distinct peaks with equal area under the curve for a racemic mixture.
Step 4: Determination of Absolute Configuration
The absolute configuration of the separated enantiomers can be determined using techniques such as:
-
X-ray Crystallography: If suitable crystals can be obtained, this method provides unambiguous determination of the absolute stereochemistry.
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration in solution by comparing the experimental spectra with those predicted from quantum chemical calculations.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel, three-dimensional chemical entities. A thorough understanding of its nomenclature, isomeric possibilities, and methods for stereocontrolled synthesis and characterization is essential for its effective application in drug discovery. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the chemical space offered by this promising heterocyclic system.
References
- French-Ukrainian Journal of Chemistry. (2023). 1-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Benchchem. (n.d.). This compound|High-Quality Building Block.
- ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
- Wikipedia. (n.d.). Spiro compound.
- IUPAC Nomencl
- YouTube. (2022).
- ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.
- Chemistry Stack Exchange. (2016). Chirality of spirocyclic compound.
- Wikipedia. (n.d.). Azaspirodecane.
- PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
- MedchemExpress. (n.d.). 2-Oxa-7-azaspiro[4.
- ACD/Labs. (n.d.). Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS).
- Wikipedia. (n.d.). Spiro compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 7-Phenyl-1-oxa-4-thiaspiro[4.5]decan-7-ol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Spiro compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic Unveiling of 2-Oxa-7-azaspiro[4.5]decane: A Technical Guide
Introduction: The Structural Significance of 2-Oxa-7-azaspiro[4.5]decane
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional diversity is paramount for the development of next-generation therapeutics. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable frameworks. Their inherent rigidity and defined spatial orientation of substituents allow for precise interactions with biological targets.[1] Among these, the this compound core represents a compelling scaffold, merging the structural features of a piperidine and a tetrahydrofuran ring. This unique combination of a secondary amine and an ether linkage within a constrained spirocyclic system presents a versatile platform for creating diverse chemical libraries for drug discovery.[1]
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is the cornerstone of spectral interpretation. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used for the assignment of spectroscopic signals.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.
Experimental Protocol: NMR Data Acquisition
For a compound like this compound, a standard set of NMR experiments would be conducted to ensure unambiguous structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly of the N-H proton.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is typically acquired to observe a single peak for each unique carbon atom.
-
2D NMR (COSY & HSQC): To definitively assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
-
The following workflow illustrates the logic behind using this combination of NMR experiments for structural elucidation.
Sources
A Technical Guide to the Commercial Availability, Synthesis, and Quality Control of 2-Oxa-7-azaspiro[4.5]decane Hydrochloride
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as privileged structures. Their inherent three-dimensionality and conformational rigidity offer a significant advantage over traditional flat aromatic systems, enabling more precise and potent interactions with complex biological targets like proteins and enzymes[1][2]. The 2-Oxa-7-azaspiro[4.5]decane core is a valuable heterocyclic building block that embodies these desirable characteristics. Its structure, featuring a tetrahydrofuran ring fused to a piperidine ring, presents chemists with versatile points for diversification. This guide provides an in-depth technical overview for researchers and drug development professionals on the commercial procurement, representative synthesis, and essential quality control verification for its hydrochloride salt, a common form for handling and formulation.
Chemical Identity and Properties
Correctly identifying a chemical reagent is the foundational step for any successful research endeavor. The key identifiers and physicochemical properties for this compound hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 374795-37-6 | [3][4] |
| Molecular Formula | C₈H₁₆ClNO | [5] |
| Molecular Weight | 177.67 g/mol | [5] |
| Synonyms | This compound HCl | [3] |
| Physical Form | Solid / Powder | [3] |
| Purity (Typical) | ≥95% | [3] |
| InChI Key | BKIKSGHRHONONE-UHFFFAOYSA-N | [3] |
| Storage | Sealed in dry, room temperature | [3] |
Commercial Availability and Procurement
This compound hydrochloride is available from several chemical suppliers who specialize in providing building blocks for research and development. When procuring this material, researchers should prioritize suppliers who provide a comprehensive Certificate of Analysis (CoA) with detailed purity and identity data. Availability can range from in-stock for immediate delivery to synthesis-on-demand for larger quantities, impacting project timelines.
| Supplier | Catalog Number | Purity | Notes |
| Sigma-Aldrich (Merck) | AMBH303C4D4D | 95% | Distributed for Ambeed, Inc.[3] |
| MedChemExpress (MCE) | HY-30911 | 95.0% | Marketed as a drug intermediate.[4] |
| Shanghai Nianxing Industrial | NX19992 | Varies | Price and stock information available upon request.[5] |
| TargetMol | T9A5832 | >95% | Marketed as a pharmaceutical intermediate.[6] |
Note: Availability, pricing, and product codes are subject to change. Researchers should verify information directly with the suppliers.
Safety, Handling, and Storage
As a laboratory chemical, this compound hydrochloride must be handled with appropriate care. The Globally Harmonized System (GHS) classifications indicate that it is a hazardous substance.
-
GHS Pictogram: GHS07 (Exclamation Mark)[3]
-
Hazard Statements:
Handling: Personnel should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][7] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][8]
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place to ensure its stability.[3]
Representative Synthesis Protocol (As an Alternative to Procurement)
While commercially available, situations requiring larger quantities or specific analogues may necessitate in-house synthesis. No single peer-reviewed paper outlines a complete synthesis of this specific molecule. However, a scientifically sound, multi-step route can be constructed based on established, citable organic chemistry transformations. The following protocol represents a plausible and logical pathway starting from the common building block, N-Boc-4-piperidone.
Causality of the Synthetic Strategy: The synthesis is designed around robust and well-understood reactions. The tert-butoxycarbonyl (Boc) group is employed to protect the piperidine nitrogen, preventing its nucleophilicity from interfering with the initial C-C bond formation and rendering the intermediates more soluble in organic solvents. The core spirocyclic structure is formed via an intramolecular cyclization, a common strategy for building such systems. The final step involves a standard acid-mediated deprotection which concurrently forms the desired hydrochloride salt, often aiding in purification by precipitation.
Step 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate
-
Rationale: This step uses a Grignard reaction to install a two-carbon extension with a terminal protected alcohol onto the 4-position of the piperidine ring. The silyl ether protecting group (TBDMS) is chosen for its stability during the Grignard reaction and its selective removal later.
-
Methodology:
-
To a solution of (2-bromoethoxy)-tert-butyldimethylsilane (1.1 eq) in anhydrous THF (0.5 M) at room temperature, add magnesium turnings (1.2 eq).
-
Initiate the Grignard formation (e.g., with a crystal of iodine) and stir until the magnesium is consumed.
-
Cool the resulting Grignard reagent solution to 0 °C.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude silyl ether intermediate in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF). Stir at room temperature for 2 hours.
-
Concentrate the mixture and purify by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the target diol.
-
Step 2: Synthesis of tert-butyl this compound-7-carboxylate
-
Rationale: This is the key ring-forming step. An acid-catalyzed intramolecular cyclization (etherification) is used. The tertiary alcohol attacks the primary alcohol under acidic conditions, displacing water and forming the stable five-membered tetrahydrofuran ring.
-
Methodology:
-
Dissolve the diol from Step 1 (1.0 eq) in toluene (0.2 M).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.
-
Step 3: Synthesis of this compound hydrochloride
-
Rationale: The final step removes the Boc protecting group. A strong acid like HCl is used, which cleaves the acid-labile tert-butyl carbamate.[8][9] Using a solution of HCl in a non-polar solvent like dioxane or diethyl ether is advantageous as it not only drives the deprotection but also forms the hydrochloride salt, which is typically insoluble and precipitates, providing a simple method of isolation and purification.
-
Methodology:
-
Dissolve the Boc-protected spirocycle from Step 2 (1.0 eq) in a minimal amount of anhydrous diethyl ether or dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq) dropwise. A precipitate should form.
-
Stir the resulting slurry at room temperature for 2-4 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the white solid under vacuum to yield the final product, this compound hydrochloride.
-
Quality Control and In-House Verification
Upon receiving a commercial batch or completing an in-house synthesis, it is imperative to perform quality control (QC) to verify both the identity and purity of the material. This self-validating process ensures the integrity of subsequent experiments.
Recommended QC Workflow
-
Identity Confirmation (¹H NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation.[10] A ¹H NMR spectrum will confirm the presence of the correct proton environment.
-
Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
-
Expected Chemical Shifts (δ, ppm): The predicted shifts are based on general principles.[2][11][12] Protons near electronegative atoms (O, N⁺) are shifted downfield.
-
~3.5 - 4.0 ppm: Protons on carbons adjacent to the ether oxygen (C1 and C3).
-
~3.0 - 3.5 ppm: Protons on carbons adjacent to the protonated nitrogen (C6 and C8).
-
~1.5 - 2.5 ppm: Remaining aliphatic protons on the piperidine and tetrahydrofuran rings.
-
-
Causality: The distinct chemical shift regions for protons adjacent to the heteroatoms provide a unique fingerprint for the spirocyclic core, confirming its successful formation. The integration of the peaks should correspond to the number of protons in each environment.
-
-
Purity Assessment (RP-HPLC): High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity of a compound by separating it from potential impurities.[11]
-
Rationale: A reverse-phase (RP-HPLC) method is suitable for this polar, water-soluble hydrochloride salt. A C18 column is a standard choice. An acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) in the mobile phase is crucial; it protonates residual silanols on the silica-based column, preventing peak tailing of the basic amine analyte and ensuring sharp, symmetrical peaks.[13]
-
Suggested Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (detects the amide bond of any residual Boc-protected material and end-absorption of the analyte).
-
-
Acceptance Criteria: For use in drug discovery, a purity of >95% (by peak area) is generally required.
-
Conclusion
This compound hydrochloride is a valuable and accessible building block for medicinal chemists seeking to leverage the structural benefits of spirocyclic systems. It is commercially available from multiple suppliers, facilitating its use in research and discovery programs. For applications requiring larger scale or custom modifications, a reliable multi-step synthesis can be developed from common starting materials using established chemical transformations. Regardless of the source, rigorous analytical verification by NMR and HPLC is a critical, non-negotiable step to ensure the quality of the material and the integrity of the resulting scientific data. This guide provides the foundational knowledge for researchers to confidently procure, handle, synthesize, and validate this important chemical tool.
References
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? . Taylor & Francis Online. [Link]
-
The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach . ResearchGate. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists . DNDi. [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery . Taylor & Francis Online. [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry . ResearchGate. [Link]
-
SAFETY DATA SHEET . Kester. [Link]
-
Quality-Control Analytical Methods: High-Performance Liquid Chromatography . International Journal of Pharmaceutical Compounding. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle . PMC - PubMed Central - NIH. [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES . Compound Interest. [Link]
-
Quality Control . NMR Service. [Link]
-
Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals . ResearchGate. [Link]
-
BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . Organic Process Research & Development. [Link]
-
Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide . ResearchGate. [Link]
-
Safety Data Sheet . Angene Chemical. [Link]
Sources
- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound hydrochloride_TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. compoundchem.com [compoundchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-Depth Technical Guide to APINACA (AKB48)
A Note on Chemical Identification: The CAS number provided in the query, 176-74-9, does not correspond to the well-documented synthetic cannabinoid APINACA (AKB48). The correct CAS number for APINACA is 1345973-53-6.[1][2] This guide will focus on the chemical substance associated with the latter CAS number, widely known as APINACA or AKB48.
Introduction and Overview
N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide, commonly referred to as APINACA or AKB48, is a synthetic cannabinoid receptor agonist (SCRA).[3] It belongs to the indazole-3-carboxamide class of compounds and is structurally distinct from classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC).[3][4] APINACA first emerged on the designer drug market in Japan in 2012, identified in herbal smoking blends sold as alternatives to cannabis.[3][4][5][6] Its creation was a response to international controls placed on earlier generations of synthetic cannabinoids, such as the JWH series.[5][7][8] Unlike many SCRAs that originated from academic or pharmaceutical research, APINACA was not previously documented in scientific or patent literature before its appearance on the illicit market.[6][7] Due to its potent psychoactive effects and high potential for abuse, it has been classified as a Schedule I controlled substance in the United States and is controlled in many other countries.[1][6][9]
This guide provides a comprehensive technical overview of APINACA, intended for researchers, scientists, and drug development professionals. It covers the compound's chemical properties, pharmacology, metabolism, toxicology, analytical detection, and legal status, grounded in authoritative scientific literature.
Chemical and Physical Properties
APINACA is a white powder in its pure form.[9] Its structure features an indazole core, a common scaffold in many third-generation synthetic cannabinoids, linked to a pentyl chain at the N1 position and an N-adamantyl carboxamide group at the C3 position.[3][4]
| Property | Value | Source(s) |
| IUPAC Name | N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide | [1][3] |
| Synonyms | APINACA, AKB48, AKB-48 | [1][2][3][6] |
| CAS Number | 1345973-53-6 | [1][2] |
| Molecular Formula | C₂₃H₃₁N₃O | [1][2][3] |
| Molecular Weight | 365.5 g/mol | [1][2][3] |
| Appearance | White Powder | [9] |
| Purity | ≥99% (as analytical standard) | [2] |
| SMILES | CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4 | [1] |
| InChI Key | UCTCCIPCJZKWEZ-UHFFFAOYSA-N | [1] |
Pharmacology
Mechanism of Action
APINACA, like other synthetic cannabinoids, exerts its effects by acting as an agonist at the cannabinoid receptors, CB1 and CB2.[3] The CB1 receptors are primarily located in the central nervous system and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are found predominantly in the peripheral nervous system and are associated with immune function. APINACA is a potent, full agonist at both CB1 and CB2 receptors, which distinguishes it from THC, a partial agonist.[6][9] This higher efficacy may contribute to the greater potency and more severe adverse effects observed with APINACA compared to cannabis.[3]
The activation of the G-protein coupled CB1 receptor by APINACA initiates a downstream signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] Additionally, it modulates ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels. These actions collectively reduce neuronal excitability and neurotransmitter release in various brain regions.
Receptor Binding and Functional Activity
APINACA demonstrates high binding affinity for both human CB1 and CB2 receptors. Studies have reported varying binding affinity (Ki) values, which can be attributed to different assay conditions. However, a consistent finding is its high potency. One study reported Ki values of 3.24 nM for CB1 and 1.68 nM for CB2 receptors in Chinese hamster ovary (CHO) cells.[3][9] Another earlier report cited a Ki of 304.5 nM for CB1, though this is considered inconsistent with its observed in vivo effects.[9]
Functionally, APINACA acts as a full agonist, demonstrated by its ability to inhibit forskolin-stimulated cAMP production with IC50 values of 5.39 nM at CB1 and 2.13 nM at CB2 receptors.[9] In animal models, APINACA produces a pharmacological profile typical of psychoactive cannabinoids, including the classic "tetrad" of effects: hypolocomotion (suppressed locomotor activity), antinociception (pain relief), hypothermia (decreased body temperature), and catalepsy.[3][4][9] These effects are reversible by the administration of a CB1 receptor antagonist, confirming their CB1-mediated mechanism.[3][9]
Pharmacokinetics and Metabolism
The primary route of administration for APINACA is inhalation via smoking herbal material laced with the compound.[9] The pharmacokinetics in humans are not well-characterized, but research using human hepatocytes and liver microsomes has elucidated its metabolic pathways.
APINACA undergoes extensive phase I metabolism, primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[9] The metabolic transformations are complex, with over 40 metabolites identified.[9] The main metabolic reactions include:
-
Hydroxylation: Mono-, di-, and trihydroxylation occur on both the bulky adamantyl ring and the N-pentyl side chain.[4][5][9]
-
Oxidation: Oxidation of the N-pentyl side chain can lead to the formation of a ketone.[5]
-
Carboxylic Acid Formation: The N-pentyl chain can be oxidized to form a pentanoic acid metabolite.[2]
Following phase I reactions, some of the hydroxylated metabolites undergo phase II metabolism, primarily through glucuronide conjugation, to form more water-soluble compounds that can be excreted in the urine.[5][9] The identification of these numerous metabolites is crucial for forensic and clinical toxicology, as the parent compound is often difficult to detect in urine samples.[5]
Toxicology and Clinical Effects
Systematic preclinical toxicology studies on APINACA are limited.[9] However, available animal studies indicate a range of adverse effects. Acute administration in mice has been shown to cause significant neurological signs, including convulsions, hyperreflexia, myoclonias (muscle jerks), and spontaneous aggressiveness, particularly at higher doses (e.g., 6 mg/kg).[4][9] These effects were preventable by pre-treatment with a CB1 antagonist, linking them directly to cannabinoid receptor activation.[9] Furthermore, APINACA has demonstrated cytotoxicity in a human neuroblastoma cell line (SH-SY5Y), inducing apoptosis and necrosis, potentially through oxidative stress mechanisms.[9]
In humans, there are no formal clinical studies. Information on its effects is derived from emergency room reports, forensic case studies, and user reports. The adverse effects are similar to those of other potent SCRAs and include:
-
Psychiatric: Agitation, anxiety, paranoia, hallucinations, and acute psychosis.[10][11]
-
Cardiovascular: Tachycardia (rapid heart rate), hypertension (high blood pressure), and chest pain. There are reports of myocardial infarction associated with the use of adamantyl-substituted SCRAs like the fluorinated analogue 5F-APINACA.[10][12]
-
Neurological: Seizures, convulsions, and cognitive impairment.[4][10][12]
The high potency and full agonist activity of APINACA likely contribute to a more severe and unpredictable toxicity profile compared to cannabis.[3]
Analytical Methodology
The detection and quantification of APINACA and its metabolites in both seized materials and biological samples are critical for forensic and clinical purposes. A variety of analytical techniques are employed.
Common Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for identifying the parent compound in herbal mixtures and powders.[9][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: Highly sensitive and specific methods used for detecting and quantifying both the parent drug and its numerous metabolites in biological fluids like blood and urine.[4][9]
-
High-Resolution Mass Spectrometry (HRMS): Used for the structural elucidation of novel metabolites and for unambiguous identification in complex matrices.[5][13]
Typical Workflow for Biological Sample Analysis
A standard protocol for analyzing APINACA and its metabolites in a urine or blood sample involves sample preparation, chromatographic separation, and mass spectrometric detection.
Step-by-Step Protocol:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
a. A urine sample (e.g., 1 mL) is fortified with an internal standard (e.g., a deuterated version of APINACA like AKB48-d9).[2]
-
b. If analyzing for glucuronidated metabolites, an enzymatic hydrolysis step (using β-glucuronidase) is performed to cleave the glucuronide moiety.
-
c. The sample is loaded onto an SPE cartridge (e.g., a mixed-mode cation exchange column).
-
d. The cartridge is washed with a series of solvents (e.g., water, acidic buffer, methanol) to remove interferences.
-
e. The analytes are eluted with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
f. The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
-
-
Instrumental Analysis (LC-MS/MS):
-
a. The reconstituted sample is injected into a liquid chromatograph.
-
b. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate.[4]
-
c. The column eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
d. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for APINACA and its key metabolites are monitored for sensitive and selective quantification.
-
Synthesis
The synthesis of APINACA is not described in peer-reviewed academic literature for legitimate purposes, as it has no accepted medical use.[7] However, synthetic routes can be inferred from patents for related compounds and general organic chemistry principles. A plausible route involves the coupling of 1-pentyl-1H-indazole-3-carboxylic acid with 1-adamantylamine. This is a standard amide bond formation reaction.
A related fluorinated analog, 5F-APINACA, can be synthesized by treating a protected indazole with a base and an alkylating agent.[14] A similar approach can be applied to the synthesis of APINACA.
Legal Status
APINACA is a controlled substance in many jurisdictions worldwide due to its high potential for abuse and lack of medical application.
| Country/Region | Legal Status | Source(s) |
| United States | Schedule I Controlled Substance | [1][6][7][9] |
| United Kingdom | Class B drug | [6] |
| Canada | Schedule II | [6] |
| China | Controlled Substance (as of Oct 2015) | [6][9] |
| Germany | Anlage II (Authorized trade only, not prescriptible) | [6] |
| Japan | Illegal (as of 2012) | [6][9] |
| International | Schedule II of the 1971 Convention on Psychotropic Substances (as its fluorinated analog 5F-APINACA) | [15] |
This list is not exhaustive and the legal status can change. Researchers must ensure compliance with all local, national, and international regulations.
Safety and Handling
As a potent, pharmacologically active compound with significant adverse health effects, APINACA should be handled only by trained personnel in a controlled laboratory setting. It is available as an analytical reference material for research and forensic applications.[2]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Engineering Controls: Handle the neat solid material in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. In case of accidental contact, wash the affected area immediately with plenty of water.[16][17] Seek medical attention if irritation persists or if ingested/inhaled.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[17] For long-term stability, storage at -20°C is recommended.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for controlled substances and chemical waste.
References
-
World Health Organization. (2019). Critical Review Report: APINACA (AKB-48). Expert Committee on Drug Dependence, Forty-second Meeting. [Link]
-
Gandhi, A. S., et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
ResearchGate. (n.d.). 5F-APINACA (5F-AKB-48) Review Report. Expert Committee on Drug Dependence Thirty-eighth Meeting. [Link]
-
Schifano, F., et al. (2019). Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. Frontiers in Pharmacology. [Link]
-
Grokipedia. (2026). APINACA. [Link]
-
Wikipedia. (n.d.). APINACA. [Link]
-
DEA Diversion Control Division. (n.d.). AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). U.S. Department of Justice. [Link]
-
Wikipedia. (n.d.). 5F-APINACA. [Link]
-
Wikipedia. (n.d.). FUB-APINACA. [Link]
-
ResearchGate. (n.d.). Acute agitation and chest pain from 5-fluoro-AKB48: A novel synthetic cannabinoid. [Link]
-
World Health Organization. (2016). 5F-APINACA (5F-AKB-48) Review Report. Expert Committee on Drug Dependence, Thirty-eighth Meeting. [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 176-74-9. [Link]
-
National Center for Biotechnology Information. (n.d.). Apinaca. PubChem Compound Database. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
-
ResearchGate. (n.d.). Chemical structure of APINACA (AKB48, N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide). [Link]
-
Schifano, F., et al. (2019). Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. Frontiers in Pharmacology. [Link]
-
Elsevier. (n.d.). Isolation, detection and identification of synthetic cannabinoids in alternative formulations or dosage forms. [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet. [Link]
-
Banister, S. D., et al. (2013). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience. [Link]
-
Wiley Online Library. (2013). In vitro and in vivo metabolisms of 1-pentyl-3-(4-methyl-1-naphthoyl)indole (JWH-122). [Link]
- Castrol. (2019). SAFETY DATA SHEET. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/6E136A4ED2A69A1C802583FD005A3245/ File/1287618.pdf)
-
DEA Diversion Control Division. (n.d.). JWH-018 1-Pentyl-3-(1-naphthoyl)indole. U.S. Department of Justice. [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents. [Link]
Sources
- 1. Apinaca | C23H31N3O | CID 57404063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APINACA - Wikipedia [en.wikipedia.org]
- 7. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 8. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 9. ecddrepository.org [ecddrepository.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. ecddrepository.org [ecddrepository.org]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Importance of the Azaspiro[4.5]decane Core in Drug Discovery
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Oxa-7-azaspiro[4.5]decane
Abstract: The this compound scaffold is a pivotal structural motif in medicinal chemistry, prized for the three-dimensional complexity and rigidity it imparts to novel therapeutic agents.[1] Understanding the precise molecular architecture and conformational preferences of this scaffold is paramount for rational drug design and the optimization of ligand-receptor interactions. This guide provides a detailed technical analysis of the core this compound structure, synthesizing foundational principles of stereochemistry with data from analogous systems to present a comprehensive conformational landscape. We delve into the energetic preferences of the constituent piperidine and oxolane rings, the structural influence of the spirocyclic fusion, and present robust, field-proven protocols for the experimental and computational validation of these conformations.
Spirocyclic systems, where two rings are joined by a single common atom, have emerged as "privileged scaffolds" in modern drug discovery. Their inherent structural rigidity and defined three-dimensional topology offer a distinct advantage over flat, aromatic systems by enabling a more precise and selective exploration of the chemical space recognized by biological targets.[1] The this compound framework, in particular, combines the key pharmacophoric elements of a piperidine ring—a common feature in centrally active agents—with an oxolane (tetrahydrofuran) moiety, enhancing properties like solubility and metabolic stability. This unique combination makes it a valuable building block for developing novel chemical entities aimed at challenging biological targets.[2]
Molecular Architecture and Stereochemical Considerations
The systematic IUPAC name "this compound" precisely defines the molecule's architecture.[1]
-
"Spiro" indicates the fusion of two rings at a single carbon atom, C5, the spirocenter.
-
"[4.5]" denotes the number of atoms in each ring connected to the spirocenter (four in the oxolane ring, five in the piperidine ring).
-
"decane" specifies a total of ten atoms forming the bicyclic framework.
-
"2-Oxa" and "7-Aza" pinpoint the locations of the oxygen and nitrogen heteroatoms, respectively.
The core challenge and opportunity in this system lies in understanding its conformational isomerism. The molecule is not static; the two rings can pucker and invert, leading to different spatial arrangements of atoms (conformers) with varying energies.
Conformational Analysis: A Tale of Two Rings
The overall conformation of this compound is a composite of the preferred conformations of its two constituent rings, constrained by the spiro junction.
The Piperidine Ring: A Predominant Chair Conformation
Like cyclohexane, the piperidine ring overwhelmingly favors a chair conformation to minimize angle strain and torsional strain.[3] In this conformation, all bond angles are close to the ideal tetrahedral 109.5°, and all C-H bonds on adjacent carbons are staggered. While a higher-energy twist-boat conformation exists, the energy barrier is significant, making the chair the ground-state conformation.
The key conformational question for the piperidine ring revolves around the orientation of the nitrogen's lone pair of electrons and the axial/equatorial positions of the bonds connected to the spirocenter. The ring can undergo a "ring flip," interconverting between two distinct chair forms, as depicted below.
Caption: Figure 1: Piperidine Ring Inversion.
In the unsubstituted parent compound, these two chair conformers are energetically identical. However, for substituted derivatives, one conformer is typically favored to place bulky groups in the more sterically spacious equatorial position. Computational studies on related diazaspiro[4.5]decanes confirm that conformers with substituents in the equatorial position are significantly lower in energy.[4] The nitrogen atom's lone pair will also occupy a specific orientation, which influences its basicity and nucleophilicity.
The Oxolane Ring: A Flexible Pseudorotation
The five-membered oxolane (tetrahydrofuran) ring is conformationally more flexible than the piperidine ring. It adopts puckered conformations to relieve the torsional strain that would exist in a planar structure. The two most common conformations are the envelope (Cₛ symmetry) , where one atom is out of the plane of the other four, and the twist (C₂ symmetry) , where two atoms are displaced on opposite sides of the plane.
These conformations rapidly interconvert via a low-energy process called pseudorotation. For the unsubstituted this compound, the oxolane ring is likely a dynamic average of these forms, with the spiro-fusion at C5 slightly biasing the puckering.
Probing the Conformation: Methodologies & Protocols
Determining the dominant conformation requires a combination of spectroscopic and computational techniques.
Protocol: Conformational Assignment via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining conformation in solution. The key lies in measuring the through-bond coupling constants (J-values) between protons, as their magnitude is directly related to the dihedral angle between them via the Karplus equation.
Core Principle: A large coupling constant (³J ≈ 10-13 Hz) between two vicinal protons (H-C-C-H) is indicative of a trans-diaxial (180° dihedral angle) relationship, which is only possible in a rigid chair conformation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher.
-
Signal Assignment: Use 2D NMR techniques like COSY (Correlation Spectroscopy) to identify which protons are coupled to each other and assign all signals in the piperidine and oxolane rings.
-
Coupling Constant Analysis: Carefully measure the coupling constants for the protons on the piperidine ring (H6, H8, H9, H10).
-
Conformational Deduction: Look for characteristic large (10-13 Hz) trans-diaxial couplings between protons H6ₐₓ-H10ₐₓ and H8ₐₓ-H9ₐₓ. The presence of these couplings provides definitive evidence for a dominant chair conformation. Conversely, the absence of such large couplings would suggest the presence of other conformations like a twist-boat or rapid conformational averaging.
| Interaction Type | Typical Dihedral Angle | Expected ³J (Hz) | Implication |
| Axial - Axial | ~180° | 10 - 13 | Strong evidence for Chair |
| Axial - Equatorial | ~60° | 2 - 5 | Consistent with Chair |
| Equatorial - Equatorial | ~60° | 2 - 5 | Consistent with Chair |
Protocol: Computational Modeling of the Conformational Landscape
Computational chemistry provides invaluable insight into the relative energies of different conformers and the barriers between them. Density Functional Theory (DFT) is a robust method for this type of analysis.[4][5]
Caption: Figure 2: Computational Workflow.
Step-by-Step Protocol:
-
Structure Generation: Build initial 3D structures for all plausible conformers of this compound. This should include both chair forms of the piperidine ring, as well as twist-boat forms, each combined with envelope and twist forms of the oxolane ring.
-
Geometry Optimization: Perform a full geometry optimization for each starting structure using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This allows each structure to relax to its nearest local energy minimum.
-
Energy Calculation & Verification: For each optimized structure, perform a frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies. This step also provides the zero-point vibrational energies and thermal corrections needed to calculate Gibbs Free Energies.
-
Refine Energies: To obtain more accurate relative energies, perform a higher-level single-point energy calculation on each optimized geometry using a more advanced functional and a larger basis set (e.g., M06-2X/6-311+G(d,p)).[5]
-
Analysis: Compare the final Gibbs Free Energies of all conformers. The structure with the lowest energy is the predicted global minimum and most abundant conformer at equilibrium. The energy differences can be used to calculate the expected Boltzmann population of each conformer.
Conclusion and Implications for Drug Design
The conformational landscape of this compound is dominated by a piperidine ring in a rigid chair conformation, fused to a more flexible, pseudorotating oxolane ring. This inherent rigidity is a key asset in drug design. By understanding that the piperidine portion of the scaffold presents substituents in well-defined axial and equatorial vectors, medicinal chemists can design molecules with greater precision to maximize binding affinity and selectivity for their target protein. The protocols outlined herein provide a robust framework for validating the conformational behavior of novel derivatives, ensuring that the foundational structural hypothesis of a project is sound. This knowledge is critical for translating a promising scaffold into a successful therapeutic agent.
References
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Zhang, Z., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
-
Valverde, E., et al. (n.d.). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug R. Research Square. [Link]
-
ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]
-
PubChem. (n.d.). 7-Benzyl-2-oxa-7-azaspiro[4.5]decane-8,10-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational control in 2-spirocyclopropyl piperidines. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT summary of the calculated 4 conformations A-D. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. Retrieved from [Link]
-
Li, Y., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8423–8430. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Thangamani, A., et al. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]
-
Klymenko, D. S., et al. (2022). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]
-
Kirichok, A., et al. (2022). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]
-
Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
Herbert, J. M. (2022). Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. The Ohio State University. [Link]
-
Wanibuchi, F., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(16), 2312–2322. [Link]
-
Yi, S., et al. (2025). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine. [Link]
-
Obniska, J., et al. (2007). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. European Journal of Medicinal Chemistry, 42(6), 863–870. [Link]
-
Cassell, R. J., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 381(3), 200–211. [Link]
-
Dana Bioscience. (n.d.). 2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride 100mg. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-benzyl-2,7-diazaspiro[4.5]decane. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Escaping Flatland: The Emergence of Spirocyclic Scaffolds in Modern Medicinal Chemistry
An In-depth Technical Guide:
Abstract: For decades, medicinal chemistry has been dominated by aromatic, planar molecules, a chemical space often referred to as "flatland." While this approach has yielded numerous successful therapeutics, it has also led to challenges in achieving target specificity, overcoming metabolic liabilities, and securing novel intellectual property. The strategic introduction of three-dimensionality into drug candidates offers a compelling solution to these hurdles. This guide provides an in-depth exploration of spirocyclic scaffolds, a class of molecules defined by a single shared carbon atom between two rings. We will dissect the fundamental advantages conferred by their unique, rigid, and three-dimensional architecture, from enhancing physicochemical properties to unlocking novel biological activities. This document will serve as a technical resource for researchers and drug development professionals, detailing key synthetic strategies, showcasing successful clinical applications, and providing practical, field-proven insights into the design and implementation of spirocyclic motifs in drug discovery programs.
The Imperative for Three-Dimensionality in Drug Design
The over-reliance on flat, aromatic structures in drug discovery has contributed to a phenomenon known as "molecular obesity," where increases in molecular weight and lipophilicity are often required to achieve desired potency, frequently at the cost of drug-like properties. The introduction of spirocyclic scaffolds is a direct response to this challenge. By replacing a planar ring system (like a disubstituted benzene ring) with a spirocyclic core, chemists can increase the fraction of sp3-hybridized carbons, which imparts a more three-dimensional and rigid conformation. This structural change is not merely an aesthetic choice; it has profound and predictable consequences on a molecule's pharmacological profile. The rigidity of the spirocyclic core reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and ligand efficiency.
The Spirocyclic Advantage: A Paradigm Shift in Physicochemical Properties
The incorporation of a spirocyclic moiety fundamentally alters a molecule's physicochemical properties in several advantageous ways. The central, quaternary spiro-carbon forces the connected rings into perpendicular orientations, creating a defined three-dimensional shape that can explore unoccupied regions of a target's binding pocket.
Key Advantages of Spirocyclic Scaffolds:
-
Enhanced Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, which often leads to a lower melting point and, more importantly, a significant increase in aqueous solubility. This is a critical advantage, as poor solubility remains a primary cause of attrition in drug development.
-
Improved Metabolic Stability: A common site of metabolic attack by cytochrome P450 enzymes is an aromatic ring or an adjacent benzylic position. Replacing such moieties with saturated spirocyclic systems, which lack these vulnerable sites, can dramatically improve metabolic stability and prolong the in-vivo half-life of a drug candidate.
-
Reduced Off-Target Activity: The rigid and well-defined conformation of a spirocyclic molecule reduces its ability to bind to unintended targets, leading to a more specific and safer pharmacological profile. This conformational restriction is a key strategy for improving selectivity.
-
Novel Chemical Space and Intellectual Property: As the "low-hanging fruit" in traditional chemical space becomes exhausted, spirocyclic scaffolds offer access to novel and underexplored molecular architectures. This provides a significant opportunity to develop new chemical entities with strong intellectual property positions.
Data Presentation: Comparative Physicochemical Properties
The following table provides a conceptual comparison of properties often observed when a planar aromatic ring in a hypothetical drug candidate is replaced with a spirocyclic scaffold.
| Property | Planar Aromatic Moiety | Spirocyclic Moiety | Rationale for Change |
| Solubility (Aqueous) | Low to Moderate | Moderate to High | Disruption of crystal packing forces. |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | Removal of metabolically vulnerable aromatic C-H bonds. |
| Lipophilicity (logP) | High | Often Lower | Increased sp3 character can reduce overall lipophilicity. |
| Binding Affinity (Kd) | Variable | Potentially Higher | Reduced entropic penalty upon binding due to conformational rigidity. |
| Ligand Efficiency (LE) | Variable | Often Improved | Higher affinity achieved with a smaller or similar molecular weight. |
| Novelty (IP) | Crowded Space | Uncrowded Space | Access to new chemical matter for patent protection. |
Navigating Synthesis: Constructing the Spirocyclic Core
The synthesis of spirocyclic scaffolds has evolved significantly, with several robust and versatile strategies now available to medicinal chemists. The choice of synthetic route is dictated by the desired ring sizes, heteroatom composition, and substitution patterns.
Core Synthetic Strategies:
-
Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), is highly effective for forming one of the rings in a spirocyclic system. The key precursor is a di-olefin tethered to a quaternary carbon center.
-
Intramolecular Cyclization Reactions: These include a wide range of transformations, such as intramolecular aldol condensations, Michael additions, and Friedel-Crafts alkylations. The strategy involves tethering a nucleophile and an electrophile to a central carbon, which then react to form the second ring.
-
Rearrangement Reactions: Pinacol or semi-pinacol rearrangements can be employed to construct spirocyclic ketones from vicinal diols, providing a reliable entry into spirocyclic systems.
-
Multi-Component Reactions (MCRs): Certain MCRs can assemble complex spirocyclic structures in a single step from simple starting materials, offering high atom economy and efficiency.
Visualization: Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a spirocyclic scaffold using an intramolecular cyclization strategy.
Caption: A conceptual workflow for spirocycle synthesis.
Spirocycles in Action: Clinical Success Stories
The theoretical advantages of spirocyclic scaffolds have been validated by the successful development and approval of several drugs across various therapeutic areas.
Case Study 1: Tofacitinib (Xeljanz®)
-
Indication: Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
-
Mechanism: Janus Kinase (JAK) inhibitor
-
Spirocyclic Core: Contains an aza-spiro[3.3]heptane moiety.
-
Significance: The spirocyclic component is crucial for orienting the key functional groups into the ATP binding site of the JAK enzymes. Its rigid structure enhances potency and selectivity.
Case Study 2: Linagliptin (Tradjenta®)
-
Indication: Type 2 Diabetes
-
Mechanism: Dipeptidyl peptidase-4 (DPP-4) inhibitor
-
Spirocyclic Core: Incorporates a spiro[4.4]nonane system as part of a larger fused ring structure.
-
Significance: The three-dimensional shape imparted by the spirocycle allows for optimal interactions within the complex and non-planar active site of the DPP-4 enzyme.
Case Study 3: Spironolactone (Aldactone®)
-
Indication: Heart Failure, High Blood Pressure
-
Mechanism: Aldosterone antagonist (potassium-sparing diuretic)
-
Spirocyclic Core: A classic steroidal spironolactone structure.
-
Significance: Spironolactone is one of the earliest examples of a successful spirocyclic drug. The spiro-fused lactone ring is essential for its antagonistic activity at the mineralocorticoid receptor.
Table of Representative Spirocyclic Drugs
| Drug Name | Spirocyclic Core | Therapeutic Area | Mechanism of Action |
| Tofacitinib | Aza-spiro[3.3]heptane | Immunology | JAK Inhibitor |
| Linagliptin | Spiro[4.4]nonane derivative | Endocrinology | DPP-4 Inhibitor |
| Spironolactone | Spirolactone | Cardiology | Aldosterone Antagonist |
| Eplerenone | Spirolactone | Cardiology | Selective Aldosterone Antagonist |
| Rilpivirine | Spiro-piperidine | Infectious Disease | HIV Reverse Transcriptase Inhibitor |
Experimental Protocol: Synthesis of a Dioxo-Spiro[3.3]heptane Derivative
This protocol describes a representative synthesis of a spirocyclic scaffold, specifically a derivative of dioxo-spiro[3.3]heptane, which can serve as a versatile building block.
Objective: To synthesize a spirocyclic diketone via a Knoevenagel condensation followed by a Michael addition and cyclization cascade.
Materials:
-
Cyclobutanone
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium ethoxide
-
Diethyl carbonate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).
Methodology:
-
Step 1: Synthesis of Cyclobutylidene Malononitrile:
-
To a solution of cyclobutanone (1.0 eq) and malononitrile (1.0 eq) in ethanol at 0°C, add a catalytic amount of piperidine (0.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the cyclobutylidene malononitrile intermediate.
-
-
Step 2: Spirocyclization:
-
To a solution of sodium ethoxide (2.2 eq) in dry ethanol, add diethyl carbonate (1.1 eq).
-
Add the cyclobutylidene malononitrile intermediate (1.0 eq) from Step 1 to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Cool the reaction to room temperature and carefully acidify with 1M HCl until pH ~5.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting solid by recrystallization or column chromatography to yield the final dioxo-spiro[3.3]heptane derivative.
-
Self-Validating System & Trustworthiness:
-
Reaction Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material and the formation of the product before proceeding to the next step or workup.
-
Characterization: The structure and purity of the intermediate and final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained data should be consistent with the expected structure.
Future Directions and Outlook
The application of spirocyclic scaffolds in medicinal chemistry is poised for significant growth. Advances in synthetic methodology, including asymmetric catalysis, are enabling the construction of increasingly complex and enantiomerically pure spirocycles. Furthermore, the integration of computational chemistry and machine learning is facilitating the in-silico design of spirocyclic candidates with optimized properties. As drug discovery continues to move towards more challenging biological targets, such as protein-protein interactions, the unique three-dimensional topologies offered by spirocyclic scaffolds will become indispensable tools for the medicinal chemist. The escape from "flatland" is not just a trend but a fundamental evolution in the art and science of drug design.
References
-
Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: Chemical Reviews URL: [Link]
-
Title: The Use of Spirocyclic Scaffolds in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Escaping Flatland: The Current Market of Drugs Containing Saturated Heterocycles Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Tofacitinib (CP-690,550): A Potent and Selective Janus Kinase Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Linagliptin: A Novel Dipeptidyl Peptidase-4 Inhibitor with a Unique Xanthine Scaffold Source: Journal of Medicinal Chemistry URL: [Link]
The Ascendance of Oxa-Azaspiro Compounds: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and burgeoning applications of oxa-azaspiro compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traverses the historical landscape of these unique spirocyclic scaffolds, from their early synthesis to their current prominence in medicinal chemistry, offering a deep dive into their synthesis, physicochemical properties, and diverse biological activities.
Introduction: Beyond "Flatland" in Drug Discovery
The paradigm of drug discovery has decidedly shifted towards embracing three-dimensional molecular architectures to enhance pharmacological properties. In this pursuit, spirocyclic compounds, molecules featuring two rings sharing a single atom, have emerged as a compelling class of structures. Among these, oxa-azaspiro compounds, which incorporate both oxygen and nitrogen atoms within their spirocyclic framework, offer a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. This guide explores the trajectory of oxa-azaspiro compounds from niche chemical curiosities to vital components in the modern medicinal chemist's toolkit.
A Historical Perspective: The Genesis of Oxa-Azaspiro Chemistry
While the broader history of spirocyclic compounds dates back to the early 20th century, the specific exploration of oxa-azaspiro scaffolds has a more recent timeline. Early forays into related structures can be traced to the mid-20th century with investigations into spiro-oxazolidinones. For instance, a 1980 publication detailed the synthesis of steroid-17-spiro-oxazolidinones, showcasing early interest in the biological potential of these hybrid structures[1][2]. However, a systematic and widespread investigation into the diverse family of oxa-azaspiro compounds gained significant momentum in the late 20th and early 21st centuries, driven by the demand for novel chemical matter in drug discovery programs. A key 1985 paper by Yoshida and coworkers described the synthesis of substituted oxa-spirocycles via iodocyclization, a method that would prove foundational for accessing this class of compounds[3].
Systematic Classification of Oxa-Azaspiro Scaffolds
The versatility of oxa-azaspiro compounds stems from the numerous possible arrangements of ring sizes and heteroatom positions. A systematic classification is essential for understanding their structure-property relationships and guiding scaffold selection in drug design. This guide categorizes these compounds based on the location of the oxygen and nitrogen atoms relative to the spiro center.
Table 1: Classification of Common Oxa-Azaspiro Scaffolds and Their Prominent Applications
| Scaffold Class | Representative Structure | Key Features & Physicochemical Properties | Prominent Biological Applications |
| 1-Oxa-2-Azaspiro | 1-Oxa-2-azaspiro[4.5]decane | Often derived from cycloalkanones. The proximity of the oxygen and nitrogen can influence hydrogen bonding potential. | Antiviral, antibacterial, and CNS-active agents. |
| 1-Oxa-3-Azaspiro | 1-Oxa-3-azaspiro[4.5]decane | The 1,3-relationship of the heteroatoms forms an oxazolidine or related ring system. | Found in natural products with diverse bioactivities. |
| 1-Oxa-4-Azaspiro | 1-Oxa-4-azaspiro[4.5]decane | Characterized by a morpholine-like ring fused at the spiro center. Generally exhibit good water solubility. | Anticancer agents, often targeting cell proliferation pathways. |
| 2-Oxa-6-Azaspiro | 2-Oxa-6-azaspiro[3.3]heptane | A compact and rigid scaffold known to improve metabolic stability and reduce lipophilicity compared to traditional piperidines. | Widely used as a piperidine bioisostere in various therapeutic areas. |
| 1-Oxa-8-Azaspiro | 1-Oxa-8-azaspiro[4.5]decane | The nitrogen atom is part of a larger ring, often a piperidine. This scaffold has been explored for CNS targets. | M1 muscarinic agonists for neurodegenerative diseases, Sigma-1 receptor ligands. |
| 2-Oxa-7-Azaspiro | 2-Oxa-7-azaspiro[4.5]decane | A less common but promising scaffold with distinct spatial arrangements of functional groups. | Under investigation for novel therapeutic applications. |
Synthetic Strategies: Building the Oxa-Azaspiro Core
The synthesis of oxa-azaspiro compounds has evolved significantly, with modern methods offering greater efficiency and control over stereochemistry. Key strategies include:
-
Iodocyclization: This powerful method involves the intramolecular cyclization of an unsaturated alcohol or amine onto an activated alkene or alkyne, promoted by an iodine source. It has been a cornerstone for the synthesis of various oxa-spirocycles[3][4].
-
Photochemical [2+2] Cycloaddition: Visible light-mediated energy transfer catalysis has emerged as a mild and efficient way to construct strained ring systems, including the formation of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes for DNA-encoded libraries[5][6].
-
Multi-step Sequences from Common Precursors: Many oxa-azaspiro scaffolds are accessible through multi-step syntheses starting from readily available materials like p-aminophenol or cyclic ketones[7][8]. These routes often involve key steps like Michael additions, cyclizations, and rearrangements.
-
Metal-Catalyzed Reactions: Palladium and gold catalysts have been employed in tandem cyclization reactions to diastereoselectively produce dearomatic this compound derivatives[9].
Below is a generalized workflow for the synthesis of an oxa-azaspiro compound via a multi-step sequence.
Caption: Generalized workflow for oxa-azaspiro compound synthesis.
Detailed Experimental Protocol: Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
This protocol is adapted from a published procedure for the synthesis of a class of anticancer compounds[7][8].
Step 1: Amide Formation
-
To a solution of 4-aminophenol in a suitable solvent (e.g., acetonitrile), add glycolic acid (1.2 equivalents) and dicyclohexylcarbodiimide (DCC) (2 equivalents).
-
Reflux the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter the solid byproduct, and concentrate the filtrate to obtain the amide intermediate.
Step 2: Oxidative Cyclization
-
Dissolve the amide intermediate in dry dichloromethane (DCM) under a nitrogen atmosphere.
-
Add PhI(OAc)₂ (2 equivalents) and a catalytic amount of Cu[(CH₃CN)₄ClO₄] (0.05 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the formation of the spirodienone product by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Step 3: Michael Addition (Optional for derivatization)
-
To a solution of the spirodienone in dry tetrahydrofuran (THF) at low temperature, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) and a halogenated hydrocarbon (1.5 equivalents).
-
Stir the reaction and monitor by TLC.
-
Work up the reaction and purify the Michael adduct.
Physicochemical Properties and Their Impact on Drug Design
The incorporation of an oxa-azaspiro scaffold can significantly influence a molecule's physicochemical properties, which are critical for its pharmacokinetic profile.
-
Three-Dimensionality and Rigidity: The inherent 3D nature of spirocycles allows for a more precise orientation of substituents, leading to improved binding affinity and selectivity for biological targets. This rigidity can also reduce the entropic penalty upon binding.
-
Solubility and Lipophilicity: The presence of heteroatoms, particularly oxygen, can increase the polarity and hydrogen bonding capacity of a molecule, often leading to improved aqueous solubility[3][10]. The specific arrangement of the oxa-azaspiro core can be tuned to modulate lipophilicity (LogP). For instance, azaspirocycles have been shown to possess higher solubility and lower lipophilicity compared to their non-spirocyclic piperidine counterparts[10].
-
Metabolic Stability: The quaternary spirocyclic carbon is generally resistant to metabolic degradation, which can lead to improved metabolic stability and a longer in vivo half-life[10].
Table 2: Comparative Physicochemical Properties of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds
| Property | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]octane |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N |
| Predicted pKa (strongest basic) | 10.5 | 11.2 |
| Predicted XLogP3 | 1.8 | 1.9 |
| Predicted Water Solubility | 15.5 g/L | 10.3 g/L |
Data adapted from BenchChem[11].
Biological Activities and Therapeutic Applications
Oxa-azaspiro compounds have demonstrated a wide spectrum of biological activities, making them valuable scaffolds in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer properties of oxa-azaspiro compounds. For example, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and shown to possess potent activity against various cancer cell lines, including lung, breast, and cervical cancer[8]. Another study on novel oxa/azaspiro[10][12]trienones revealed their ability to induce apoptosis in cancer cells through mitochondrial disruption[13].
The following diagram illustrates a simplified signaling pathway for apoptosis induction by a representative oxa-azaspiro compound.
Caption: Apoptosis induction by an oxa-azaspiro compound.
Neuroscience
In the field of neuroscience, 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease[14]. Additionally, derivatives of this scaffold have been developed as selective sigma-1 receptor ligands, which are of interest for various neurological and psychiatric disorders[15].
DNA-Encoded Libraries (DELs)
The unique three-dimensional shapes of oxa-azaspiro compounds make them ideal for inclusion in DNA-encoded libraries. The development of mild and efficient synthetic methods, such as visible light-mediated cycloadditions, has enabled the incorporation of densely functionalized 2-oxa-1-azaspiro scaffolds into these libraries, significantly expanding the chemical space available for high-throughput screening[5][6].
Future Directions and Conclusion
The field of oxa-azaspiro chemistry is poised for continued growth and innovation. Future research will likely focus on the development of novel, more efficient, and stereoselective synthetic methodologies to access an even greater diversity of these scaffolds. A deeper understanding of the structure-activity and structure-property relationships will further empower medicinal chemists to rationally design oxa-azaspiro-containing molecules with optimized therapeutic potential. The proven success of these scaffolds in modulating a wide range of biological targets ensures that oxa-azaspiro compounds will remain a cornerstone of drug discovery efforts for the foreseeable future. Their ability to confer favorable physicochemical and pharmacokinetic properties while providing novel three-dimensional frameworks makes them indispensable tools in the ongoing quest to "escape from flatland" and develop the next generation of innovative medicines.
References
-
Galavskyy, S., et al. (n.d.). The potential of (oxa)azaspiro[2.n]alkanes synthesized in this work as... ResearchGate. [Link]
-
Yin, H., et al. (n.d.). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. [Link]
-
Lecomte, M., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
-
Galavskyy, S., et al. (2026, January 3). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]
-
Galavskyy, S., et al. (2025, October 28). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]
-
Molander, G. A., et al. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Royal Society of Chemistry. [Link]
-
Mykhailiuk, P. K. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Royal Society of Chemistry. [Link]
-
Pongrácz-Sterk, L., et al. (1980). Synthesis of new spiro-steroids, II: steroid-17-spiro-oxazolidinones. Steroids. [Link]
-
Srivastava, A. K., et al. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[10][12]trienones as potent apoptosis inducers through mitochondrial disruption. European Journal of Medicinal Chemistry. [Link]
-
He, L., et al. (2018). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. [Link]
-
Molander, G. A., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Chemical Communications. [Link]
-
Pongrácz-Sterk, L., et al. (1980). Synthesis of new spiro-steroids, II: steroid-17-spiro-oxazolidinones. Steroids. [Link]
-
Mykhailiuk, P. K. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Miao, Z., et al. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
-
Levesque, F. (2007). Synthesis of 6-Methoxy-1-oxaspiro[10][12]deca-6,9-diene-8-one. Molbank. [Link]
-
Brickner, S. J. (2002). The discovery of linezolid, the first oxazolidinone antibacterial agent. Current Topics in Medicinal Chemistry. [Link]
-
Reddy, B. S. (2016). Regioselective synthesis of fused oxa-heterocycles via iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols. Organic Chemistry Frontiers. [Link]
-
Ye, Y., et al. (2015). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. [Link]
-
Reddy, B. S., et al. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. ResearchGate. [Link]
-
Reddy, B. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Synthesis of new spiro-steroids, II: steroid-17-spiro-oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activities of novel oxazolidinones having spiro[2,4]heptane moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Significance of the 2-Oxa-7-azaspiro[4.5]decane Scaffold
An In-Depth Guide to the Diastereoselective Synthesis of 2-Oxa-7-azaspiro[4.5]decane Derivatives
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can effectively explore three-dimensional chemical space is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures due to their inherent rigidity and topographical complexity.[1] The this compound framework, in particular, represents a versatile and valuable building block in drug discovery. Its defined spatial orientation of substituents allows for fine-tuning interactions with biological targets, a critical aspect in the development of new therapeutic agents.[2]
The primary challenge in synthesizing these molecules lies in controlling the stereochemistry, especially at the quaternary spirocenter.[2][3][4] Achieving high diastereoselectivity is crucial as different stereoisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of key diastereoselective synthetic strategies, detailing the underlying mechanisms and providing field-proven protocols for researchers in organic synthesis and drug development.
Core Synthetic Strategies and Mechanistic Insights
The diastereoselective construction of the this compound core can be achieved through several powerful synthetic methodologies. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the specific stereochemical outcome required.
dot
Caption: Workflow for selecting a synthetic strategy.
Gold and Palladium Relay Catalysis: A Tandem Cyclization Approach
One of the most elegant and effective methods for the diastereoselective synthesis of dearomatized this compound derivatives involves a relay catalytic tandem cyclization.[5] This process masterfully combines the unique capabilities of both gold and palladium catalysts to construct the complex spirocyclic system from readily available enynamides in a single operation.
Causality and Mechanism: The reaction initiates with a gold(I)-catalyzed cyclization of the enynamide. The gold catalyst activates the alkyne, facilitating an intramolecular attack by the amide nitrogen, which generates a furan-derived azadiene intermediate. This intermediate is the key component for the subsequent cycloaddition. In the second phase of the relay, a palladium(0) catalyst reacts with a vinyl benzoxazinanone, which undergoes decarboxylation to form a Pd-π-allyl dipole. This highly reactive dipole is then trapped by the azadiene in a [2+4] cycloaddition reaction, which constructs the piperidine ring and sets the spirocyclic stereocenter with high diastereoselectivity. The stereochemical outcome is dictated by the facial selectivity of the cycloaddition, which is influenced by the steric and electronic properties of the substrates and catalysts.[5]
dot
Caption: Au/Pd Relay Catalysis Mechanism.
Intramolecular Hetero-Diels-Alder (HDA) Reaction
The intramolecular Hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing six-membered heterocyclic rings, including the tetrahydropyran portion of the spiro-scaffold.[6][7][8] This concerted, pericyclic reaction involves an electron-rich diene (containing a heteroatom like oxygen) and an electron-deficient dienophile tethered within the same molecule.
Causality and Mechanism: The key to diastereoselectivity in intramolecular HDA reactions is the constrained geometry of the transition state. The tether connecting the diene and dienophile forces the molecule to adopt a specific conformation for the cycloaddition to occur. This often leads to the preferential formation of one diastereomer, typically the product arising from an endo transition state, due to favorable secondary orbital interactions.[8] In some cases, these reactions can proceed under non-catalytic thermal conditions with excellent regioselectivity and stereocontrol.[6][7] The resulting spirocyclic oxazine can then be further modified to yield the desired this compound derivative.
dot
Caption: Intramolecular Hetero-Diels-Alder Pathway.
The Oxa-Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic acid-catalyzed reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. The oxa-variant of this reaction is particularly relevant for our target scaffold, where a β-arylethanol derivative reacts with an aldehyde or ketone to form a substituted isochroman or related spirocyclic ether.[9][10]
Causality and Mechanism: The reaction proceeds through the formation of an oxonium ion intermediate, which is generated by the acid-catalyzed condensation of the alcohol with a carbonyl compound (often a protected piperidone ketal).[10] This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring (or a suitable nucleophile) onto the oxonium ion, leading to cyclization. The diastereoselectivity of the spirocyclization is often high, favoring the formation of the thermodynamically more stable cis or trans isomer, depending on the substituents and reaction conditions.[10][11] This method provides a direct and often highly diastereoselective route to the spirocyclic core.
dot
Caption: Oxa-Pictet-Spengler Reaction Mechanism.
Detailed Experimental Protocols
The following protocol describes the diastereoselective synthesis of a dearomatic this compound derivative using the Au/Pd relay catalysis method, adapted from literature procedures.[5]
Protocol 1: Au/Pd-Catalyzed Tandem Cyclization
Objective: To synthesize a substituted this compound derivative with high diastereoselectivity.
Materials:
-
N-(but-2-yn-1-yl)-N-(furan-2-ylmethyl)isobutyramide (Enynamide, 1.0 equiv)
-
2-methyl-2-vinyl-2H-benzo[d][5][12]oxazin-4(1H)-one (Vinyl benzoxazinanone, 1.2 equiv)
-
JohnphosAu(MeCN)SbF₆ (Gold catalyst, 2.5 mol%)
-
Pd₂(dba)₃ (Palladium catalyst, 2.5 mol%)
-
Xantphos (Ligand, 6 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add the enynamide (e.g., 0.2 mmol, 1.0 equiv), vinyl benzoxazinanone (0.24 mmol, 1.2 equiv), JohnphosAu(MeCN)SbF₆ (0.005 mmol, 2.5 mol%), Pd₂(dba)₃ (0.005 mmol, 2.5 mol%), and Xantphos (0.012 mmol, 6 mol%).
-
Solvent Addition: Add anhydrous DCM (2.0 mL) to the flask via syringe.
-
Reaction Execution: Stir the resulting mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound derivative as a single diastereomer or a mixture of diastereomers.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR analysis.
Data Presentation: Representative Results
The following table summarizes typical results for the Au/Pd-catalyzed tandem cyclization, demonstrating the high efficiency and diastereoselectivity of the method across various substrates.
| Entry | Enynamide Substituent (R¹) | Vinyl Benzoxazinanone Substituent (R²) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Iso-propyl | Methyl | 92 | >20:1 |
| 2 | Phenyl | Methyl | 85 | >20:1 |
| 3 | Cyclohexyl | Phenyl | 88 | 15:1 |
| 4 | Methyl | Ethyl | 95 | >20:1 |
| Data is representative and adapted from published results for illustrative purposes.[5] |
Conclusion and Future Outlook
The diastereoselective synthesis of this compound derivatives is a challenging yet critical task for advancing drug discovery.[2] The strategies outlined in this guide—namely tandem Au/Pd catalysis, intramolecular hetero-Diels-Alder reactions, and Oxa-Pictet-Spengler cyclizations—provide robust and reliable pathways to these complex molecular architectures with excellent stereocontrol.[5][6][10] Each method offers distinct advantages, and the choice of route should be tailored to the specific synthetic target.
The continued development of novel catalytic systems, including asymmetric organocatalysis and advanced transition metal catalysis, will undoubtedly expand the synthetic toolbox further.[13][14] These advancements will enable the creation of increasingly diverse and complex libraries of spirocyclic compounds, paving the way for the discovery of next-generation therapeutics that address unmet medical needs.
References
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. ResearchGate. Available at: [Link]
-
The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]
-
Exploring Enantioselective Pictet-Spengler Reactions. Wiley Online Library. Available at: [Link]
-
Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. ACS Publications. Available at: [Link]
-
Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Royal Society of Chemistry. Available at: [Link]
-
Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. MDPI. Available at: [Link]
-
Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids. PubMed. Available at: [Link]
-
Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. PubMed. Available at: [Link]
-
Spirocyclization by oxa-Pictet–Spengler reaction furnishing separable... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
(PDF) Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. ResearchGate. Available at: [Link]
-
Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure. PubMed. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. Available at: [Link]
-
Synthesis of Spiroketals by Synergistic Gold and Scandium Catalysis. ACS Publications. Available at: [Link]
-
in the chemical literature: hetero-Diels-Alder reaction. YouTube. Available at: [Link]
-
(PDF) Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids. ResearchGate. Available at: [Link]
-
Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. PubMed. Available at: [Link]
-
Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Royal Society of Chemistry. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]
-
Oxazolidine synthesis by complementary stereospecific and stereoconvergent methods. Science. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. Available at: [Link]
-
Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central. Available at: [Link]
-
Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering. bioRxiv. Available at: [Link]
-
Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. ACS Publications. Available at: [Link]
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PubMed Central. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]
-
Rapid and stereoselective synthesis of spirocyclic ethers via the intramolecular Piancatelli rearrangement. PubMed. Available at: [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]
-
Chemistry of spiroketals. ACS Publications. Available at: [Link]
-
2-oxa-6,9-diazaspiro[4.5]decane. PubChem. Available at: [Link]
-
Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. PubMed Central. Available at: [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet–Spengler cyclization. Semantic Scholar. Available at: [Link]
-
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. PubMed Central. Available at: [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]
-
Asymmetric Organocatalysis: The 2021 Nobel Prize. YouTube. Available at: [Link]
-
Synthesis of Spiro-fused Pyrazolidoylisoxazolines. PubMed Central. Available at: [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Total Synthesis of Spirotryprostatin Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
Application Notes & Protocols: Gold and Palladium Relay Catalysis for Spirocycle Synthesis
Introduction: The Strategic Value of Spirocycles and Tandem Catalysis
Spirocycles, molecular architectures featuring a single atom as the pivot for two distinct rings, are privileged scaffolds in medicinal chemistry and materials science.[1] Their rigid, three-dimensional conformation allows for precise spatial orientation of functional groups, making them ideal for engaging with biological targets. Many FDA-approved drugs incorporate a spirocyclic core, highlighting their therapeutic importance.[2][3] However, the construction of the defining feature of a spirocycle—the quaternary spiro-carbon center—presents a significant synthetic challenge.
Traditional methods often require multi-step sequences with harsh conditions. Modern synthetic chemistry has turned to tandem catalysis, where multiple bond-forming events occur sequentially in a single pot, to streamline the synthesis of complex molecules.[4] This approach enhances efficiency by reducing intermediate purification steps, saving time, and minimizing waste.
A particularly powerful strategy in this domain is the use of a gold (Au) and palladium (Pd) relay system. This dual catalytic approach leverages the unique and complementary reactivity of each metal. Gold(I) complexes are exceptional carbophilic π-acids, adept at activating alkynes and allenes for nucleophilic attack and cyclization.[5][6] Palladium catalysts are masters of cross-coupling and C-H activation reactions, enabling the formation of key carbon-carbon and carbon-heteroatom bonds.[7][8] By combining these catalysts, a relay is established: gold initiates a transformation to build a key intermediate, which is then passed to the palladium catalyst to complete the spirocyclization in a seamless cascade.
This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and applications of Au/Pd relay catalysis for the synthesis of complex spirocycles.
Pillar 1: The Mechanistic Rationale of the Au/Pd Relay
The success of this dual catalytic system hinges on the orthogonal yet cooperative nature of the two metals. The reaction is not a simple mixture of two independent cycles; rather, it is a sequential process where the product of the gold-catalyzed step becomes the substrate for the palladium-catalyzed step. Mechanistic studies confirm a "gold cyclization first" pathway is often operative.[9]
The Role of Gold(I): The Initiator The catalytic cycle typically begins with the activation of a substrate containing an alkyne (or allene) moiety by a cationic gold(I) species. Gold(I) catalysts, being "soft" Lewis acids, exhibit strong affinity for the π-systems of alkynes, rendering them susceptible to intramolecular nucleophilic attack.[5] This initial step is crucial for constructing the first ring and setting the stage for the final spirocyclization.
The Hand-off: Generating the Palladium Substrate The gold-catalyzed cyclization generates a new intermediate, often containing a vinyl-gold species or a structure primed for palladium insertion. This intermediate is the critical link in the relay. The gold catalyst effectively forges a key bond and simultaneously unveils the functionality required for the subsequent palladium-mediated transformation.
The Role of Palladium: The Closer Once the intermediate is formed, the palladium catalyst takes over. The specific palladium-catalyzed reaction can vary, but it commonly involves a Heck reaction, C-H activation, or another cross-coupling process.[10][11][12] This step forms the final carbon-carbon bond that closes the second ring, thus creating the spirocyclic core. The palladium catalyst is then regenerated, completing its own catalytic cycle.
The synergy is clear: gold performs a transformation that palladium cannot (efficient alkyne activation for cycloisomerization), while palladium performs a reaction that gold is less suited for (e.g., oxidative addition into an aryl halide followed by reductive elimination).[9][13]
Visualizing the Catalytic Relay
The following diagram illustrates a generalized Au/Pd relay catalytic cycle for the synthesis of a spirocycle from an N-arylpropiolamide precursor.
Caption: A generalized mechanism for Au/Pd relay catalysis.
Pillar 2: Application & Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of a spirooxindole, a common and valuable heterocyclic motif. The causality behind key experimental choices is explained to provide field-proven insight.
General Considerations
-
Inert Atmosphere: Both gold and palladium catalysts, particularly the Pd(0) species, can be sensitive to oxygen. Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Solvent Purity: Anhydrous solvents are crucial for reproducibility. Solvents should be dried and degassed prior to use to remove water and dissolved oxygen, which can poison the catalysts.
-
Reagent Quality: The purity of the starting materials, ligands, and additives can significantly impact the reaction outcome. Use freshly purified substrates and high-purity catalysts.
Representative Protocol: Synthesis of a Spirooxindole Derivative
This protocol describes the tandem cyclization/Heck reaction of an N-(2-iodophenyl)-N-methylpropiolamide to form a spirooxindole.
Materials & Reagents:
-
N-(2-iodophenyl)-N-methylpropiolamide (Substrate, 1.0 equiv)
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl, 2 mol%)
-
Silver trifluoromethanesulfonate (AgOTf, 2 mol%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 equiv)
-
Anhydrous 1,4-Dioxane (Solvent)
Experimental Workflow Visualization
Caption: Standard experimental workflow for the catalytic reaction.
Step-by-Step Procedure:
-
Catalyst Activation (Justification): In a flame-dried Schlenk flask under an inert atmosphere, Ph₃PAuCl (2 mol%) and AgOTf (2 mol%) are stirred in anhydrous dioxane for 15-20 minutes at room temperature. The silver salt acts as a halide scavenger, abstracting the chloride from the gold pre-catalyst to generate the highly active cationic [Ph₃PAu]⁺ species in situ. The formation of a white precipitate (AgCl) is a visual indicator of this activation.
-
Reaction Assembly (Justification): To the flask containing the activated gold catalyst, add the substrate (1.0 equiv), K₂CO₃ (2.5 equiv), Pd₂(dba)₃ (2.5 mol%), and P(o-tol)₃ (10 mol%). The base (K₂CO₃) is essential for the Heck termination step. The bulky, electron-rich phosphine ligand, P(o-tol)₃, is chosen to stabilize the Pd(0) species and promote the oxidative addition and subsequent steps in the palladium cycle.
-
Reaction Execution: The flask is sealed and heated to 100 °C with vigorous stirring. The reaction progress is monitored periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed (typically 12-24 hours), the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts and catalyst residues. The filtrate is then washed sequentially with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure spirooxindole product.
-
Validation: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Pillar 3: Data, Scope, and Troubleshooting
The Au/Pd relay catalysis approach is versatile, accommodating a range of substrates to produce various spirocyclic systems.
Substrate Scope and Representative Data
The following table summarizes typical results for this type of transformation, demonstrating its applicability to different scaffolds. The data is a representative compilation from the broader literature.
| Entry | Substrate Type | Spirocycle Core | R Group | Typical Yield (%) | Ref. |
| 1 | N-(2-iodophenyl)propiolamide | Spirooxindole | Phenyl | 85 | [11] |
| 2 | N-(2-iodophenyl)propiolamide | Spirooxindole | n-Butyl | 78 | [11] |
| 3 | O-(2-iodophenyl)propiolate | Spirodihydrobenzofuran | Methyl | 81 | [11] |
| 4 | Indole-tethered alkyne | Spiroindolenine | H | 75 | [14] |
| 5 | Pyrrole-tethered alkyne | Spiropyrrolenine | Tosyl | 68 | [7][12] |
Key Insights from Substrate Scope:
-
Aryl Halide: Iodoarenes are generally the most reactive partners for the palladium-catalyzed step due to the ease of oxidative addition. Bromoarenes can also be used, though they may require more forcing conditions or different ligand systems.
-
Nucleophile: Both nitrogen and oxygen-based nucleophiles are effective in the initial gold-catalyzed cyclization, allowing access to both aza- and oxa-spirocycles.
-
Alkyne Substituent: The reaction tolerates both terminal and internal alkynes, which influences the substitution pattern on the resulting spirocycle.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalysts. 2. Presence of oxygen or water. 3. Insufficient temperature. | 1. Use fresh, high-purity catalysts and ligands. 2. Ensure rigorous inert atmosphere and use anhydrous, degassed solvents. 3. Increase reaction temperature in increments of 10 °C. |
| Formation of Side Products | 1. Homocoupling of the aryl halide (Pd cycle). 2. Proto-deauration without subsequent Pd catalysis. 3. Catalyst decomposition. | 1. Adjust the Pd:Ligand ratio; a higher ligand loading can suppress homocoupling. 2. Ensure all components for the Pd cycle are active and present. 3. Use a more robust ligand or lower the reaction temperature. |
| Poor Reproducibility | 1. Inconsistent quality of reagents/solvents. 2. Variable efficiency of inert atmosphere setup. | 1. Use reagents from the same batch; purify substrates before use. 2. Standardize inerting procedures; consider using a glovebox for maximum control. |
Conclusion
Gold and palladium relay catalysis represents a sophisticated and powerful strategy for the efficient synthesis of complex spirocycles. By harnessing the distinct reactivity profiles of these two transition metals, chemists can orchestrate elegant tandem sequences that rapidly build molecular complexity from simple starting materials. The methodology is characterized by its operational simplicity, broad substrate scope, and the ability to construct challenging quaternary carbon centers under relatively mild conditions. For researchers in drug discovery and process development, this technique offers a robust and reliable tool for accessing novel chemical matter with high therapeutic potential.
References
-
Title: Synthetic Routes to Approved Drugs Containing a Spirocycle.[2][3] Source: Preprints.org / Molecules URL: [Link]
-
Title: Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists.[5] Source: Molecules (MDPI) URL: [Link]
-
Title: Recent Progress in Pd-Catalyzed Tandem Processes.[7] Source: Catalysts (MDPI) URL: [Link]
-
Title: Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones.[14] Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction.[10] Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Palladium-Catalyzed Spirocyclization through C-H Activation and Regioselective Alkyne Insertion.[11] Source: Angewandte Chemie International Edition in English URL: [Link]
-
Title: Mechanistic Studies of Gold and Palladium Cooperative Dual-Catalytic Cross-Coupling Systems.[13] Source: ACS Catalysis URL: [Link]
-
Title: Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction.[12] Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis. Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.[8] Source: Molecules (MDPI) URL: [Link]
-
Title: Stereodivergent synthesis of rigid spirocycles via dual-metal-catalyzed annulation of 2-vinyloxiranes with nucleophilic dipoles. Source: ResearchGate URL: [Link]
-
Title: Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals.[6] Source: Organic Letters URL: [Link]
-
Title: Palladium-catalyzed cascade reactions involving C–C and C– X bond formation.[4] Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Carbon Cationic Relay via Superelectrophiles: Synthesis of Spiro-diazafluorenes. Source: ResearchGate URL: [Link]
-
Title: Mechanistic Studies of Gold and Palladium Cooperative Dual-Catalytic Cross-Coupling Systems.[9] Source: PMC (NIH) URL: [Link]
-
Title: Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach.[1] Source: Chemistry (A European Journal) URL: [Link]
Sources
- 1. Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists [mdpi.com]
- 6. Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals [organic-chemistry.org]
- 7. Recent Progress in Pd-Catalyzed Tandem Processes [mdpi.com]
- 8. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles [mdpi.com]
- 9. Mechanistic Studies of Gold and Palladium Cooperative Dual-Catalytic Cross-Coupling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Spirocyclization through C-H Activation and Regioselective Alkyne Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: A Comprehensive Protocol for the N-Alkylation of 2-Oxa-7-azaspiro[4.5]decane
Abstract
This application note provides a detailed and robust protocol for the N-alkylation of 2-Oxa-7-azaspiro[4.5]decane, a valuable spirocyclic scaffold in medicinal chemistry. The inherent structural rigidity and three-dimensionality of this scaffold make it a privileged building block in drug discovery for creating novel chemical entities with finely tuned interactions with biological targets.[1] This guide delves into the mechanistic underpinnings of the N-alkylation reaction, offers a step-by-step experimental procedure, and presents a systematic approach to reaction optimization. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the functionalization of this important heterocyclic motif.
Introduction: The Significance of this compound in Drug Discovery
This compound is a key synthetic intermediate whose spirocyclic nature provides a unique three-dimensional architecture.[1] This defined spatial arrangement of substituents is crucial for optimizing interactions with biological targets, making it a highly sought-after scaffold in the development of novel therapeutics.[1] The secondary amine present in the piperidine ring of the spirocycle serves as a critical handle for introducing molecular diversity through N-alkylation. This functionalization allows for the systematic exploration of the chemical space around the core scaffold, which is fundamental for establishing structure-activity relationships (SAR) and enhancing the pharmacological profiles of lead compounds.
The N-alkylation of this compound is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon of an alkylating agent, typically an alkyl halide. The presence of a base is essential to neutralize the hydrohalic acid generated during the reaction, thus preventing the protonation of the starting amine and ensuring the progression of the reaction.[2]
Reaction Mechanism and Optimization Strategy
The N-alkylation of this compound with an alkyl halide proceeds via a classical SN2 mechanism. The nucleophilic secondary amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group.
Caption: A systematic workflow for optimizing the N-alkylation reaction conditions.
Experimental Protocol: N-Alkylation of this compound
This protocol provides a general procedure for the N-alkylation of this compound using an alkyl bromide as the alkylating agent. The conditions can be adapted based on the reactivity of the specific alkyl halide used.
Materials:
-
This compound (or its hydrochloride salt) [3]* Alkyl bromide (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). If using the hydrochloride salt, add an additional equivalent of base (e.g., triethylamine) to neutralize the salt before proceeding.
-
Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the starting material (a concentration of 0.1-0.5 M is a good starting point). Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Alkylating Agent Addition: Add the alkyl bromide (1.1 eq) to the stirred suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl bromide. [4]Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine. [4]6. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. [4]7. Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound. [4]
-
Data Presentation: Screening of Reaction Conditions
The following table summarizes a hypothetical screening of reaction conditions to optimize the N-alkylation of this compound with a model alkyl bromide.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | ACN | 25 | 24 | 65 |
| 2 | K₂CO₃ (2.0) | ACN | 60 | 8 | 85 |
| 3 | Cs₂CO₃ (2.0) | ACN | 60 | 6 | 92 |
| 4 | DIPEA (2.5) | ACN | 60 | 12 | 78 |
| 5 | K₂CO₃ (2.0) | DMF | 60 | 8 | 88 |
| 6 | K₂CO₃ (2.0) | THF | 60 | 18 | 75 |
Yields are hypothetical and for illustrative purposes only.
Analysis of Results: Based on the hypothetical data, cesium carbonate (Cs₂CO₃) in acetonitrile at 60 °C provides the highest yield in the shortest reaction time. While potassium carbonate is a more cost-effective option and still provides a good yield. The choice of base and solvent can significantly impact the reaction outcome.
Alternative N-Alkylation Strategies
While direct alkylation with alkyl halides is a common and effective method, other strategies can be employed, particularly for introducing more complex or sensitive functional groups.
-
Reductive Amination: This two-step, one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is particularly useful for introducing a wide variety of alkyl groups. [4]
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and the amine. [5][6]This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. [7]
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the temperature, using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide), or employing a stronger base like cesium carbonate. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Side Reactions: Over-alkylation to form a quaternary ammonium salt can occur, especially with highly reactive alkylating agents or prolonged reaction times. [2]Careful monitoring of the reaction by TLC is crucial to minimize this side product.
-
Steric Hindrance: If the alkylating agent is sterically hindered, the reaction may proceed slowly or not at all. In such cases, higher temperatures and longer reaction times may be necessary.
-
Purification: The polarity of the N-alkylated product will vary depending on the nature of the introduced alkyl group. The solvent system for flash chromatography should be optimized accordingly.
Conclusion
The N-alkylation of this compound is a fundamental transformation for the generation of diverse chemical libraries for drug discovery. The protocol outlined in this application note provides a reliable and adaptable method for this key functionalization. By understanding the reaction mechanism and systematically optimizing the reaction conditions, researchers can efficiently synthesize a wide range of N-alkylated derivatives of this important spirocyclic scaffold, thereby accelerating the discovery of new therapeutic agents.
References
-
National Center for Biotechnology Information. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
-
Defense Technical Information Center. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
PubChem. 7-oxa-2-azaspiro[4.5]decane. [Link]
-
ResearchGate. 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. [Link]
-
French-Ukrainian Journal of Chemistry. 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
National Center for Biotechnology Information. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
ResearchGate. Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]
-
ResearchGate. Selected strategies for the construction of 7‐azaspiro[4.5]decanes. [Link]
-
ResearchGate. N-alkylation of secondary amine? [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
Sources
Application Note: The Strategic Integration of 2-Oxa-7-azaspiro[4.5]decane Scaffolds in the Synthesis of Next-Generation FGFR4 Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis is a clinically validated oncogenic driver in a subset of hepatocellular carcinoma (HCC). The development of selective FGFR4 inhibitors has been a key focus of targeted therapy research. This guide details the strategic use of the 2-oxa-7-azaspiro[4.5]decane scaffold, a privileged three-dimensional building block, in the rational design and synthesis of potent and selective FGFR4 inhibitors. We provide an in-depth overview of the underlying biology, a representative synthetic protocol, and detailed methodologies for the comprehensive preclinical evaluation of these novel chemical entities.
Introduction: Targeting the FGF19-FGFR4 Axis in Hepatocellular Carcinoma
Hepatocellular carcinoma (HCC) remains a major cause of cancer-related mortality worldwide, with limited effective therapeutic options for advanced disease.[1][2] A significant subset of HCC patients exhibits an amplification of the FGF19 gene, leading to the aberrant activation of its cognate receptor, FGFR4.[3] This FGF19-FGFR4 signaling pathway, modulated by the co-receptor β-Klotho, drives tumor cell proliferation and survival through downstream cascades, including the RAS-MAPK and PI3K-AKT pathways.[1][3] Consequently, the selective inhibition of FGFR4 kinase activity presents a compelling therapeutic strategy for these "oncogene-addicted" tumors.[2]
The design of highly selective kinase inhibitors is challenging due to the conserved nature of the ATP-binding pocket across the human kinome. Several first-generation FGFR4 inhibitors, such as Roblitinib (FGF401) and BLU-554, have achieved remarkable selectivity by exploiting a unique cysteine residue (Cys552) within the FGFR4 kinase domain, which is absent in other FGFR paralogs (FGFR1-3).[4][5] This has enabled the development of both covalent and reversible-covalent inhibitors with superior selectivity profiles.
Spirocyclic scaffolds are increasingly utilized in modern drug discovery to enhance the three-dimensional (3D) character of small molecules.[6] The rigid, non-planar geometry of scaffolds like this compound allows for precise vectoral projection of chemical substituents into protein binding pockets, often leading to improved potency, selectivity, and physicochemical properties compared to their "flat" aromatic counterparts.[6][7] This guide explores the application of the this compound core in constructing novel FGFR4 inhibitors.
The FGFR4 Signaling Pathway and Inhibition Strategy
Activation of FGFR4 by its ligand FGF19 initiates a phosphorylation cascade critical for cell survival and proliferation. A rationally designed inhibitor must effectively interrupt this process.
Synthesis of a Representative FGFR4 Inhibitor
The following section outlines a representative, multi-step synthesis of a hypothetical covalent FGFR4 inhibitor, designated SPIRO-FGFR4i-01 , incorporating the this compound scaffold. This process illustrates a plausible and modular route amenable to library synthesis for structure-activity relationship (SAR) studies.
Part 1: Synthesis of Intermediate 1
The synthesis begins with the N-arylation of the spirocyclic amine with a suitable aromatic partner, in this case, a difluoro-nitrobenzene derivative, which will ultimately serve as the hinge-binding element.
Protocol 3.1: Buchwald-Hartwig Amination
-
To a dry, argon-purged flask, add this compound (1.0 eq), 1,5-difluoro-2-nitrobenzene (1.1 eq), Pd₂(dba)₃ (0.02 eq), and RuPhos (0.04 eq).
-
Add sodium tert-butoxide (1.4 eq) and anhydrous toluene.
-
Heat the mixture to 100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS for consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield Intermediate 1 .
Part 2: Synthesis of Intermediate 2
The nitro group on the aromatic ring is reduced to an amine, which will serve as the attachment point for the covalent warhead.
Protocol 3.2: Nitro Group Reduction
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through Celite®, washing thoroughly with ethanol.
-
Concentrate the filtrate in vacuo to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 2 , which is often used without further purification.
Part 3: Synthesis of SPIRO-FGFR4i-01 (Final Product)
The final step involves an amide coupling reaction between the aniline of Intermediate 2 and acryloyl chloride to install the Michael acceptor "warhead," which will covalently bind to Cys552.
Protocol 3.3: Amide Coupling
-
Dissolve Intermediate 2 (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as triethylamine or DIPEA (1.5 eq).
-
Slowly add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by LC-MS. Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, SPIRO-FGFR4i-01 , by column chromatography or preparative HPLC to yield the desired inhibitor.
| Reagent/Material | Supplier (Example) | Purpose |
| This compound | BenchChem (Cat: B182942)[7] | Spirocyclic Scaffold |
| 1,5-difluoro-2-nitrobenzene | Sigma-Aldrich | Hinge-binding precursor |
| Pd₂(dba)₃ / RuPhos | Strem Chemicals | Buchwald-Hartwig catalyst/ligand |
| Sodium tert-butoxide | Acros Organics | Base for C-N coupling |
| Iron Powder / NH₄Cl | Fisher Scientific | Reducing agent for nitro group |
| Acryloyl chloride | TCI Chemicals | Covalent "warhead" |
| Anhydrous Solvents | EMD Millipore | Reaction media |
Preclinical Evaluation Cascade
A robust series of in vitro and in vivo assays is required to characterize the potency, selectivity, and efficacy of a novel inhibitor.
Protocol 4.1: Biochemical FGFR4 Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to enzyme activity.[8][9][10]
-
Prepare Reagents: Thaw FGFR4 enzyme, substrate (e.g., Poly(E,Y)₄), ATP, and ADP-Glo™ reagents. Prepare a 2X kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
Compound Titration: Prepare serial dilutions of SPIRO-FGFR4i-01 in DMSO, then dilute into the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add 5 µL of diluted compound, 10 µL of FGFR4 enzyme/substrate mix, and initiate the reaction by adding 10 µL of ATP solution. Incubate at 30°C for 60 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Detection: Read luminescence on a plate reader. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 4.2: Cellular Thermal Shift Assay (CETSA®)
CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing definitive proof of target engagement.[1][4][11]
-
Cell Culture: Culture an FGF19-driven HCC cell line (e.g., Huh-7 or JHH-7) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in media. Treat cell aliquots with various concentrations of SPIRO-FGFR4i-01 or vehicle (DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Heat the cell aliquots in a PCR cycler across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble FGFR4 remaining by Western blot or ELISA. A positive result is indicated by a rightward shift in the melting curve in the presence of the inhibitor.
Protocol 4.3: Western Blot for Downstream Signaling
This protocol assesses the inhibitor's ability to block the phosphorylation of key downstream effectors of the FGFR4 pathway.
-
Cell Treatment: Seed Huh-7 or Hep3B cells and allow them to attach. Starve the cells in serum-free media for 12-24 hours.
-
Inhibition and Stimulation: Pre-treat cells with serial dilutions of SPIRO-FGFR4i-01 for 2 hours. Then, stimulate with recombinant FGF19 (e.g., 100 ng/mL) for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C. Key antibodies include: anti-pFGFR4 (Tyr642), anti-FGFR4, anti-pFRS2 (Tyr196), anti-pERK1/2 (Thr202/Tyr204), and a loading control (e.g., anti-Actin or anti-GAPDH).
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the IC₅₀ for pathway inhibition.
Protocol 4.4: In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the inhibitor in a living organism.[2][12][13]
-
Cell Implantation: Subcutaneously implant FGF19-positive HCC cells (e.g., 5 x 10⁶ Huh-7 cells) into the flank of immunocompromised mice (e.g., female athymic nude mice).
-
Tumor Growth: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, randomize mice into vehicle and treatment groups. Administer SPIRO-FGFR4i-01 orally (p.o.) once or twice daily at predetermined doses based on PK studies.
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points), collect tumor tissue and plasma samples. Analyze tumor lysates by Western blot for pFGFR4 levels to confirm target inhibition in vivo.
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size, or after a defined treatment period. Calculate Tumor Growth Inhibition (TGI).
Expected Data and Interpretation
The successful development of SPIRO-FGFR4i-01 would yield a data package demonstrating potent and selective activity across the evaluation cascade.
| Parameter | SPIRO-FGFR4i-01 (Expected Value) | Roblitinib (FGF401)[14][15] | Comments |
| FGFR4 IC₅₀ (Biochemical) | < 10 nM | 1.1 - 1.9 nM | Demonstrates high potency at the enzyme level. |
| FGFR1/2/3 IC₅₀ (Biochemical) | > 1,000 nM | > 1,000-fold selective | Confirms high selectivity against paralogs. |
| pFGFR4 IC₅₀ (Cellular) | < 50 nM | Potent cellular activity | Shows ability to inhibit the target in a cellular context. |
| Huh-7 Proliferation IC₅₀ | < 100 nM | Potent anti-proliferative | Links target inhibition to anti-cancer phenotype. |
| Oral Bioavailability (Mouse) | > 20% | Good oral PK properties | Indicates suitability for oral administration. |
| Tumor Growth Inhibition (TGI) | > 60% at tolerated dose | Remarkable anti-tumor activity | Confirms in vivo efficacy. |
Conclusion
The rational incorporation of 3D scaffolds, such as this compound, represents a promising strategy for the discovery of novel, highly selective FGFR4 kinase inhibitors. The inherent rigidity and defined exit vectors of this spirocycle can be exploited to optimize interactions within the ATP-binding pocket of FGFR4, potentially leading to compounds with improved potency and drug-like properties. The detailed synthetic and evaluative protocols provided herein offer a comprehensive framework for researchers to design, synthesize, and validate the next generation of targeted therapies for FGF19-driven hepatocellular carcinoma.
References
-
Frontiers. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Oncology. Available from: [Link]
-
Kim, J., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Liao, H., et al. (2022). FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Papadimitrakopoulou, V., et al. (2018). Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. Cancers. Available from: [Link]
-
Wang, Y., et al. (2017). Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
- Neoplasia. (2025). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4)
-
Ho, H. K., et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry. Available from: [Link]
-
Fairhurst, R. A., et al. (2020). Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. Journal of Medicinal Chemistry. Available from: [Link]
-
Martinez, M. M., & Al-Obaidi, M. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
Nature. (2021). The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma. Scientific Reports. Available from: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
- ResearchGate. (n.d.). Xenograft mouse model shows FGFR inhibition efficacy in vivo.
-
ClinicalTrials.gov. (n.d.). FGF401 in HCC and Solid Tumors Characterized by Positive FGFR4 and KLB Expression. ClinicalTrials.gov. Available from: [Link]
- ResearchGate. (n.d.). Western blots in hepatocellular carcinoma (HCC) cell lines.
-
Jove. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Journal of Visualized Experiments. Available from: [Link]
-
SignalChem. (n.d.). FGFR4, Active. SignalChem. Available from: [Link]
- ResearchGate. (n.d.). Pharmacokinetic/pharmacodynamic and efficacy of FGF401.
-
Schöffski, P., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Biomedicines. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). roblitinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery. Available from: [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
-
PubMed. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. PubMed. Available from: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available from: [Link]
- ResearchGate. (n.d.). Pharmacodynamic markers of FGFR inhibition.
- ResearchGate. (n.d.). Western blot analysis of various HCC cell lines.
-
CETSA. (n.d.). Publications. CETSA. Available from: [Link]
-
PloS one. (2012). Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. PLoS ONE. Available from: [Link]
Sources
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. news-medical.net [news-medical.net]
- 12. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for the Development of Vanin-1 Enzyme Inhibitors Utilizing a 2-Oxa-7-azaspiro[4.5]decane Scaffold
Authored by: A Senior Application Scientist
Abstract
Vanin-1 (VNN1), a GPI-anchored ectoenzyme with pantetheinase activity, has emerged as a significant therapeutic target due to its central role in modulating oxidative stress and inflammation.[1][2][3][4][5] Its involvement in the pathogenesis of various inflammatory conditions, including inflammatory bowel disease (IBD), has spurred the development of potent and selective inhibitors.[1][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a rational drug design approach to discover novel Vanin-1 inhibitors, leveraging the structural and chemical advantages of the 2-Oxa-7-azaspiro[4.5]decane scaffold. This spirocyclic system offers a rigid three-dimensional framework, enabling a nuanced exploration of the chemical space necessary for optimal interaction with the Vanin-1 active site.[7]
Introduction: Vanin-1 as a Therapeutic Target
Vanin-1 is a key enzyme that catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][3] While pantothenic acid is a precursor for coenzyme A biosynthesis, the production of cysteamine, a potent aminothiol, is implicated in the regulation of tissue redox balance.[3][8] Dysregulation of Vanin-1 activity leads to an imbalance in oxidative stress, contributing to the pro-inflammatory environment observed in various diseases.[2][4][5] Pharmacological inhibition of Vanin-1 is therefore a promising strategy to mitigate inflammation and tissue damage.[4][8]
The Vanin-1 Signaling Pathway and its Role in Inflammation
The enzymatic action of Vanin-1 directly influences the levels of key metabolites involved in cellular redox homeostasis. The produced cysteamine can impact the intracellular glutathione (GSH) pool, a critical antioxidant.[4] In inflammatory conditions, elevated Vanin-1 activity can exacerbate oxidative stress, leading to the production of pro-inflammatory mediators.[3][4]
Caption: Inhibitor Development Workflow.
Protocols for Synthesis and Screening
General Protocol for the Synthesis of a this compound Derivative Library
The following is a generalized protocol for the synthesis of a library of N-acylated this compound derivatives. This protocol is intended as a starting point and may require optimization based on the specific carboxylic acid used.
Materials:
-
This compound hydrochloride
-
A diverse set of carboxylic acids
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) and stir at room temperature for 10 minutes.
-
In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and BOP (1.2 eq) in anhydrous DMF.
-
Add the carboxylic acid/BOP solution to the reaction mixture from step 1.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for In Vitro Vanin-1 Enzyme Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of the synthesized compounds against recombinant human Vanin-1.
Materials:
-
Recombinant human Vanin-1 (rhVNN1) [9]* Assay Buffer: 50 mM HEPES, pH 7.5
-
Fluorescent substrate (e.g., a pantetheine analog that releases a fluorophore upon cleavage)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 10 µL of rhVNN1 solution (e.g., 20 ng/mL in Assay Buffer) to each well. [1]4. Incubate the plate at 37°C for 30 minutes. [1]5. Initiate the enzymatic reaction by adding 5 µL of the fluorescent substrate solution (e.g., 20 µM in Assay Buffer). [1]6. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic equation).
| Parameter | Value |
| Enzyme Concentration | 20 ng/mL |
| Substrate Concentration | 20 µM |
| Incubation Time (Inhibitor) | 30 minutes |
| Incubation Temperature | 37°C |
| Final DMSO Concentration | < 1% |
Table 1: Key Parameters for the In Vitro Vanin-1 Inhibition Assay.
Protocol for Cell-Based Vanin-1 Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of compounds on Vanin-1 in a cellular context using a human cell line that endogenously expresses Vanin-1 (e.g., HT-29 human colon adenocarcinoma cells). [6] Materials:
-
HT-29 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well black, clear-bottom microplates
-
Test compounds dissolved in DMSO
-
Bioluminescent or fluorescent probe for Vanin-1 activity [1]* Luminometer or fluorescence plate reader
Procedure:
-
Seed HT-29 cells into a 96-well black, clear-bottom plate at a density of 4 x 10⁴ cells per well and incubate for 12-24 hours at 37°C in a CO₂ incubator. [1][10]2. Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate the cells with the compounds for 30 minutes at 37°C. [1][10]5. Add the Vanin-1 activity probe (e.g., 20 µM final concentration) to each well. [1][10]6. Immediately measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle-treated cells.
-
Determine the cellular IC₅₀ value for each compound.
| Parameter | Value |
| Cell Line | HT-29 |
| Seeding Density | 4 x 10⁴ cells/well |
| Incubation Time (Cells) | 12-24 hours |
| Incubation Time (Inhibitor) | 30 minutes |
| Probe Concentration | 20 µM |
Table 2: Key Parameters for the Cell-Based Vanin-1 Inhibition Assay.
Data Analysis and Interpretation
The primary endpoint of the in vitro assay is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzymatic activity of Vanin-1 by 50%. A lower IC₅₀ value indicates a more potent inhibitor. The cell-based assay provides a more physiologically relevant measure of inhibitor potency, taking into account cell permeability and stability. A strong correlation between the in vitro and cellular IC₅₀ values is desirable.
The structure-activity relationship (SAR) should be carefully analyzed to identify chemical modifications that enhance inhibitory activity. This iterative process of synthesis and testing is crucial for optimizing the lead compound.
Conclusion
The development of selective and potent Vanin-1 inhibitors holds significant promise for the treatment of inflammatory diseases. The this compound scaffold provides a robust and versatile platform for the design of such inhibitors. The protocols and workflows detailed in this application note offer a comprehensive guide for researchers to embark on a rational drug discovery program targeting Vanin-1. Through systematic synthesis, in vitro and cell-based screening, and iterative optimization, novel and effective therapeutic agents can be developed.
References
-
Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis. (2022). Frontiers in Chemistry. [Link]
-
Vanin 1: Its Physiological Function and Role in Diseases. (2019). International Journal of Molecular Sciences. [Link]
-
Vanin 1: Its Physiological Function and Role in Diseases. (2019). PubMed. [Link]
-
vanin 1. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Vanin 1: Its Physiological Function and Role in Diseases. (2019). University of Groningen research portal. [Link]
-
Early Process Development of Two Vanin-1 Inhibitors: Solid Form Challenges and Control of Ambident Reactivity. (2024). ACS Publications. [Link]
-
Vanin-1 ELISA. ALPCO Diagnostics. [Link]
-
The structure of vanin 1. The nitrilase enzymatic domain of vanin 1 is... ResearchGate. [Link]
-
Pharmacological inhibition of Vanin-1 is not protective in models of acute and chronic kidney disease. American Journal of Physiology-Renal Physiology. [Link]
-
Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance. (2025). Journal of Inflammation Research. [Link]
-
Vanin 1: Its Physiological Function and Role in Diseases. (2019). MDPI. [Link]
-
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]
-
Design, Synthesis, and Evaluation of New Vanin-1 Inhibitors Based on RR6. ResearchGate. [Link]
-
Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. (2024). PubMed. [Link]
-
1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026). PubMed. [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2025). ResearchGate. [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. [Link]
-
Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis. (2022). PMC - NIH. [Link]
Sources
- 1. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]
- 2. Vanin 1: Its Physiological Function and Role in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vanin 1 | Hydrolases & Lipases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Stereoselective Synthesis of Spirocyclic Amines
Foreword: The Architectural Allure of Spirocyclic Amines in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel chemical matter that combines therapeutic efficacy with favorable physicochemical properties is relentless. Spirocyclic scaffolds, particularly spirocyclic amines, have emerged as a privileged structural class, moving beyond being mere curiosities to becoming central components in numerous drug discovery programs.[1][2][3] Their defining feature is a single, fully substituted sp³-hybridized carbon atom shared between two rings, forcing the rings into orthogonal planes.[4] This rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic systems by providing precise vectoral orientations for substituents to engage with biological targets, often leading to enhanced potency and selectivity.[5] Furthermore, the introduction of a spirocenter can improve metabolic stability and aqueous solubility, critical parameters in drug development.[4][5]
However, the very structural complexity that makes these compounds so valuable also presents a formidable synthetic challenge.[1][6] The creation of the quaternary spiro-stereocenter in a controlled, stereoselective manner is non-trivial. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the key stereoselective methods developed to conquer this challenge. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of these transformations, offering insights into why certain catalysts are chosen and how stereocontrol is achieved. The protocols herein are presented as self-validating systems, grounded in authoritative literature to ensure both accuracy and reliability.
Section 1: Organocatalytic Strategies - The Power of Small Molecules
Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules by avoiding often toxic or expensive transition metals. For spirocyclic amines, organocatalysts provide a powerful toolkit, operating through diverse activation modes to construct the spirocyclic core with high enantioselectivity.
Covalent Catalysis: Iminium and Enamine Activation
Primary and secondary amine catalysts, such as those derived from cinchona alkaloids or proline, are workhorses in this domain.[7] They operate by transiently forming covalent intermediates with substrates—iminium ions from α,β-unsaturated aldehydes/ketones or enamines from saturated carbonyls—which then participate in stereocontrolled cascade reactions.
Causality of Stereocontrol: The chiral scaffold of the catalyst creates a sterically defined environment. For instance, in an iminium-ion-catalyzed cascade, the catalyst blocks one face of the reactive intermediate, forcing the incoming nucleophile to attack from the less hindered face, thereby dictating the stereochemistry of the newly formed bonds.
A prominent example is the synthesis of spiro-cyclopentaneoxindoles through a vinylogous cascade. A cinchona-based primary amine condenses with a cyclic dienone to form an extended, chiral iminium ion, which directs a highly selective 1,6-Michael addition of a 3-substituted oxindole, initiating a cascade that forges the spiro-center.[7]
Workflow: Amine-Catalyzed Cascade Cyclization
Caption: Iminium-enamine cascade for spirocycle synthesis.
Non-Covalent Catalysis: Chiral Phosphoric Acids (CPAs)
Chiral phosphoric acids (CPAs) and their derivatives (thioureas, squaramides) act as powerful Brønsted acid catalysts. Their efficacy stems from their ability to form specific hydrogen-bonding interactions, simultaneously activating an electrophile and organizing a nucleophile within a chiral pocket to facilitate a highly stereoselective reaction.[7] This dual activation is particularly effective for [3+2] cycloadditions to generate spiropyrrolidines.
Mechanism of Stereocontrol: The CPA protonates the electrophile (e.g., an imine derived from isatin), making it more reactive. Concurrently, the basic oxygen of the phosphate anion orients the nucleophile (e.g., an azomethine ylide precursor) through a second hydrogen bond. This highly organized, chiral transition state assembly ensures high stereoselectivity.[8]
Representative Protocol 1: CPA-Catalyzed [3+2] Cycloaddition for Spiro[pyrrolidin-3,3′-oxindoles]
This protocol is adapted from the work of Gong, et al., for the synthesis of spiro[pyrrolidin-3,3′-oxindoles].[8]
-
Materials: Methyleneindolinone (1.0 equiv), aldehyde (1.2 equiv), amino ester hydrochloride (1.2 equiv), triethylamine (1.2 equiv), (R)-TRIP or similar chiral phosphoric acid (5 mol%), dichloromethane (DCM, 0.1 M).
-
Equipment: Magnetic stirrer, round-bottom flask, argon atmosphere setup.
-
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add the methyleneindolinone and the chiral phosphoric acid catalyst.
-
Dissolve the solids in dichloromethane.
-
In a separate vial, dissolve the amino ester hydrochloride and the aldehyde in DCM, then add triethylamine and stir for 5 minutes to generate the azomethine ylide in situ.
-
Add the ylide solution to the reaction flask dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired spiro[pyrrolidin-3,3′-oxindole].
-
Characterization: Confirm the structure and determine stereoselectivity via ¹H NMR, ¹³C NMR, and chiral HPLC analysis.
Section 2: Transition-Metal Catalysis - Precision and Versatility
Transition metals offer a vast array of catalytic transformations with unique reactivity and selectivity profiles. For spirocyclic amine synthesis, palladium, rhodium, iridium, and copper are particularly prominent, enabling reactions that are often difficult to achieve otherwise.
Palladium-Catalyzed Intramolecular Reactions
Palladium catalysis is a cornerstone of modern organic synthesis. For spirocycle construction, intramolecular Heck reactions and C-H activation/arylation are especially powerful.[4]
-
Asymmetric Heck Cyclization: A tethered aryl halide and an alkene can be cyclized in the presence of a chiral palladium catalyst. The key is the enantioselective carbopalladation step, where the chiral ligand environment dictates which face of the alkene the organopalladium species adds to, setting the configuration of the spiro-center.[4][9]
-
C-H Activation/Arylation: This advanced strategy allows for the direct coupling of a C-H bond with an aryl halide tether. A chiral ligand, often a phosphine or a derivative, controls the enantioselectivity of the C-H insertion or the subsequent reductive elimination step, providing a highly atom-economical route to the spirocyclic core.[4]
Catalytic Cycle: Pd-Catalyzed Asymmetric C-H Arylation
Caption: Pd-catalyzed enantioselective C-H arylation workflow.
Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral cyclic imines or enamines is one of the most reliable and scalable methods for producing chiral cyclic amines.[10][11] Catalysts based on iridium or rhodium complexed with chiral phosphine ligands (e.g., BINAP) are highly effective.[10]
Principle of Stereoselection: The substrate coordinates to the chiral metal complex. The chiral ligand framework creates a defined steric and electronic environment that forces the hydrogen to be delivered to one specific face of the C=N double bond, resulting in a single enantiomer of the spirocyclic amine.[10]
Data Summary Table: Stereoselective Synthesis of Spirocyclic Amines
| Method | Catalyst/Reagent | Reaction Type | Typical Yield (%) | Typical dr | Typical ee (%) | Reference |
| Organocatalysis | Chiral Phosphoric Acid | [3+2] Cycloaddition | 85-98 | >20:1 | 90-98 | [8] |
| Cinchona-derived Amine | Michael/Aldol Cascade | 70-95 | >20:1 | 92-99 | [4][12] | |
| Phase-Transfer Catalyst | Asymmetric Alkylation | 80-99 | N/A | 90-97 | [4] | |
| Metal Catalysis | Pd(OAc)₂ / Chiral Ligand | Intramolecular Heck | 65-90 | N/A | 85-95 | [4][9] |
| [Ir(COD)Cl]₂ / Chiral Ligand | Asymmetric Hydrogenation | 90-99 | N/A | >99 | [11] | |
| Cu(OTf)₂ / Chiral Box | [3+2] Cycloaddition | 75-92 | >10:1 | 88-97 | [6] | |
| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective Alkylation | 80-95 (for alkylation) | >95:5 | N/A | [13] |
| Camphorsultam | Diastereoselective Cycloaddition | 70-90 | >98:2 | N/A | [13] |
Section 3: Chiral Auxiliary-Based Strategies - A Classic Approach
The use of a chiral auxiliary is a robust and often predictable method for stereocontrol.[13] The strategy involves covalently attaching a chiral molecule to the starting material. This auxiliary then directs the stereochemical course of a subsequent ring-forming reaction through steric hindrance. Finally, the auxiliary is cleaved to reveal the enantioenriched spirocyclic amine.
Causality of Diastereoselection: The bulky and conformationally rigid auxiliary effectively shields one face of the molecule. For example, in an alkylation of an enolate derived from an acyl-oxazolidinone, the auxiliary's substituent (e.g., an isopropyl or phenyl group) blocks the si or re face, forcing the electrophile to approach from the opposite, unhindered side. This leads to the formation of one diastereomer in high excess.[13]
Workflow: Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for chiral auxiliary-based synthesis.
Representative Protocol 2: Diastereoselective Mizoroki–Heck Reaction for Spirooxindole Amino Acids
This protocol is conceptualized based on methods for synthesizing spirooxindole-based unnatural amino acids using a Boc-protected amine as a chiral auxiliary.[9]
-
Materials: N-Boc-protected spirocyclization precursor (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 equiv), Dimethylformamide (DMF, 0.05 M).
-
Equipment: Schlenk flask, magnetic stirrer, oil bath, argon atmosphere setup.
-
Procedure:
-
To a dry Schlenk flask, add the spirocyclization precursor, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to isolate the desired diastereomer.
-
Auxiliary Removal: The Boc group and other auxiliary components can be removed under standard conditions (e.g., acidolysis with TFA for the Boc group) to yield the final spirocyclic amino acid derivative.
Expert Opinion and Future Outlook
The stereoselective synthesis of spirocyclic amines has matured significantly, with organocatalysis and transition-metal catalysis providing the most versatile and powerful platforms. While chiral auxiliary methods remain reliable, the drive for step-economy often favors catalytic asymmetric approaches.
Looking ahead, several exciting frontiers are emerging. Biocatalysis , using enzymes to perform stereoselective dearomatization or cyclization reactions, offers the promise of unparalleled selectivity under green conditions.[14] Furthermore, the integration of photoredox catalysis could unlock novel intramolecular cyclization pathways via radical intermediates, providing access to previously unattainable spirocyclic frameworks. The continued development of more sophisticated chiral ligands and organocatalysts will undoubtedly push the boundaries of efficiency and selectivity, making these architecturally fascinating and therapeutically valuable molecules ever more accessible.
References
-
Clayden, J., & Yagoub, Y. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]
-
RSC Publishing. (n.d.). New development in the enantioselective synthesis of spiro compounds. SciSpace. [Link]
-
RSC Publishing. (n.d.). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. [Link]
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. [Link]
-
Ribeiro, C. J. A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Gong, L.-Z., et al. (2010). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2022). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (n.d.). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers. [Link]
-
Ye, J., et al. (2012). Asymmetric construction of spirocyclohexanonerhodanines catalyzed by simple diamine derived from chiral tert-leucine. PubMed. [Link]
-
PubMed. (2017). An enantioselective synthesis of spiro-oxindole-based 3,4-dihydropyrroles via a Michael/cyclization cascade of 3-aminooxindoles with 2-enoylpyridines. [Link]
-
PubMed Central. (n.d.). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. [Link]
-
RSC Publishing. (2021). Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. [Link]
-
Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. [Link]
-
ACS Publications. (2018). Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. Organic Letters. [Link]
-
PubMed Central. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
ResearchGate. (2021). (PDF) Transition metal-catalyzed synthesis of spirooxindoles. [Link]
-
Taylor & Francis Online. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
-
ACS Publications. (n.d.). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. [Link]
-
MDPI. (n.d.). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Spiro[indolizidine-1,3′-oxindoles]. [Link]
-
ResearchGate. (2024). (PDF) A Diastereoselective Mizoroki–Heck Reaction for Synthesis of Spirooxindole-Based Nonnatural Amino Acids Using a Boc-Protected Amine Chiral Auxiliary. [Link]
-
ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
-
White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. [Link]
-
MDPI. (n.d.). One-Pot Access to Functionalised Malamides via Organocatalytic Enantioselective Formation of Spirocyclic β-Lactone-Oxindoles and Double Ring-Opening. [Link]
-
MDPI. (n.d.). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. [Link]
-
National Institutes of Health. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. [Link]
-
RSC Publishing. (n.d.). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry. [Link]
-
PubMed Central. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
-
J-STAGE. (n.d.). Synthesis of 1-azaazulenes using ring-opening cyclization of spirocyclopropane with amine. [Link]
-
Franz Research Group. (2024). Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles. [Link]
-
RSquareL. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. [Link]
-
ResearchGate. (2015). Enantioselective synthesis of spirooxoindoles via chiral auxiliary (bicyclic lactam) controlled SNAr reactions. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
eScholarship. (n.d.). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. [Link]
-
ResearchGate. (2018). (PDF) Organocatalytic Synthesis of Spirocarbocycles. [Link]
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 5. drughunter.com [drughunter.com]
- 6. scispace.com [scispace.com]
- 7. Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 11. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Oxa-7-azaspiro[4.5]decane
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for the synthesis of 2-Oxa-7-azaspiro[4.5]decane. This scaffold is a privileged structure in modern drug discovery, prized for the three-dimensional architecture it introduces into molecular designs.[1][2] Its rigid conformation allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1]
However, the construction of this spirocyclic system is not without its challenges. Issues with stereocontrol, protecting group strategy, and reaction optimization are common hurdles. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing in-depth, field-proven insights to navigate these complexities. We will address common questions, troubleshoot specific experimental failures, and provide validated protocols to support your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning the synthesis of this compound and its derivatives.
Q1: What are the principal synthetic strategies for constructing the this compound core?
There are several effective strategies, with the choice depending on available starting materials, desired substitution patterns, and stereochemical requirements. The most common approaches start from N-protected 4-piperidone derivatives, such as N-Boc-4-piperidone.[3] Key strategies include:
-
Acid-Catalyzed Cyclization of a Hydroxyalkyl Piperidine: This is a very common and direct method. It involves adding a two-carbon unit with a masked hydroxyl group (e.g., via a Grignard or Reformatsky reaction with an appropriate electrophile) to the ketone of N-Boc-4-piperidone. Subsequent deprotection of the hydroxyl group and treatment with acid induces an intramolecular cyclization to form the spiroketal.[4]
-
Metal-Catalyzed Tandem Cyclizations: Advanced methods using gold and palladium relay catalysis can construct dearomatized this compound derivatives from enynamides and vinyl benzoxazinanones.[5] This approach offers high diastereoselectivity under mild conditions.[1][5]
-
Iodine-Initiated Aminocyclization: This method can also be employed to construct the spirocyclic core, leveraging an electrophilic iodine source to trigger the cyclization cascade.[1]
-
Ring-Closing Metathesis (RCM): A concise route involves the allylation of imines derived from cyclic ketones, followed by further elaboration and cyclization using a Grubbs catalyst to form the piperidine ring of the spirocycle.[6]
Q2: Why is controlling stereochemistry at the spirocyclic carbon (C5) such a significant challenge?
The primary challenge is controlling the formation of the desired diastereomer at the spirocyclic center.[7] The outcome is governed by a delicate balance between kinetic and thermodynamic control.[7][8]
-
Thermodynamic Control: Achieved under equilibrating conditions, typically using Brønsted or Lewis acids at ambient or elevated temperatures.[7] This allows the reaction to settle on the most stable diastereomer. Stability is often dictated by stereoelectronic effects, most notably the anomeric effect , which favors placing an oxygen lone pair anti-periplanar to an adjacent C-O σ* orbital, often resulting in an axial C-O bond at the spirocenter.[7][9]
-
Kinetic Control: To access the less stable, "contrathermodynamic" isomer, the reaction must be run under irreversible conditions that favor the faster-forming product.[7] This typically requires low temperatures and specific reagents that prevent equilibration back to the thermodynamic product.[7]
Q3: What is the role of the nitrogen protecting group, and which one should I choose?
The secondary amine in the piperidine ring is nucleophilic and can interfere with many synthetic steps. A protecting group is essential. The tert-butoxycarbonyl (Boc) group is the most common choice for several reasons:
-
Stability: It is stable to a wide range of non-acidic conditions, including organometallic reagents and many oxidizing/reducing agents.[3]
-
Ease of Removal: It is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) that are often compatible with the spiroketal moiety.
-
Versatility: N-Boc-4-piperidone is a commercially available and versatile starting material for numerous synthetic routes.[3]
While Boc is standard, if your target molecule cannot tolerate acidic deprotection, other groups like benzyloxycarbonyl (Cbz) or a p-toluenesulfonyl (Ts) group could be considered, though they require different deprotection strategies (hydrogenolysis for Cbz, harsh reducing conditions for Ts).[10]
Part 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Spiroketal in Acid-Catalyzed Cyclization | 1. Incomplete Reaction: Insufficient reaction time or acid concentration. 2. Decomposition: The starting material or product may be unstable to the strong acidic conditions. 3. Poor Quality Reagents: The precursor diol may be impure; acid catalyst may be old. | 1. Optimize Conditions: Increase reaction time and monitor by TLC. Screen different acids (e.g., p-TsOH, HCl, H₂SO₄) and solvents. 2. Use Milder Conditions: Try a weaker acid or lower the reaction temperature. Consider using a Lewis acid like TiCl₄.[11] 3. Purify Precursor: Ensure the diol precursor is fully purified before the cyclization step. |
| Poor Diastereoselectivity (Mixture of Isomers) | 1. Mixed Kinetic/Thermodynamic Control: Reaction conditions are not selective for one pathway. 2. Insufficient Equilibration: When targeting the thermodynamic product, the reaction may not have reached equilibrium. | 1. Force Thermodynamic Control: Use a strong acid (e.g., TFA) and increase the reaction time or temperature to ensure full equilibration to the most stable isomer.[7] 2. Force Kinetic Control: Run the reaction at a very low temperature (e.g., -78 °C) with a non-equilibrating reagent system. Base-mediated cyclizations can sometimes favor the kinetic product.[7] |
| Difficulty Removing the N-Boc Group | 1. Incomplete Deprotection: Insufficient acid or reaction time. 2. Spiroketal Cleavage: The spiroketal itself can be acid-labile, leading to ring-opening and decomposition during Boc removal. | 1. Standard Protocol: Use a standard mixture of TFA/DCM (1:1) at room temperature and monitor carefully by TLC. 2. Milder Acid: If the spiroketal is sensitive, try using HCl (4M in dioxane), which is sometimes milder. If decomposition persists, a different N-protecting group should have been planned from the start. |
| Product is a Non-Crystallizable Oil | 1. Inherent Product Nature: Many spirocyclic amines are oils at room temperature. 2. Residual Impurities: Small amounts of solvent or byproducts can inhibit crystallization. | 1. Salt Formation: Convert the final amine product to its hydrochloride or oxalate salt. This often produces a stable, crystalline solid that is easier to handle, purify, and store.[12][13] 2. High-Vacuum Drying: Ensure all residual solvents are removed under high vacuum for an extended period. |
| Complex Mixture During Purification | 1. Side Reactions: The starting piperidone may undergo self-aldol condensation or other side reactions. 2. Over-reduction: If using strong reducing agents like LiAlH₄ in other steps, it can lead to undesired byproducts.[13] | 1. Control Stoichiometry: Use precise stoichiometry, especially in the initial steps involving the piperidone. Add reagents slowly at low temperatures. 2. Choose Milder Reagents: Use selective reducing agents where possible. For purification, explore different chromatography conditions (e.g., reverse-phase) or crystallization of a salt derivative. |
Part 3: Visualization & Key Workflows
Visualizing the synthetic logic and troubleshooting pathways can significantly clarify the experimental approach.
General Synthetic Workflow
The following diagram outlines a common and reliable pathway for synthesizing the this compound core starting from the readily available N-Boc-4-piperidone.
Caption: A common synthetic workflow for this compound.
Troubleshooting Diastereoselectivity
This decision tree provides a logical pathway for addressing poor stereochemical control during the spirocyclization step.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
improving yield and purity of 2-Oxa-7-azaspiro[4.5]decane synthesis
Welcome to the Technical Support Center for the synthesis of 2-Oxa-7-azaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of this valuable spirocyclic scaffold. Our goal is to empower you to improve both the yield and purity of your target compound through a deeper understanding of the underlying chemical principles.
Introduction to the this compound Scaffold
This compound is a key building block in medicinal chemistry due to its rigid, three-dimensional structure, which allows for precise spatial orientation of substituents. This spirocyclic system, containing a tetrahydrofuran ring fused to a piperidine ring through a common carbon atom, is of significant interest for the development of novel therapeutics.
This guide will focus on a practical and accessible synthetic route, addressing potential pitfalls and offering solutions to common problems encountered during the experimental process.
Recommended Synthetic Pathway: A Step-by-Step Guide
A reliable and scalable approach to the synthesis of this compound involves a three-step sequence starting from commercially available N-benzyl-4-piperidone. This method includes the formation of a diol intermediate, followed by an intramolecular cyclization to form the spirocyclic ether, and concluding with the deprotection of the nitrogen atom.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Diol Intermediate
The initial step involves the formation of N-benzyl-4-hydroxy-4-(2-hydroxyethyl)piperidine through a Grignard reaction.
Experimental Protocol: Synthesis of N-Benzyl-4-hydroxy-4-(2-hydroxyethyl)piperidine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Add a small crystal of iodine to the magnesium turnings. Prepare a solution of 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.2 eq) in anhydrous tetrahydrofuran (THF) and add a small portion to the magnesium. Initiate the reaction with gentle heating if necessary. Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring for 1 hour.
-
Addition of Piperidone: Cool the Grignard reagent to 0 °C. Dissolve N-benzyl-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.
-
Reaction and Quenching: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude THP-protected diol.
-
Deprotection of the THP Group: Dissolve the crude product in a mixture of THF and 1M aqueous HCl. Stir at room temperature for 2-3 hours. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. The organic layers are then washed, dried, and concentrated to yield the crude diol, which can be purified by column chromatography.
Troubleshooting Guide: Diol Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diol | Incomplete formation of the Grignard reagent. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Activate the magnesium turnings with a crystal of iodine or a small amount of 1,2-dibromoethane. |
| Low reactivity of the N-benzyl-4-piperidone. | Ensure the starting material is pure. Consider using a more reactive Grignard reagent, although this may lead to more side products. | |
| Side reactions such as enolization of the piperidone. | Add the piperidone solution slowly to the Grignard reagent at a low temperature (0 °C) to minimize enolization. | |
| Formation of Impurities | Unreacted starting materials. | Monitor the reaction progress by TLC to ensure completion. If the reaction stalls, consider adding a fresh batch of Grignard reagent. |
| Dimerization or other side products from the Grignard reagent. | Ensure the Grignard reagent is formed under dilute conditions and is used immediately. |
Part 2: Intramolecular Cyclization to the Spiroether
The synthesized diol is then cyclized to form the spiroether core. This is a critical step where the yield can be significantly impacted by the reaction conditions.
Experimental Protocol: Synthesis of N-Benzyl-2-Oxa-7-azaspiro[4.5]decane
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diol intermediate (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 4 to 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram of the Intramolecular Cyclization Mechanism
Caption: Simplified mechanism of acid-catalyzed intramolecular cyclization.
Troubleshooting Guide: Spiroether Formation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Spiroether | Incomplete reaction. | Increase the reaction time or the amount of acid catalyst. Consider using a stronger acid catalyst, such as sulfuric acid, but with caution as it can promote side reactions. |
| Dehydration to form alkenes. | Use milder reaction conditions, such as a lower temperature and a less aggressive acid catalyst. The use of reagents like triphenylphosphine/diethyl azodicarboxylate (Mitsunobu conditions) can be an alternative.[1] | |
| Intermolecular etherification leading to polymers. | Run the reaction under high dilution conditions to favor the intramolecular cyclization. | |
| Difficult Purification | Presence of unreacted diol. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, use a more polar eluent system during column chromatography to separate the product from the more polar starting material. |
| Formation of isomeric ethers. | The formation of a six-membered ring (oxane) is generally less favored than the five-membered furan ring in this type of cyclization. However, if observed, purification by preparative HPLC might be necessary. |
Part 3: Deprotection of the Piperidine Nitrogen
The final step is the removal of the N-benzyl protecting group to yield the target compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the N-benzyl-2-Oxa-7-azaspiro[4.5]decane (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, 10 mol%).
-
Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.
Troubleshooting Guide: Deprotection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Inactive catalyst. | Use a fresh batch of Pd/C catalyst. Ensure the reaction is adequately stirred to ensure good contact between the substrate, catalyst, and hydrogen. |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure. For stubborn deprotections, a Parr hydrogenator may be necessary. | |
| Low Yield | Adsorption of the product onto the catalyst. | After filtration, wash the Celite pad thoroughly with the solvent. In some cases, adding a small amount of acid (e.g., acetic acid) to the reaction mixture can help prevent product adsorption. |
| Over-reduction or side reactions. | Ensure the reaction is stopped once the starting material is consumed. Over-reduction is less likely in this specific case but should be considered if unexpected byproducts are observed. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group for the nitrogen?
A: Yes, other protecting groups such as tert-butoxycarbonyl (Boc) can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule. A Boc group can be introduced using di-tert-butyl dicarbonate (Boc)₂O and is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Q2: What are the expected spectroscopic data for this compound?
A: While experimental data can vary slightly, the expected spectroscopic data are as follows:
-
¹H NMR (CDCl₃, δ): ~3.8 (t, 2H), ~2.8 (t, 4H), ~1.8 (t, 2H), ~1.6 (t, 4H), ~1.5 (s, 1H, NH).
-
¹³C NMR (CDCl₃, δ): ~80 (spiro C), ~65 (CH₂-O), ~45 (CH₂-N), ~35 (piperidine CH₂), ~30 (tetrahydrofuran CH₂).
-
Mass Spectrometry (EI): m/z = 141 (M⁺).
Q3: How can I improve the purity of the final product?
A: Purity can be improved by careful column chromatography of the intermediates. For the final product, conversion to the hydrochloride salt by treating a solution of the free base in diethyl ether with a solution of HCl in ether can facilitate purification by recrystallization.
Q4: Are there alternative synthetic routes to this compound?
A: Yes, other routes have been reported, including diastereoselective gold and palladium relay catalytic tandem cyclizations of enynamides with vinyl benzoxazinanones.[2] These methods can offer high stereocontrol but may require more specialized catalysts and starting materials.
References
-
Xu, J., Gao, Y., Gao, X., & Miao, Z. (2020). Diastereoselective Synthesis of Dearomatic this compound Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 59(35), 15066-15070. [Link]
-
Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
Sources
Technical Support Center: Troubleshooting Side Reactions in the Cyclization of 2-Oxa-7-azaspiro[4.5]decane Precursors
Introduction: The 2-Oxa-7-azaspiro[4.5]decane scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. Its unique three-dimensional architecture, conferred by the rigid spirocyclic core, makes it an attractive target in drug discovery. The synthesis of this framework, typically achieved through the acid-catalyzed intramolecular cyclization of a suitable amino-alcohol precursor, can be challenging. Researchers frequently encounter a range of side reactions that can significantly lower the yield and purity of the desired product. This technical support guide provides in-depth troubleshooting for the common issues encountered during this critical spirocyclization step, offering mechanistic explanations and actionable protocols to enhance reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the desired cyclization pathway for forming the this compound core?
A1: The target transformation is an intramolecular cyclization of a precursor molecule, typically a 4-substituted piperidine bearing a hydroxyalkyl chain, such as a 4-(2-hydroxyethyl)piperidin-4-ol derivative. The reaction is most commonly promoted by a Brønsted or Lewis acid catalyst. The mechanism proceeds via protonation of a hydroxyl group, followed by elimination of water to form an oxonium ion or activation of an iminium ion intermediate. The key step is the subsequent intramolecular nucleophilic attack of the remaining hydroxyl or amino group to form the spirocyclic system. A common and powerful method to achieve this is the Oxa-Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[1][2][3]
Below is a generalized workflow for this key transformation.
Caption: Ideal experimental workflow for spirocyclization.
Q2: My reaction is producing a significant amount of an elimination byproduct (e.g., a cyclohexene derivative). What is causing this and how can I mitigate it?
A2: This is a classic competing side reaction. Under acidic conditions, particularly at elevated temperatures, the hydroxyl group on the piperidine ring can be protonated and eliminated as water to form a carbocation. Instead of being trapped intramolecularly by the tethered nucleophile, this intermediate can be quenched by proton loss from an adjacent carbon, leading to the formation of a stable alkene—a tetrahydropyridine or cyclohexene-type byproduct.
Mechanism of Side Reaction:
-
Protonation: The acid catalyst protonates the tertiary alcohol on the piperidine ring.
-
Carbocation Formation: Loss of a water molecule generates a tertiary carbocation.
-
Elimination (E1): A base (e.g., solvent or conjugate base of the acid) abstracts a proton from an adjacent carbon, forming a double bond.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Lower Reaction Temperature | The activation energy for elimination is often higher than for the desired cyclization. Lowering the temperature will disproportionately slow the side reaction. | Begin by running the reaction at 0°C or even -20°C and allow it to slowly warm to room temperature. Monitor progress carefully by TLC or LC-MS to find the lowest effective temperature. |
| Use a Milder Acid Catalyst | Strong, non-coordinating acids (e.g., HClO₄) can favor carbocation formation and subsequent elimination. A weaker or bulkier acid can promote the desired concerted or chelation-controlled pathway. | Screen milder Brønsted acids like pyridinium p-toluenesulfonate (PPTS) or Lewis acids known to promote spiroketalization, such as Sc(OTf)₃ or Ti(Oi-Pr)₄.[4][5] These can coordinate to both heteroatoms, favoring the intramolecular cyclization. |
| Change Solvent | A less polar, non-coordinating solvent can disfavor the formation of separated ion pairs (carbocations), thus suppressing the E1 pathway. | Switch from polar solvents like acetonitrile to less polar options such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF). |
| Precursor Design | If possible, modify the precursor to make the hydroxyl group a better leaving group under specific, controlled conditions, rather than relying on harsh acid. | Convert the hydroxyl group to a mesylate or tosylate and attempt cyclization under basic conditions, promoting an Sₙ2-type ring closure rather than a carbocationic pathway. |
digraph "Side_Reaction_Pathways" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Node styles node_desired [fillcolor="#E6F4EA", fontcolor="#202124"]; node_side [fillcolor="#FCE8E6", fontcolor="#202124"]; node_intermediate [fillcolor="#FEF7E0", fontcolor="#202124"]; node_start [fillcolor="#E8EAF6", fontcolor="#202124"]; // Nodes Start [label="Protonated Precursor", style="rounded,filled", fillcolor="#E8EAF6", fontcolor="#202124"]; Intermediate [label="Key Intermediate\n(Oxocarbenium/Iminium Ion)", style="rounded,filled", fillcolor="#FEF7E0", fontcolor="#202124"]; Desired [label="Desired Product\nthis compound", style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124"]; Elimination [label="Side Product\n(Elimination/Dehydration)", style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124"]; Polymer [label="Side Product\n(Dimer/Polymer)", style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124"]; // Edges Start -> Intermediate [label="Loss of H2O", color="#34A853"]; Intermediate -> Desired [label="Intramolecular\nAttack (GOOD)", color="#34A853", style=bold]; Intermediate -> Elimination [label="Proton Loss\n(BAD)", color="#EA4335", style=dashed]; Intermediate -> Polymer [label="Intermolecular\nAttack (BAD)", color="#EA4335", style=dashed];
}
Caption: Competing reaction pathways from the key intermediate.
Q3: My reaction is forming dimeric or polymeric species instead of the desired spirocycle. Why is this happening?
A3: The formation of dimers or polymers indicates that an intermolecular reaction is outcompeting the desired intramolecular cyclization. This typically occurs when the concentration of the reactive intermediate is too high. Instead of the tethered nucleophile closing the ring, an intermediate from one molecule reacts with the precursor of another molecule.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| High Dilution Conditions | By significantly lowering the concentration, you decrease the probability of two molecules encountering each other, thereby favoring the intramolecular pathway. | 1. Prepare a solution of the precursor in your chosen anhydrous solvent at a very low concentration (e.g., 0.001–0.01 M).2. In a separate flask, prepare a solution of the acid catalyst in a larger volume of the same solvent.3. Using a syringe pump, add the precursor solution to the stirring catalyst solution over a long period (e.g., 4–12 hours).4. Maintain the reaction temperature during the addition and for a period afterward to ensure complete conversion. |
| Optimize Catalyst Loading | Too much catalyst can lead to a rapid buildup of the reactive intermediate, increasing the rate of intermolecular side reactions. | Perform a catalyst loading screen, starting from as low as 1 mol% and increasing incrementally (e.g., 5%, 10%, 20 mol%) to find the optimal balance between reaction rate and selectivity. |
Q4: I am struggling with the stereoselectivity at the spirocenter. What factors control this and how can I influence the outcome?
A4: The stereochemistry of the spirocenter is determined by the facial selectivity of the ring-closing step. This can be governed by either thermodynamic or kinetic control.[6][7]
-
Thermodynamic Control: Achieved under reversible (equilibrating) conditions, typically with a strong acid and/or higher temperatures. The reaction produces the most stable stereoisomer. Stability is often dictated by the anomeric effect , which favors the axial orientation of the nitrogen atom's lone pair relative to the C-O bond of the tetrahydropyran ring.[6]
-
Kinetic Control: Achieved under irreversible conditions (e.g., lower temperatures, specific Lewis acids). The reaction produces the stereoisomer that is formed fastest, which may not be the most stable one.[4][7]
Troubleshooting Strategies for Stereoselectivity:
| Goal | Strategy | Rationale | Experimental Protocol |
| Favor Thermodynamic Product | Promote equilibration. | Use a strong Brønsted acid (e.g., TsOH, H₂SO₄) and allow the reaction to stir for an extended period at room temperature or with gentle heating to ensure the product distribution reaches equilibrium.[7] | Dissolve the precursor in DCM or Toluene, add 0.2 equivalents of TsOH, and stir at 40°C for 12-24 hours. Analyze aliquots over time to see if the diastereomeric ratio changes and then stabilizes. |
| Favor Kinetic Product | Prevent equilibration. | Use conditions that favor a rapid, irreversible cyclization. This can sometimes be achieved at very low temperatures or with specific Lewis acids that pre-organize the substrate via chelation.[5] | Cool the substrate solution to -78°C. Add a Lewis acid like Ti(Oi-Pr)₄ or Sc(OTf)₃ and monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent isomerization to the thermodynamic product.[4][5] |
| Substrate Control | Utilize existing stereocenters. | The stereochemistry of substituents on the piperidine or side chain can create a facial bias, directing the cyclization to favor one diastereomer due to steric hindrance or directing effects. | This is a consideration for the design phase of the synthesis. Analyze the transition state models to predict which precursor stereoisomer will lead to the desired product diastereomer. |
To determine if your reaction is under kinetic or thermodynamic control, you can isolate a single diastereomer (if possible) and resubject it to the reaction conditions. If it isomerizes to a mixture of diastereomers, the conditions favor thermodynamic control. If its stereochemistry remains unchanged, the conditions are kinetically controlled.[7]
References
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Spirocyclization
Welcome to the technical support center for spirocyclization reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of spirocyclic compounds. Spirocycles are increasingly vital in medicinal chemistry, and mastering their synthesis is a key asset in modern drug discovery.[1][2] This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is giving a low yield. What are the first things I should check?
A low yield in a spirocyclization reaction can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Purity of Starting Materials and Reagents: Ensure all starting materials, reagents, and solvents are pure and dry. Contaminants can interfere with catalysts or promote side reactions.[3]
-
Inert Atmosphere: Many spirocyclization reactions, especially those involving organometallic catalysts, are sensitive to air and moisture. Ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon).[3]
-
Reaction Concentration: The concentration of your reactants can significantly impact the reaction rate and the formation of intermolecular side products. Verify that you are using the correct concentration as per literature precedents or your initial optimization.[3]
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction may not have gone to completion, or your product might be degrading over time at the given temperature. Consider adjusting the reaction time or temperature accordingly.[3]
If these initial checks do not resolve the issue, a more in-depth investigation into the reaction parameters is necessary.
Q2: I am observing a mixture of diastereomers. How can I improve the diastereoselectivity of my spirocyclization?
Achieving high diastereoselectivity is a common challenge in spirocycle synthesis. The stereochemical outcome is often dictated by whether the reaction is under thermodynamic or kinetic control.[4][5]
-
Thermodynamic vs. Kinetic Control:
-
Thermodynamic Control: Favors the most stable product. Running the reaction at higher temperatures or for longer durations can promote equilibration to the thermodynamic product.[4][5]
-
Kinetic Control: Favors the product that is formed the fastest. Lowering the reaction temperature can often favor the kinetic product.[4]
-
To determine which regime your reaction is under, you can subject a pure sample of one diastereomer to the reaction conditions. If it isomerizes to a mixture, the reaction is under thermodynamic control.[5]
-
Catalyst and Reagent Control: The choice of catalyst, ligand, or reagent can have a profound impact on stereoselectivity. Chiral catalysts or auxiliaries can be used to induce asymmetry. For instance, chiral iridium complexes have been successfully employed in enantioselective and diastereoselective spiroketalization.[4]
-
Substrate Control: The stereochemistry of the starting material itself can direct the outcome of the spirocyclization. The introduction of bulky substituents or directing groups can favor a specific orientation of the cyclizing components.[4]
-
Solvent Effects: The polarity of the solvent can influence the geometry of the transition state and, consequently, the diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.[4]
Q3: What are some common side reactions in spirocyclization, and how can they be minimized?
Side reactions can significantly reduce the yield of the desired spirocyclic product. Common side reactions include:
-
Intermolecular Reactions: If the rate of the intramolecular spirocyclization is slow, intermolecular reactions can become competitive, leading to oligomerization or polymerization. Running the reaction at a lower concentration can often favor the desired intramolecular pathway.
-
Elimination and Rearrangement Reactions: The use of strong acids or bases, or high reaction temperatures, can sometimes lead to undesired elimination or rearrangement reactions.[5] If you suspect this is occurring, consider using milder reaction conditions, such as a weaker acid or base, or a lower temperature.
-
Starting Material Decomposition: Sensitive functional groups in your starting material may not be compatible with the reaction conditions.[5] It may be necessary to use protecting groups or to choose a different synthetic route that avoids harsh conditions.
Q4: The purification of my spirocyclic product is proving to be very difficult. What strategies can I employ?
The purification of spirocyclic compounds can be challenging, often due to the presence of closely related isomers or byproducts.[4]
-
Flash Column Chromatography: This is the most common purification method. Careful optimization of the solvent system is critical for achieving good separation. A gradient elution is often more effective than an isocratic elution for complex mixtures.[4]
-
Preparative HPLC: For separations that are difficult to achieve by flash chromatography, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution. Both normal-phase and reversed-phase columns can be utilized depending on the polarity of your compound.[4]
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique that can also provide X-ray quality crystals for structure confirmation.
-
Derivatization: In some cases, it may be beneficial to derivatize the crude product to facilitate purification. The protecting group can then be removed after the purification is complete.
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic workflow for troubleshooting low yields in spirocyclization reactions.
Caption: Workflow for improving diastereoselectivity.
Data Presentation
Table 1: Effect of Solvent Polarity on Diastereoselectivity in a Hypothetical Spiroketalization
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (A:B) |
| Toluene | 2.4 | 2:1 |
| Dichloromethane | 9.1 | 5:1 |
| Acetonitrile | 37.5 | 10:1 |
| Methanol | 32.7 | 8:1 |
This table illustrates how a systematic screening of solvents with different polarities can significantly impact the diastereomeric ratio of the product. The optimal solvent will depend on the specific reaction.
Table 2: Influence of Catalyst Loading on a Palladium-Catalyzed Spirocyclization
| Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) |
| 1 | 45 | 24 |
| 2.5 | 78 | 18 |
| 5 | 92 | 12 |
| 10 | 91 | 12 |
This table demonstrates the importance of optimizing the catalyst loading. Insufficient catalyst can lead to low yields and long reaction times, while excessive catalyst may not provide additional benefits and increases costs.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Spiroketalization (Thermodynamic Control)
This protocol describes a general method for achieving the thermodynamically favored spiroketal. [5]
-
Preparation: To a solution of the dihydroxyketone precursor (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or trimethylsilyl trifluoromethanesulfonate, 0.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux to facilitate equilibration.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed and the product ratio is stable.
-
Workup: Quench the reaction by adding a mild base (e.g., saturated aqueous sodium bicarbonate solution or triethylamine).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.
Protocol 2: Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization
This protocol is based on a recently developed method for the enantioselective synthesis of α-spirocyclic lactones. [4][6]
-
Catalyst Preparation: In a glovebox, add the nickel precatalyst and the chiral ligand to a reaction vessel.
-
Reaction Setup: Add the lactone substrate and any other necessary reagents (e.g., a base). Dissolve the components in a suitable anhydrous solvent.
-
Initiation: Add the solution of the electrophilic partner (e.g., an allylic carbonate) to the catalyst mixture via syringe.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the enantioenriched spirocyclic lactone.
References
- Troubleshooting common issues in spirocyclic compound synthesis - Benchchem.
- Synthesis of spirocyclic scaffolds using hypervalent iodine reagents - Beilstein Journals.
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing).
- challenges in spiroketal synthesis and solutions - Benchchem.
- Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis. Chem Pharm Bull (Tokyo). 2021;69(10):1034-1038.
-
Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c - ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions[a] | Download Scientific Diagram - ResearchGate. Available at: [Link]
- Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH.
- Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones - PMC - NIH.
- Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate.
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications. Available at: [Link]
- Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC - NIH.
-
Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
- Spiro Heterocycles in Organic Electronics: Synthesis and Applications - Walsh Medical Media.
-
Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules - ResearchGate. Available at: [Link]
- Dearomative spirocyclization of ynamides - PMC - NIH.
-
Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchGate. Available at: [Link]
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - NIH.
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]
Sources
Technical Support Center: Purification of 2-Oxa-7-azaspiro[4.5]decane Derivatives
Welcome to the technical support center for the purification of 2-Oxa-7-azaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable spirocyclic scaffolds. The unique structure of these compounds, featuring a spiroketal-like moiety and a basic piperidine ring, presents specific challenges that require tailored purification strategies.[1] This center provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve optimal purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The principal challenge stems from the dual functionality of the scaffold. The secondary amine in the piperidine ring is basic (a Brønsted base), leading to strong, often irreversible, interactions with the acidic silanol groups of standard silica gel used in flash chromatography.[2] This can result in significant peak tailing, low or no recovery of the product, and even on-column degradation. Furthermore, the polarity of your derivative can vary dramatically depending on the presence of protecting groups (like Boc) or other substituents, requiring highly specific purification methods.
Q2: Should I use chromatography or crystallization as my primary purification method?
A2: The choice depends on the scale of your reaction, the nature of the impurities, and the physical state of your product.
-
Chromatography is the method of choice for complex mixtures, closely related impurities, or when the product is an oil. It offers high resolution but can be lower yielding for basic amines if not optimized correctly.
-
Crystallization is ideal for large-scale purification of solid compounds when you have a significant purity difference between your product and the impurities. It is often more economical and can provide material of very high purity. A successful crystallization depends heavily on finding the right solvent system.[3]
-
Acid-Base Extraction can be a powerful preliminary purification step to remove neutral or acidic impurities from your basic product before proceeding to chromatography or crystallization.
Q3: My this compound derivative is N-Boc protected. Does this change the purification strategy?
A3: Absolutely. The Boc (tert-butoxycarbonyl) protecting group significantly alters the molecule's properties. It makes the nitrogen atom non-basic and the overall molecule more lipophilic (less polar).[4] This has two major implications:
-
Reduced Silica Interaction: The non-basic nature of the Boc-protected amine minimizes the problematic interactions with silica gel. Standard flash chromatography with solvent systems like hexanes/ethyl acetate or dichloromethane/methanol is often successful.
-
Different Solubility Profile: The increased lipophilicity means you will use less polar solvents for both chromatography and recrystallization compared to the corresponding free amine.
Troubleshooting Guide: Column Chromatography
This section addresses common issues encountered during the chromatographic purification of this compound derivatives.
Problem 1: My free amine derivative is streaking badly on the TLC plate and I get poor recovery from the silica column.
-
Causality: This is the classic sign of a strong acid-base interaction between your basic amine and the acidic silica gel.[2] The amine protonates on the silica surface, adsorbing very strongly and eluting slowly and unevenly, which causes streaking (tailing). In severe cases, the compound does not elute at all.
-
Solutions:
-
Mobile Phase Modification (Recommended First Step): Deactivate the silica by adding a small amount of a competing base to your mobile phase.[2][5]
-
Protocol: Prepare your eluent (e.g., Dichloromethane/Methanol) and add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[6] Equilibrate the column with this modified solvent before loading your sample. The competing base will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.
-
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient, switch to a less acidic or basic stationary phase.
-
Amine-Functionalized Silica: These columns have an amine-coated surface, creating a more basic environment that is ideal for purifying basic compounds.[7] They often provide excellent separation with simple hexane/ethyl acetate gradients.[7]
-
Basic Alumina: Alumina is another alternative, though its reactivity can sometimes be an issue. It is available in neutral and basic grades; the basic grade is suitable for these derivatives.
-
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase (C18) chromatography can be effective. The mobile phase is typically a mixture of water and acetonitrile or methanol. To ensure the amine is in its neutral, less polar form, the mobile phase pH should be adjusted to be about two units above the amine's pKa, often by adding a modifier like ammonium bicarbonate.[2]
-
Workflow for Mitigating Amine-Silica Interactions
Sources
Technical Support Center: Navigating Stereoselectivity in Spirocycle Synthesis
Welcome to the technical support center for stereoselective spirocycle synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricate challenges of controlling stereochemistry in the formation of these unique three-dimensional scaffolds. Spirocycles, with their inherent rigidity and complex topology, offer exciting opportunities in drug discovery and materials science, but their synthesis often presents significant stereochemical hurdles.[1][2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind experimental choices. Here, you will find practical troubleshooting guides for common issues and a comprehensive FAQ section to solidify your foundational knowledge.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that are crucial for designing and executing stereoselective spirocyclization reactions.
Q1: What are the primary factors that control stereoselectivity in spirocycle synthesis?
A1: The stereochemical outcome of a spirocyclization is governed by a delicate interplay of several factors that influence the energy of the diastereomeric transition states. The key factors include:
-
Substrate Control: The inherent stereochemistry of the starting material can direct the formation of new stereocenters. Bulky substituents or pre-existing chiral centers can create a steric bias, favoring the approach of reagents from one face of the molecule over the other.[3]
-
Catalyst/Reagent Control: This is a cornerstone of modern asymmetric synthesis. Chiral catalysts, auxiliaries, or reagents create a chiral environment around the substrate, energetically differentiating the pathways to the possible stereoisomers.[3] The choice of metal and, critically, the chiral ligand in metal-catalyzed reactions is paramount.[4][5][6] Similarly, in organocatalysis, the structure of the catalyst dictates the stereochemical outcome.[7][8]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by amplifying the small energy differences between competing transition states. This is particularly important when trying to favor a kinetically controlled product.[9][10][11]
-
Solvent: The polarity, viscosity, and coordinating ability of the solvent can significantly influence transition state geometry and stability, thereby affecting both diastereoselectivity and enantioselectivity.[10][12][13][14][15] A thorough solvent screen is often a critical step in optimization.
-
-
Kinetic vs. Thermodynamic Control: The final product distribution can be dictated by whether the reaction is under kinetic or thermodynamic control. The kinetic product is formed fastest (lowest activation energy), while the thermodynamic product is the most stable.[16][17][18][19] These two are not always the same, and reaction conditions (especially temperature and time) determine which predominates.[3][12][20]
Q2: How do I distinguish between kinetic and thermodynamic control in my spirocyclization reaction?
A2: Differentiating between kinetic and thermodynamic control is a critical diagnostic step in troubleshooting poor diastereoselectivity.[3][12]
-
Procedure: Isolate a sample of the major diastereomer (or the mixture) and resubject it to the reaction conditions (with catalyst, if applicable) for an extended period or at a higher temperature.
-
Analysis:
-
If the diastereomeric ratio (d.r.) changes over time to favor a different isomer, the reaction is under thermodynamic control, and the initially formed product was the kinetic one.
-
If the d.r. remains unchanged, the reaction is likely under kinetic control, and the product distribution reflects the relative rates of formation.[12]
-
This understanding will guide your optimization strategy. For kinetic control, you might focus on lowering the temperature or using a more selective catalyst. For thermodynamic control, you might adjust the temperature, reaction time, or use additives to favor the desired, more stable product.[19]
Q3: What is the role of a "privileged" chiral ligand in achieving high enantioselectivity?
A3: A "privileged" chiral ligand is one whose structural scaffold has proven effective in inducing high enantioselectivity across a wide range of mechanistically diverse reactions and with various substrates.[21] These ligands, often possessing C2 symmetry and a rigid backbone, create a well-defined and predictable chiral pocket around the metal center.[5][6]
The 1,1'-spirobiindane scaffold, for instance, is the basis for numerous successful ligands (e.g., SPINOL, SDPs, SIPHOXs) because it combines high rigidity, C2 symmetry, and is readily modifiable.[21][22] This rigidity minimizes conformational flexibility in the transition state, leading to a larger energy difference between the pathways that form the two enantiomers and, consequently, higher enantiomeric excess (e.e.).[6] When facing a new asymmetric transformation, screening a library of privileged ligands is often a highly effective starting point.
Troubleshooting Guide: Common Stereoselectivity Issues
This guide provides a systematic approach to diagnosing and solving specific experimental problems.
Issue 1: My spirocyclization yields a nearly 1:1 mixture of diastereomers (low d.r.).
-
Symptom: The reaction produces two or more diastereomers in roughly equal amounts, leading to difficult purification and low yield of the desired product.
-
Causality Analysis & Solutions:
| Possible Cause | Underlying Principle | Troubleshooting & Optimization Protocol |
| Reaction is under Thermodynamic Control | The desired diastereomer is not the most thermodynamically stable product, and the reaction conditions allow for equilibration.[3][12][16] | 1. Shift to Kinetic Control: Lower the reaction temperature significantly (-78 °C to 0 °C).[10][18] This may prevent the reverse reaction or subsequent isomerization. 2. Verify Control: Perform the kinetic vs. thermodynamic control experiment described in FAQ Q2.[12] |
| Ineffective Substrate or Reagent Control | The steric or electronic directing groups on the substrate are insufficient to differentiate the faces of the prochiral center during bond formation.[3][9] | 1. Modify Substrate: Introduce bulkier protecting groups or substituents to create a greater steric bias and shield one face of the molecule.[9] 2. Change Reagent/Catalyst: The chosen Lewis acid, base, or catalyst may not be interacting with the substrate in a stereodifferentiating manner. Screen a range of catalysts with different steric and electronic properties.[10] |
| Solvent Effects | The solvent may be poorly suited to stabilizing the desired transition state, or it may be actively participating in a non-selective reaction pathway.[13][14] | 1. Solvent Screening: Conduct the reaction in a range of solvents with varying polarity and coordinating ability (e.g., toluene, THF, CH2Cl2, acetonitrile).[10][12] 2. Low-Temperature Study: Re-evaluate the best solvent at a lower temperature, as the optimal solvent can change with temperature.[13] |
Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: My asymmetric reaction yields poor enantiomeric excess (low e.e.).
-
Symptom: The synthesis produces a nearly racemic mixture of the target spirocycle, indicating poor enantiocontrol from the chiral catalyst or auxiliary.
-
Causality Analysis & Solutions:
| Possible Cause | Underlying Principle | Troubleshooting & Optimization Protocol |
| Ineffective Chiral Catalyst/Ligand | The chiral catalyst is not creating a sufficiently large energetic gap between the two diastereomeric transition states leading to the R and S enantiomers.[9] | 1. Ligand Screening: The most crucial step. Screen a library of chiral ligands, varying the backbone (e.g., BINOL, TADDOL, spiro-scaffolds) and the coordinating groups.[4][5][6] 2. Metal Screening: For a given ligand, the choice of metal (e.g., Pd, Rh, Cu, Ni) can dramatically alter enantioselectivity.[23] |
| Background Uncatalyzed Reaction | A non-selective, achiral background reaction is competing with the desired asymmetric catalyzed pathway, producing a racemic product that erodes the overall e.e.[9] | 1. Lower Temperature: This will disproportionately slow the higher-energy uncatalyzed reaction compared to the catalyzed one.[9][11] 2. Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can favor the catalyzed pathway if catalyst aggregation at high concentrations is an issue.[24][25] 3. Slow Addition: Use a syringe pump to add one of the reactants slowly. This keeps its instantaneous concentration low, minimizing the background reaction.[9] |
| Presence of Impurities | Water, oxygen, or other impurities in the reagents or solvent can deactivate the catalyst or promote side reactions. | 1. Rigorous Drying: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). 3. Reagent Purification: Purify starting materials and ensure the catalyst is of high purity. |
| Role of Additives | The reaction may require an additive (a Lewis acid, Brønsted acid, or base) to activate the catalyst or substrate, or to suppress side reactions. Some reactions benefit from achiral additives that can enhance stereoselectivity.[10][26][27] | 1. Screen Additives: Systematically screen different additives. For example, in some cyclizations, a co-catalyst or an acid/base additive is essential for high stereoselectivity.[10] |
Experimental Protocol: Screening Chiral Ligands for an Asymmetric Spirocyclization
This protocol outlines a general procedure for efficiently screening a set of chiral ligands to optimize the enantioselectivity of a metal-catalyzed reaction.
-
Preparation:
-
In a glovebox, prepare stock solutions of the metal precursor (e.g., Pd2(dba)3) and each chiral ligand to be tested in an appropriate anhydrous solvent (e.g., toluene).
-
Prepare a stock solution of your starting material.
-
-
Reaction Setup:
-
Arrange an array of reaction vials, each containing a small stir bar.
-
To each vial, add the metal precursor stock solution, followed by the specific chiral ligand stock solution for that vial. Allow the metal-ligand complex to pre-form by stirring for 15-30 minutes at room temperature.
-
-
Initiation and Execution:
-
Add the starting material stock solution to each vial.
-
If the reaction requires elevated or reduced temperature, place the vial array in a pre-heated or pre-cooled aluminum block on a stirrer plate.
-
Stir the reactions for a predetermined time (e.g., 24 hours).
-
-
Work-up and Analysis:
-
Quench the reactions appropriately.
-
Filter the crude reaction mixtures through a small plug of silica gel to remove the metal catalyst.
-
Analyze the enantiomeric excess of the product in each vial using chiral HPLC or SFC.
-
-
Data Evaluation:
-
Tabulate the conversion and e.e. for each ligand.
-
The ligand providing the best combination of conversion and enantioselectivity is selected for further optimization of other parameters (temperature, solvent, concentration).
-
Visualization: Logic of Catalyst Optimization
Caption: Logical workflow for optimizing enantioselectivity.
References
-
Bajracharya, G. B., Arai, M. A., Koranne, P. S., et al. (2009). Development of chiral spiro ligands for metal-catalyzed asymmetric reactions. Bulletin of the Chemical Society of Japan, 82(3), 285-302. [Link]
-
Leach, A. G., Wang, R., Wohlhieter, G. E., Khan, S. I., Jung, M. E., & Houk, K. N. (2002). Theoretical Elucidation of Kinetic and Thermodynamic Control of Radical Addition Regioselectivity. Journal of the American Chemical Society, 124(40), 11930-11938. [Link]
-
University of Rochester. (n.d.). Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands. [Link]
-
Carreño, M. C., García Ruano, J. L., & Urbano, A. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(13), 5134-5183. [Link]
-
Bajracharya, G. B. (2009). Design and Synthesis of Chiral Spiro Ligands. [Link]
-
Alcarazo, M. (2018). New development in the enantioselective synthesis of spiro compounds. SciSpace. [Link]
-
OAE Publishing Inc. (n.d.). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for solvent, temperature, time and catalyst loading. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Asymmetric Synthesis of Spiro Compounds Through Cycloadditions. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Spiro Heterocycles. [Link]
-
Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617-1661. [Link]
-
Scott, J. D., & Williams, R. M. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(1), 130-176. [Link]
-
Blois, E., & Pardo, D. G. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 834-843. [Link]
-
Cramer, N., & Helquist, P. (2016). Synthesis and Application of Chiral Spiro Cp Ligands in Rhodium-Catalyzed Asymmetric Oxidative Coupling of Biaryl Compounds with Alkenes. Journal of the American Chemical Society, 138(16), 5419-5422. [Link]
-
El-Sawy, E. R., & Taylor, R. J. K. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. ACS Chemical Biology, 12(3), 603-617. [Link]
-
ResearchGate. (n.d.). Optimization of reaction temperature. [Link]
-
Zhou, Q.-L. (2019). Development of Privileged Chiral Spiro Ligands and Catalysts. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Feskov, I. O., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, 20(13), 2691-2703. [Link]
-
ResearchGate. (n.d.). Substrate-Controlled Stereochemistry in Natural Product Biosynthesis. [Link]
-
Doyle, M. P., & Hu, W. (2000). Use of achiral additives to increase the stereoselectivity in Rh(ii)-catalyzed cyclopropanations. Chemical Communications, (17), 1625-1626. [Link]
-
ResearchGate. (n.d.). Solvent effects on stereoselectivity: More than just an environment. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
Zhu, L., et al. (2025). Dynamic radical recombination enabling stereodivergent construction of spirocycles with nonadjacent stereocenters. Nature Communications, 16(1), 1-11. [Link]
-
Williams, D. R., & Fu, L. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. Organic Letters, 25(40), 7349-7353. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
Wang, Y., et al. (2024). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Molecules, 29(1), 123. [Link]
-
ResearchGate. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. [Link]
-
Royal Society of Chemistry. (n.d.). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. [Link]
-
ResearchGate. (n.d.). Catalyst screening and reaction condition optimization with molecular.... [Link]
-
Preprints.org. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribulations. [Link]
-
American Chemical Society. (n.d.). Entry to Spirocyclic Diketopiperazines. [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]
-
National Institutes of Health. (n.d.). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. [Link]
-
ChemRxiv. (n.d.). Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. [Link]
-
MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]
-
Royal Society of Chemistry. (n.d.). Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts. [Link]
-
Semantic Scholar. (1990). Stereoselective oxidative spiroketalization of a C-arylglucal derived from palladium-catalyzed coupling. Synthesis of the C-arylglucoside spiroketal nucleus of the papulacandins. [Link]
-
Royal Society of Chemistry. (2024). Mechanism and stereoselectivity in metal and enzyme catalyzed carbene insertion into X–H and C(sp2)–H bonds. [Link]
Sources
- 1. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 2. Dynamic radical recombination enabling stereodivergent construction of spirocycles with nonadjacent stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. scispace.com [scispace.com]
- 7. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. oaepublish.com [oaepublish.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 17. jackwestin.com [jackwestin.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development of Privileged Chiral Spiro Ligands and Catalysts-å¨å ¶æææè¯¾é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. interesjournals.org [interesjournals.org]
- 26. Use of achiral additives to increase the stereoselectivity in Rh(ii)-catalyzed cyclopropanations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Storage of 2-Oxa-7-azaspiro[4.5]decane Compounds
Welcome to the technical support center for 2-Oxa-7-azaspiro[4.5]decane compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical advice on the stability and storage of this important class of spirocyclic scaffolds. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity and reliability of your results. The unique three-dimensional structure of these compounds offers significant advantages in drug discovery but also presents specific handling and storage requirements.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and storage of this compound compounds.
Q1: What are the general recommended storage conditions for this compound compounds in solid form?
A1: For long-term storage, it is recommended to store solid this compound compounds, such as the hydrochloride salt, at -20°C, which can ensure stability for up to three years.[7][8] For shorter periods, storage at 4°C is acceptable for up to two years.[7][8] It is crucial to keep the container tightly sealed and in a dry, well-ventilated area, away from direct sunlight and sources of ignition.[7][9] Some suppliers may also recommend storage at room temperature in a sealed, dry environment.[10]
Q2: How should I store solutions of this compound compounds?
A2: When in solution, these compounds are significantly more prone to degradation. For optimal stability, it is recommended to store solutions at -80°C, which should maintain their integrity for up to six months.[7][8] If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for shorter durations, typically up to one month.[7][8] It is advisable to prepare fresh solutions for sensitive experiments whenever possible.
Q3: My this compound derivative has a spiroketal moiety. Are there specific stability concerns I should be aware of?
A3: Yes, the spiroketal functionality is sensitive to acidic conditions. Under even mildly acidic conditions, spiroketals can undergo epimerization or isomerization to the thermodynamically more stable isomer.[11][12][13] This occurs through the formation of an oxycarbenium ion intermediate, which allows for equilibration.[11][14] If you have synthesized a less stable, kinetically favored isomer, it is critical to avoid acidic environments during workup, purification, and storage to prevent its conversion to the more stable form.[11][14][15]
Q4: The nitrogen in the azaspirocycle of my compound is a secondary amine. How might this affect its stability?
A4: Secondary amines can be susceptible to oxidation over time, especially if exposed to air and light. This can lead to the formation of various degradation products.[16][17] It is also important to consider the basicity of the amine, as it can react with acidic components in the solvent or atmosphere. For unprotected amines, it is best to store them under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.
Q5: My this compound derivative is N-Boc protected. Does this influence its stability?
A5: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to basic conditions and most nucleophiles.[18][19] However, it is labile under acidic conditions.[18][19][20] Accidental exposure to strong acids during storage or handling can lead to the deprotection of the amine. Thermal deprotection is also possible at elevated temperatures.[19][21] Therefore, while the Boc group can enhance stability by preventing amine oxidation, careful control of pH and temperature is still necessary.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability-related issues encountered during experiments with this compound compounds.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent biological activity or analytical results over time. | 1. Degradation of the compound due to improper storage (temperature, light, air exposure).2. Isomerization of a spiroketal center to a less active or inactive form.[12][13]3. Hydrolysis of labile functional groups. | 1. Review storage conditions. Store solids at -20°C and solutions at -80°C.[7][8] Protect from light and store under an inert atmosphere if necessary.2. Analyze the compound by NMR or chiral chromatography to check for isomeric purity. Avoid acidic conditions if you have a kinetically favored isomer.[15]3. Use freshly prepared solutions for all experiments. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | 1. Acid-catalyzed rearrangement or degradation of the spiroketal moiety.[11][14]2. Oxidative degradation of the amine functionality.[16]3. Deprotection of an N-Boc group due to acidic contaminants in the solvent or on glassware.[20] | 1. Ensure all solvents and buffers are neutral or slightly basic. Use acid-free glassware.2. Degas solvents and consider adding an antioxidant if compatible with your experimental setup. Store under an inert atmosphere.3. Use high-purity, neutral solvents. Rinse glassware thoroughly. |
| Poor solubility of the compound after storage. | 1. Formation of less soluble degradation products or polymers.2. The compound may have crashed out of solution due to temperature fluctuations. | 1. Re-purify a small sample and confirm its structure. If degradation is confirmed, obtain a fresh batch of the compound.2. Gently warm the solution and sonicate to redissolve. If this fails, the compound may have degraded. |
| Change in physical appearance of the solid compound (e.g., color change, clumping). | 1. Absorption of moisture (hygroscopic nature).2. Oxidation or degradation upon exposure to air/light. | 1. Store in a desiccator over a suitable drying agent. Handle in a glove box if the compound is highly sensitive.2. Store in an amber vial under an inert atmosphere.[7] |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of your this compound compound and to identify potential degradation pathways.
Objective: To assess the stability of a this compound derivative under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC or UPLC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
-
Calibrated oven
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a calibrated oven at a high temperature (e.g., 80°C) for 48 hours.
-
Also, subject the stock solution to the same conditions.
-
Analyze samples at the beginning and end of the study.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze samples at appropriate time intervals.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.
-
Calculate the percentage degradation and identify major degradation products by comparing their mass spectra and retention times with the parent compound.
-
Visualizing Degradation Pathways
Understanding potential degradation mechanisms is key to preventing them. The following diagram illustrates a common acid-catalyzed isomerization pathway for a spiroketal, a core stability concern for many oxaspiro compounds.
Caption: Acid-catalyzed isomerization of a spiroketal via an oxycarbenium ion intermediate.
References
- This compound hydrochloride-SDS-MedChemExpress. (2025, October 2). MedChemExpress.
- This compound hydrochloride | Drug Intermediate. (n.d.). MedchemExpress.com.
- This compound hydrochloride | 374795-37-6. (n.d.). Sigma-Aldrich.
- Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. (n.d.). ACS Publications.
- Recent synthetic approaches toward non-anomeric spiroketals in natural products. (n.d.). PubMed.
- Challenges in spiroketal synthesis and solutions. (n.d.). Benchchem.
- Safety Data Sheet: Decane. (n.d.). Chemos GmbH&Co.KG.
- Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies | Request PDF. (2025, August 6). ResearchGate.
- 2-Oxa-8-azaspiro[4.5]decane SDS, 176-69-2 Safety Data Sheets. (n.d.). ECHEMI.
- Asymmetric Synthesis of Naturally Occuring Spiroketals. (n.d.). PubMed Central.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). PubMed.
- This compound|High-Quality Building Block. (n.d.). Benchchem.
- Bacterial degradation of monocyclic aromatic amines. (n.d.). PubMed Central.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). PubMed.
- The use of spirocyclic scaffolds in drug discovery. (2014, August 15). PubMed.
- The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate.
- The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. (2025, August 7). ResearchGate.
- The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter.
- Cas no 176-74-9 (this compound). (n.d.). Chemnet.
- Chemistry of spiroketals. (n.d.). ACS Publications.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Environmental impacts of amines and their degradation products: Current status and knowledge gaps. (n.d.). IEAGHG.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PubMed Central.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (n.d.). Springer.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020, July 15). PubMed.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). NIH.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace.
- 7-Oxa-2-azaspiro[4.5]decane hemioxalate | 1630906-43-2. (n.d.). Benchchem.
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemos.de [chemos.de]
- 10. This compound hydrochloride | 374795-37-6 [sigmaaldrich.com]
- 11. Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. publications.ieaghg.org [publications.ieaghg.org]
- 17. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. scispace.com [scispace.com]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed Amination for Spirocycles
Welcome to the technical support center for palladium-catalyzed amination reactions, with a specialized focus on the synthesis of complex spirocyclic architectures. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of C–N bond formation in sterically demanding environments. Here, we move beyond standard protocols to address the unique challenges posed by spirocyclic substrates, offering in-depth troubleshooting advice and optimized experimental procedures grounded in mechanistic principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the application of Buchwald-Hartwig amination to spirocyclic systems.
Q1: Why are spirocyclic substrates particularly challenging for palladium-catalyzed amination?
Spirocycles present significant steric hindrance around the reaction center. This bulkiness can impede several key steps in the catalytic cycle, including the oxidative addition of the palladium catalyst to the aryl halide and the subsequent reductive elimination to form the desired C–N bond.[1][2][3] The rigid, three-dimensional structure of spirocycles can also restrict the approach of the amine coupling partner.
Q2: What is the general mechanism of the Buchwald-Hartwig amination?
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[4][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C–N bond and regenerating the active Pd(0) catalyst.[4][6]
A competing side reaction, β-hydride elimination, can occur from the palladium-amido intermediate, leading to hydrodehalogenation of the starting material and formation of an imine.[4]
Q3: What are the typical starting components for a Buchwald-Hartwig amination of a spirocyclic halide?
The essential components are:
-
Spirocyclic (pseudo)halide: Aryl or heteroaryl bromides, chlorides, iodides, or triflates are common. Chlorides can be challenging due to the difficulty of oxidative addition.[7]
-
Amine: Primary or secondary amines.
-
Palladium Source (Precatalyst): A stable Pd(II) source that is reduced in situ to the active Pd(0) species. Modern precatalysts are often preferred for their reliability.[8][9][10][11]
-
Ligand: Typically a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) that stabilizes the palladium catalyst and facilitates the catalytic cycle.[12]
-
Base: Required for the deprotonation of the amine. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).[6][13]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are commonly used.[6][14][15]
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the palladium-catalyzed amination of spirocycles.
Issue 1: Low or No Conversion to the Desired Product
This is one of the most frequent challenges, often stemming from catalyst inefficiency or inappropriate reaction conditions.
Systematic Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low conversion.
Potential Causes & Solutions
-
Cause 1: Inefficient Catalyst System. The combination of palladium source and ligand is critical. For sterically hindered spirocycles, a highly active and stable catalyst is necessary.
| Ligand Family | Key Features | Recommended For |
| Buchwald Biarylphosphines | Bulky and electron-rich, promoting oxidative addition and reductive elimination.[16] | General starting point for challenging couplings. |
| (e.g., XPhos, RuPhos, BrettPhos) | ||
| Josiphos Ligands | Ferrocene-based, bidentate ligands. | Can be effective for primary amines and heteroaryl chlorides.[17] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, forming robust catalysts. | Useful for aryl chlorides and can sometimes offer different reactivity.[18] |
-
Cause 2: Inactive Precatalyst. The method of generating the active Pd(0) species can be unreliable, especially with sources like Pd(OAc)₂.[7]
-
Cause 3: Suboptimal Base. The strength and nature of the base can significantly impact the reaction rate and outcome.
-
Cause 4: Inappropriate Solvent. The solvent influences the solubility of reagents and the stability of catalytic intermediates.
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired spirocyclic amine.
Common Side Products and Mitigation Strategies
-
Hydrodehalogenation: The starting aryl halide is converted to the corresponding arene.
-
Homocoupling of Amines (Diarylamine Formation): Two molecules of the amine couple to form a secondary amine.
-
Cause: This can occur under certain conditions, particularly with primary amines.
-
Solution:
-
Optimize Stoichiometry: Use a slight excess of the spirocyclic halide relative to the amine.
-
Ligand and Catalyst Concentration: Adjusting the ligand-to-palladium ratio and the overall catalyst loading can sometimes suppress this side reaction.
-
-
-
Protodeboronation (in Suzuki-Miyaura type couplings for spirocycle synthesis): If the spirocycle is being constructed via a Suzuki-Miyaura reaction prior to amination, loss of the boronic acid/ester group can occur.
-
Cause: This is often promoted by excess base and water.
-
Solution: Use anhydrous conditions and a carefully controlled amount of base.
-
Section 3: Experimental Protocols
General Protocol for Palladium-Catalyzed Amination of a Spirocyclic Aryl Bromide
This protocol provides a robust starting point for optimization.
Materials:
-
Spirocyclic aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 0.1 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the spirocyclic aryl bromide, the palladium precatalyst, and the base under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Advanced Concepts & Catalyst Selection
The Role of Precatalysts in Modern C-N Coupling
The development of well-defined palladium precatalysts has been a significant advancement in ensuring the reproducibility and efficiency of Buchwald-Hartwig aminations.[8][9][10][11]
Caption: Activation of a Pd(II) precatalyst to the active Pd(0) species.
These precatalysts are typically air- and moisture-stable Pd(II) complexes that, upon exposure to a base, undergo a facile reductive elimination to generate the active, monoligated LPd(0) species in situ. This avoids the often-unreliable reduction of simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ and leads to lower catalyst loadings and more consistent results.[9]
References
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Optimization of the Reaction Conditions. [a]. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. National Institutes of Health. [Link]
-
Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics. [Link]
-
Well-defined nickel and palladium precatalysts for cross-coupling. PubMed Central. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. [Link]
-
Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. PubMed Central. [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. [Link]
-
Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Optimization of reaction conditions a. ResearchGate. [Link]
-
Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]
-
Palladium-Catalysed Spiro-Cyclisation of Substituted Amino Acids with Maleimides via γ-C(sp3)-H Bond Activation. ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. National Institutes of Health. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
-
New Ligands for a General Palladium‐Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. [Link]
-
Sterically controlled, palladium-catalyzed intermolecular amination of arenes. PubMed. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. National Institutes of Health. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 3. Sterically controlled, palladium-catalyzed intermolecular amination of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 2-Oxa-7-azaspiro[4.5]decane for Preclinical Studies
Welcome to the technical support center for the scale-up synthesis of 2-Oxa-7-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this valuable spirocyclic scaffold.[1][2] The unique three-dimensional structure of spirocycles like this compound offers significant advantages in drug design, including improved potency and metabolic stability.[1][3][4]
This document will detail a reliable synthetic route, address common challenges encountered during scale-up, and provide validated protocols to ensure a robust and efficient synthesis suitable for generating the quantities required for preclinical studies.
Synthetic Workflow Overview
The synthesis of this compound on a larger scale typically involves a multi-step process. A common and effective strategy is the diastereoselective gold and palladium relay catalytic tandem cyclization.[5] This approach is favored for its mild reaction conditions and compatibility with a range of functional groups.[5]
The general workflow can be visualized as follows:
Caption: High-level overview of the synthetic workflow.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the scale-up synthesis of this compound.
Low or No Product Yield
Q1: We are observing very low yields of the desired spirocycle after the catalytic cyclization. What are the likely causes and how can we improve this?
A1: Low yields in this type of reaction can often be attributed to several factors:
-
Catalyst Inactivity: The gold and palladium catalysts are sensitive to air and moisture. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Sub-optimal Reaction Conditions: The reaction temperature and time are critical. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to catalyst decomposition or side product formation.[6] It is advisable to perform small-scale optimizations to determine the ideal temperature and reaction duration for your specific substrate.
-
Poor Quality of Starting Materials: Impurities in the starting enynamide or vinyl benzoxazinanone can interfere with the catalytic cycle. Ensure that your starting materials are of high purity, and consider repurification if necessary.
Recommended Solutions:
-
Catalyst Handling: Use fresh, high-purity catalysts. Handle them in a glovebox or under a positive pressure of inert gas.
-
Solvent and Reagent Purity: Use freshly distilled and anhydrous solvents. Ensure all other reagents are thoroughly dried before use.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and avoid prolonged reaction times that could lead to degradation.[6]
Formation of Impurities and Side Products
Q2: Our crude product mixture shows multiple spots on TLC, indicating the presence of significant impurities. What are the common side reactions and how can we minimize them?
A2: The formation of impurities is a common challenge in scale-up synthesis.[7] Potential side reactions in this synthesis include:
-
Homocoupling of Starting Materials: This can occur if the catalytic cycle is not efficient.
-
Decomposition of Intermediates: The furan-derived azadiene intermediate can be unstable under certain conditions.
-
Isomerization: Depending on the reaction conditions, undesired isomers of the product may form.
Recommended Solutions:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial, but large excesses should be avoided.
-
Temperature Management: Maintain strict temperature control throughout the reaction.[6] Use a reliable heating mantle with a temperature controller.
-
Additive Screening: In some cases, the addition of specific ligands or additives can improve the selectivity of the reaction and minimize side product formation.
Purification Challenges
Q3: We are struggling to purify the final this compound product. What are the most effective purification strategies?
A3: The purification of spirocyclic compounds can be challenging due to the potential for closely related isomers and byproducts.[8]
Recommended Purification Strategies:
-
Flash Column Chromatography: This is the most common method for purifying spirocycles.[8] Careful optimization of the solvent system (eluent) is crucial for achieving good separation. A gradient elution is often more effective than an isocratic one.
-
Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can offer higher resolution.[8]
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity on a large scale. Experiment with different solvent systems to find one that provides good crystal growth.
Troubleshooting Purification:
-
Problem: Product co-elutes with an impurity.
-
Solution: Try a different solvent system with a different polarity or a different stationary phase for your chromatography.
-
-
Problem: Product is an oil and does not crystallize.
Scale-Up Issues
Q4: We successfully synthesized the compound on a small scale, but the yield dropped significantly when we scaled up the reaction. What factors should we consider for a successful scale-up?
A4: Scale-up often introduces new challenges that are not apparent at the bench scale.[12][13]
Key Considerations for Scale-Up:
-
Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heat transfer. This can result in localized "hot spots" and increased side product formation. Use a reactor with good agitation and a reliable temperature control system.
-
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture. Inadequate mixing can lead to localized concentration gradients and reduced yields. Mechanical stirring is generally required for larger scale reactions.
-
Reagent Addition: The rate of addition of reagents can become critical on a larger scale. A slow, controlled addition is often necessary to manage exotherms and minimize side reactions.
-
Work-up and Isolation: The work-up procedure may need to be adapted for larger volumes. Extractions and filtrations can be more time-consuming and may require specialized equipment.
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocol
Step 1: Diastereoselective Synthesis of this compound Derivative
This protocol is adapted from established methods for gold and palladium relay catalysis.[5]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (for 10g scale) | Moles |
| Enynamide Substrate | Varies | 10.0 g | 1.0 equiv |
| Vinyl Benzoxazinanone | Varies | 1.2 - 1.5 equiv | |
| Gold Catalyst (e.g., AuCl) | 232.42 | 1-5 mol% | |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 224.50 | 1-5 mol% | |
| Ligand (e.g., Phosphine) | Varies | 1-10 mol% | |
| Anhydrous Solvent (e.g., Toluene) | 92.14 | 100-200 mL |
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add the gold and palladium catalysts and the ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.
-
Add the enynamide substrate and the vinyl benzoxazinanone.
-
Heat the reaction mixture to the optimized temperature (typically 60-80 °C) and stir for the predetermined time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 2: Purification by Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexanes/Ethyl Acetate gradient)
-
Crude product from Step 1
Procedure:
-
Prepare a silica gel column of appropriate size for the amount of crude material.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound derivative.
Step 3: (Optional) Salt Formation for Improved Handling
Procedure:
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or ethanolic HCl) dropwise with stirring until the pH is acidic.[14]
-
A precipitate of the hydrochloride salt should form.
-
Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.[14]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10]
-
Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.[10]
-
The catalysts and some reagents are air and moisture sensitive and should be handled under an inert atmosphere.
-
Exercise caution when performing reactions at elevated temperatures and pressures.
References
- Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry.
- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
- Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Scalable, stereocontrolled total syntheses of (±)-axinellamines A and B. PubMed.
- Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
- Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
- The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
- This compound hydrochloride. MedchemExpress.com.
- A Technical Guide to the Synthesis of Spirocyclic Amines. Benchchem.
- This compound|High-Quality Building Block. Benchchem.
- Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Benchchem.
- Challenges in the multi-step synthesis of 6,7-Diazaspiro[4.5]decane. Benchchem.
- This compound hydrochloride-SDS-MedChemExpress. MedChemExpress.
- This compound hydrochloride. Sigma-Aldrich.
- Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Explor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound hydrochloride | 374795-37-6 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Monitoring 2-Oxa-7-azaspiro[4.5]decane Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving the 2-Oxa-7-azaspiro[4.5]decane scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block in modern drug discovery. The structural rigidity and three-dimensional nature of spirocycles like this compound make them prized motifs in the development of novel therapeutics.[1][2] However, their unique architecture can present challenges in reaction monitoring and analysis.
This resource provides in-depth, field-tested troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to empower you with the causal understanding needed to optimize your analytical methods, ensuring robust and reliable data for reaction optimization, impurity profiling, and kinetic analysis.[3]
Choosing Your Analytical Tool
Effective reaction monitoring begins with selecting the right technique. The choice depends on the reaction phase (homogeneous or heterogeneous), the information required (e.g., qualitative, quantitative, structural), and the properties of the reactants and products. The following flowchart provides a general decision-making framework.
Caption: Decision tree for selecting an analytical method.
General Troubleshooting Workflow
When analytical results deviate from expectations, a systematic approach is crucial. Before diving into instrument-specific issues, verify the fundamentals of the reaction itself. An unexpected analytical result is often a true reflection of an unexpected chemical outcome.[3]
Caption: Systematic approach to troubleshooting unexpected results.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for monitoring reactions of spirocyclic compounds, which are often polar and non-volatile. It provides excellent quantitative data on the consumption of starting materials and the formation of products and impurities.
HPLC Troubleshooting Guide
| Question | Causality and Explanation | Recommended Solutions |
| My peak for this compound is tailing. What's wrong? | Peak tailing for basic compounds like this spiro-amine is often caused by secondary interactions with acidic residual silanols on the silica-based column packing. This creates a secondary, stronger retention mechanism that skews the peak shape.[4] It can also be caused by column overload or a mismatch between the injection solvent and the mobile phase. | 1. Modify Mobile Phase: Add a competitor base like triethylamine (0.1%) or use a buffer at a higher pH (e.g., pH 7-9) to neutralize the silanols. Ensure the column is rated for the chosen pH. 2. Use a Different Column: Employ a column with end-capping or a hybrid particle technology designed to minimize silanol interactions. 3. Reduce Sample Load: Dilute the sample to ensure you are not overloading the column.[5] |
| I'm seeing no peaks, or they are very small. How do I fix this? | This issue can stem from the sample itself, the injection process, or the detector. The compound may have crashed out of solution, the injector may be blocked, or the detector may not be suitable for the analyte (e.g., no chromophore for UV detection).[5][6] | 1. Check Solubility: Ensure your analyte is fully dissolved in the mobile phase or a compatible solvent. 2. Verify Injection: Perform a manual injection or check the autosampler for mechanical errors. Run a standard to confirm system operation. 3. Choose the Right Detector: If your compound lacks a UV chromophore, use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS). |
| My retention times are shifting between runs. Why? | Retention time instability points to an inconsistent system state. The most common causes are changes in mobile phase composition (e.g., solvent evaporation), fluctuating column temperature, or an unstable pump flow rate.[4] | 1. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped to prevent evaporation of the more volatile component. Ensure thorough mixing.[7] 2. Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography. 3. Prime the Pump: Ensure the pump is properly primed and free of air bubbles. |
| My system backpressure is suddenly very high. What should I do? | High backpressure is typically caused by a blockage. This is most often a plugged column inlet frit, but can also occur in tubing or in-line filters. Precipitated buffer salts from the mobile phase are a frequent culprit.[6] | 1. Isolate the Problem: Systematically disconnect components starting from the detector and working backward to identify the source of the pressure. 2. Flush the Column: If the column is blocked, reverse it (if permissible by the manufacturer) and flush with a strong, compatible solvent. 3. Filter Samples & Mobile Phase: Always filter your samples and mobile phases to remove particulates that can clog the system.[5] |
HPLC Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing an HPLC method for a this compound derivative?
A: A robust method development strategy begins with a generic gradient. The basic nitrogen in the piperidine ring dictates a reversed-phase approach, often with a high-pH mobile phase to ensure good peak shape.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 50 mm, <3 µm | A standard C18 provides a good starting point for hydrophobicity-based separation. |
| Mobile Phase A | Water + 0.1% Formic Acid (for MS) or 10mM Ammonium Bicarbonate, pH 9 | Formic acid is for acidic conditions. High pH mobile phase is often better for basic amines to improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic modifiers. |
| Gradient | 5% to 95% B over 5-10 minutes | A fast scouting gradient to determine the approximate elution time of your compounds. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Detector | UV (if chromophore present), otherwise MS or CAD | Select based on analyte properties. MS provides mass confirmation. |
Q: How can I resolve my product from a closely eluting impurity?
A: To improve resolution, you need to manipulate the selectivity (α), efficiency (N), or retention factor (k'). Start by adjusting the gradient slope to be shallower around the elution time of your compounds. If that is insufficient, try changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the mobile phase, as this can alter the ionization state and retention of your analytes differently. If co-elution persists, a different column chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase) may be required.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. For many this compound derivatives, direct analysis is challenging due to their polarity and low volatility. However, with proper derivatization, GC-MS can provide excellent separation and structural information from mass fragmentation patterns.
GC-MS Troubleshooting Guide
| Question | Causality and Explanation | Recommended Solutions |
| My compound gives broad, tailing peaks or doesn't elute at all. | This is characteristic of a polar, non-volatile compound interacting strongly with the stationary phase or having insufficient vapor pressure at typical GC temperatures. The secondary amine is a likely site for strong, undesirable interactions with the column.[5] | 1. Derivatize the Amine: Convert the N-H group to a less polar, more volatile derivative (e.g., N-TMS, N-TFA). This blocks the active site and improves chromatographic behavior. 2. Increase Injector/Oven Temperature: Cautiously increase temperatures, but be mindful of potential thermal degradation. 3. Use a More Polar Column: If derivatization is not possible, a column with a "WAX" or similar polar stationary phase might show better performance, but tailing is still likely. |
| My mass spectrum is complex and doesn't show a clear molecular ion. | The high energy of Electron Ionization (EI) often causes extensive fragmentation, and the molecular ion (M+) of amines can be weak or absent.[9] The fragmentation pattern is a roadmap of the molecule's structure, but can be difficult to interpret. | 1. Use Chemical Ionization (CI): Employ a softer ionization technique like CI (using methane or ammonia) to generate a stronger protonated molecule peak ([M+H]+), which confirms the molecular weight. 2. Analyze Fragmentation Patterns: Look for characteristic losses. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway for amines and can help identify the structure.[9][10] |
GC-MS Frequently Asked Questions (FAQs)
Q: Why do I need to derivatize this compound for GC-MS?
A: Derivatization serves two primary purposes: it masks the polar N-H group, which reduces peak tailing and improves chromatographic performance, and it increases the volatility of the analyte, allowing it to travel through the GC column at lower temperatures, thereby reducing the risk of thermal degradation.
Q: What are the expected mass fragments for the this compound core?
A: Under Electron Ionization (EI), the fragmentation is predictable. The molecular ion (m/z 141) may be present but is often weak. Key fragments arise from alpha-cleavage next to the nitrogen atom.
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 141 | [C₈H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 112 | [M - C₂H₅]⁺ | Loss of ethyl group via cleavage of the piperidine ring. |
| 98 | [M - C₂H₅N]⁺ | Alpha-cleavage and loss of the C₄H₉N portion. |
| 84 | [C₅H₁₀N]⁺ | Fragment corresponding to the piperidine ring after cleavage. |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring. |
Note: The exact fragmentation will be influenced by any substituents on the core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing unambiguous structural confirmation and can be a powerful tool for quantitative reaction monitoring, even directly in the NMR tube.[11][12]
NMR Troubleshooting Guide
| Question | Causality and Explanation | Recommended Solutions |
| My ¹H NMR peaks are broad. What's causing this? | Broadening can have several origins: 1) Chemical Exchange: Protons on or near the nitrogen may be undergoing chemical exchange, broadening their signals. 2) Low Solubility/Aggregation: The sample may not be fully dissolved or could be forming aggregates. 3) Paramagnetic Impurities: Trace metals can cause significant line broadening. | 1. Adjust Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen exchange-broadened peaks. 2. Check Sample Prep: Ensure the sample is fully dissolved. Use a deuterated solvent in which your compound is highly soluble. 3. Use a Chelating Agent: Add a small amount of EDTA to the sample to chelate any paramagnetic metal ions. |
| My quantitative NMR data is inconsistent. | For accurate quantification, all signals must be fully relaxed between scans. If the relaxation delay (d1) is too short, signals from nuclei with long T1 relaxation times (like quaternary carbons or non-protonated atoms) will be attenuated, leading to inaccurate integrals.[13] | 1. Increase Relaxation Delay: Set the relaxation delay (d1) to at least 5 times the longest T1 of interest (a value of 30 seconds is often a safe starting point for quantitative work). 2. Use a Calibrated Internal Standard: Add a known amount of an inert internal standard with a simple, non-overlapping signal (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene). 3. Ensure Good Shimming: Poor magnetic field homogeneity will distort peaks and compromise integration accuracy.[14] |
NMR Frequently Asked Questions (FAQs)
Q: How can I use NMR to calculate reaction conversion?
A: 1. Select Peaks: Identify a clean, non-overlapping peak for a starting material and one for the product. 2. Add Standard: Add a known mass of an internal standard to the reaction mixture (or a carefully weighed aliquot). 3. Acquire Spectrum: Acquire a quantitative ¹H NMR spectrum with an appropriate relaxation delay. 4. Integrate: Normalize the integral of the internal standard to a known value (e.g., 1.00). 5. Calculate: Use the relative integrals of the starting material and product peaks to determine their molar ratio and thus the reaction conversion.
Q: What 2D NMR experiments are useful for assigning the structure?
A: For a complex spirocyclic system, 2D NMR is essential for confident assignment.
| Experiment | Information Provided | Application for this compound |
| COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds). | Traces the connectivity of protons within the tetrahydrofuran and piperidine rings. |
| HSQC | Correlates protons directly to the carbons they are attached to. | Assigns each proton to its corresponding carbon atom. |
| HMBC | Correlates protons to carbons over longer ranges (typically 2-4 bonds). | Connects the two ring systems across the spiro-carbon and helps place substituents. |
| NOESY | Correlates protons that are close in space, regardless of bond connectivity. | Confirms the 3D structure and stereochemical relationships. |
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate.
- Benchchem. This compound|High-Quality Building Block.
- Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring.
- Troubleshooting Guide for Analytical Instruments (Gas Chrom
- ResearchGate. The synthetic methods of oxa‐azaspiro[4.
- PubMed. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry.
- The Royal Society of Chemistry. In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor.
- PubMed.
- Chemguide.
- Frontiers. Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures.
- PMC - NIH. NMR Reaction Monitoring Robust to Spectral Distortions.
- IJNRD. “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- Phenomenex. Troubleshooting Guide.
- Science Ready.
- Mass Spectrometry: Fragment
- ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
- PubChem. 2-oxa-6,9-diazaspiro[4.5]decane.
- RSC Publishing.
- Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties.
- Royal Society of Chemistry.
- PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- PubMed. In situ IR-spectroscopy as a tool for monitoring the radical hydrosilylation process on silicon nanocrystal surfaces.
- PubMed. 1-oxa-3,7-diazaspiro[4.
- MDPI. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review.
- NMR Spectroscopy Techniques for Applic
- PMC - NIH. An Introduction to Biological NMR Spectroscopy.
- LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
- Benchchem. A Comparative Guide to the Confirmation of Identity and Purity of Synthesized 6-Azaspiro[4.5]decan-7-one.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. aasnig.com [aasnig.com]
- 6. phenomenex.com [phenomenex.com]
- 7. ijnrd.org [ijnrd.org]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Frontiers | Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. dbt.univr.it [dbt.univr.it]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Characterization of 2-Oxa-7-azaspiro[4.5]decane: The Definitive Role of X-ray Crystallography
In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity is insatiable. Spirocyclic scaffolds, such as 2-Oxa-7-azaspiro[4.5]decane, have emerged as privileged structures due to their inherent rigidity and novel spatial arrangement of substituents.[1] This guide provides an in-depth comparison of analytical techniques for the characterization of the this compound scaffold, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography. For researchers in medicinal chemistry and drug development, an unambiguous understanding of a molecule's three-dimensional architecture is not just advantageous; it is fundamental to designing effective and selective therapeutics.
The this compound core, a key building block in the synthesis of complex and pharmacologically active compounds, presents unique characterization challenges.[1][2] Its spirocyclic nature, with two rings sharing a single carbon atom, introduces stereochemical complexity that necessitates precise analytical methods for elucidation. While techniques like NMR and mass spectrometry are indispensable for routine characterization, they often fall short of providing the absolute structural determination required for structure-activity relationship (SAR) studies and computational modeling.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. The technique's power lies in its ability to provide a complete and unambiguous picture of molecular conformation, bond lengths, bond angles, and intermolecular interactions. For complex scaffolds like this compound and its derivatives, SC-XRD is instrumental in resolving absolute stereochemistry, a critical factor for understanding biological activity.[1]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines a typical workflow for the X-ray crystallographic analysis of a this compound derivative.
Caption: A typical workflow for the single-crystal X-ray diffraction analysis of a this compound derivative.
Step-by-Step Experimental Protocol
-
Synthesis and Purification: The this compound derivative is synthesized, often through multi-step sequences such as diastereoselective cyclization reactions.[3] The crude product is then rigorously purified by column chromatography, followed by recrystallization to obtain a high-purity solid.
-
Crystal Growth: The purified compound is subjected to various crystallization conditions. This is often the most challenging step and may involve screening multiple solvent systems. Slow evaporation of a saturated solution or vapor diffusion of a non-solvent into a solution of the compound are common techniques.
-
Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and symmetry (space group). The intensities of the reflections are integrated and scaled.
-
Structure Solution and Refinement: The initial crystal structure is solved using computational methods. The resulting structural model is then refined against the experimental data to improve its accuracy.
-
Validation: The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility. The data is often deposited in a crystallographic database.
A Comparative Analysis with Other Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and often more readily accessible information.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | 3D structure, absolute stereochemistry, bond lengths/angles, intermolecular interactions. | Unambiguous and definitive structural information. | Requires a suitable single crystal, which can be difficult to obtain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, relative stereochemistry, solution-state conformation. | Provides detailed information about the molecular framework in solution. | Does not typically provide absolute stereochemistry; interpretation can be complex for rigid systems. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity and accuracy in determining molecular mass. | Provides no information about stereochemistry or 3D structure. |
digraph "Complementary Analytical Techniques" { graph [fontname="sans-serif", fontsize=10]; node [shape=ellipse, style=filled, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];XRD [label="X-ray Crystallography\n(Absolute Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(Connectivity, Relative Stereochemistry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(Molecular Weight)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Characterization [label="Complete Structural\nCharacterization", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
XRD -> Characterization [label="Definitive"]; NMR -> Characterization [label="Complementary"]; MS -> Characterization [label="Supportive"]; }
Caption: The synergistic relationship between different analytical techniques for the complete structural elucidation of this compound.
Conclusion
For the unambiguous structural characterization of novel this compound derivatives, single-crystal X-ray crystallography is an indispensable tool. It provides the definitive three-dimensional information that is crucial for understanding structure-activity relationships and for guiding rational drug design. While NMR and mass spectrometry are vital for routine analysis and confirmation of molecular identity, they cannot replace the absolute structural insights provided by a well-resolved crystal structure. Therefore, for any research program centered on this important spirocyclic scaffold, the investment in obtaining high-quality single crystals for X-ray diffraction analysis is a critical step toward success.
References
-
Diastereoselective Synthesis of Dearomatic 2‐Oxa‐7‐Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
The Strategic Advantage of Spirocyclic Scaffolds: A Comparative Guide to 2-Oxa-7-azaspiro[4.5]decane and its Analogs in Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 2-Oxa-7-azaspiro[4.5]decane with other key azaspirocycles. We will delve into their physicochemical properties, synthetic accessibility, and proven applications, offering insights to inform strategic scaffold selection in medicinal chemistry.
The relentless pursuit of novel therapeutic agents has propelled medicinal chemists to "escape from flatland"—a paradigm shift away from planar, aromatic molecules towards three-dimensional scaffolds.[1] Azaspirocycles, characterized by two rings sharing a single carbon atom with at least one nitrogen atom in the ring system, have emerged as powerful tools in this endeavor. Their inherent rigidity and well-defined substituent vectors offer a level of conformational control that can significantly enhance binding affinity, selectivity, and pharmacokinetic properties.[2] This guide focuses on this compound, a valuable building block, and compares it with other notable azaspirocycles to illuminate the nuanced advantages each scaffold presents.
Unveiling the Contenders: A Structural Overview
At the heart of this comparison is this compound, a heterocyclic compound featuring a piperidine ring fused to a tetrahydrofuran ring through a spirocyclic carbon. Its structure offers two points for diversification, making it an attractive scaffold for creating chemical libraries for high-throughput screening.[3] For a robust comparison, we will analyze it alongside two other prominent azaspirocycles: 7-azaspiro[3.5]nonane and 2-azaspiro[4.4]nonane.
Caption: Chemical structures of the compared azaspirocycles.
A Head-to-Head Look at Physicochemical Properties
The drug-likeness of a scaffold is fundamentally governed by its physicochemical properties. Below is a comparative table of key computed properties for our selected azaspirocycles. It is important to note that these are predicted values and may differ from experimental results.[4]
| Property | This compound | 7-Azaspiro[3.5]nonane | 2-Azaspiro[4.4]nonane |
| Molecular Formula | C₈H₁₅NO | C₈H₁₅N | C₈H₁₅N |
| Molecular Weight ( g/mol ) | 141.21 | 125.21 | 125.21 |
| XLogP3 | 0.5 | 1.8 | 1.6 |
| Topological Polar Surface Area (TPSA) (Ų) | 21.3 | 12.0 | 12.0 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 1 | 1 |
| Rotatable Bond Count | 0 | 0 | 0 |
Key Observations:
-
Lipophilicity (XLogP3): this compound is predicted to be significantly less lipophilic than its carbocyclic counterparts. This lower lipophilicity can be advantageous for improving aqueous solubility and reducing off-target effects related to high lipophilicity.[2]
-
Polarity (TPSA): The presence of the oxygen atom in this compound increases its TPSA. A higher TPSA is generally associated with lower cell permeability, a factor to consider in targeting intracellular proteins.
-
Structural Rigidity: All three scaffolds have zero rotatable bonds, highlighting their rigid nature which is beneficial for locking in a specific conformation for optimal target binding.[2]
Navigating the Synthetic Landscape
The practical utility of a scaffold is intrinsically linked to its synthetic accessibility. While multi-step sequences are common for azaspirocycles, various robust methods have been developed.
Synthesis of this compound
A notable diastereoselective synthesis of dearomatized this compound derivatives involves a gold and palladium relay catalytic tandem cyclization. This process generates a furan-derived azadiene from an enynamide, which then undergoes a [2+4] cycloaddition with a Pd-π-allyl dipole.[3] Other approaches include rhodium(II)-catalyzed reactions of cyclic α-diazocarbonyl compounds.[3] The secondary amine in the parent scaffold is readily functionalized via N-alkylation or N-arylation.[3]
Synthesis of 7-Azaspiro[3.5]nonane
Synthesis of 2-Azaspiro[4.4]nonane
A common strategy for the synthesis of 2-azaspiro[4.4]nonane starts from cyclopentanone. This multi-step process can involve the formation of a spiro-intermediate followed by reduction to the desired secondary amine.
Caption: A generalized workflow for the synthesis of azaspirocyclic scaffolds.
Biological Activity and Therapeutic Potential: A Comparative Analysis
While direct comparative biological data for the parent scaffolds is scarce, the therapeutic applications of their derivatives provide valuable insights into their potential.
This compound Derivatives
The structural features of this scaffold make it a privileged building block for developing receptor antagonists.[3] Its derivatives have been explored for their potential to modulate various biological targets. More recently, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives, a related scaffold, have been identified as potent inhibitors of KRAS-G12D, a crucial target in cancer therapy. These inhibitors demonstrated strong protein binding affinity and high selectivity, with nanomolar IC50 values in cellular assays.
7-Azaspiro[3.5]nonane Derivatives
Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes and obesity. Optimized derivatives have shown desirable pharmacokinetic profiles in rats and a favorable glucose-lowering effect in diabetic rat models.
2-Azaspiro[4.4]nonane Derivatives
The 2-azaspiro[4.4]nonane scaffold has been particularly fruitful in neuroscience research. N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated promising anticonvulsant effects in preclinical models. Furthermore, the closely related 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in pain, neurodegeneration, and addiction.
Caption: Therapeutic applications of derivatives of the compared azaspirocycles.
Conclusion: Strategic Scaffold Selection for Future Drug Discovery
The choice of an azaspirocyclic scaffold is a critical decision in the drug discovery pipeline, with each offering a unique combination of physicochemical properties and synthetic accessibility.
-
This compound stands out for its lower lipophilicity and increased polarity, which can be leveraged to improve solubility and fine-tune ADME properties. Its demonstrated utility in developing receptor antagonists and the exciting potential of related diazaspiro analogs as KRAS inhibitors highlight its value in oncology and beyond.
-
7-Azaspiro[3.5]nonane has proven its worth in the metabolic disease space, with its derivatives showing promise as anti-diabetic agents through GPR119 agonism. Its more lipophilic character compared to the oxa-azaspirocycle may be advantageous for targets requiring higher membrane permeability.
-
2-Azaspiro[4.4]nonane has carved a niche in neuroscience, with its derivatives demonstrating potential as anticonvulsants and modulators of key CNS receptors.
Ultimately, the optimal scaffold choice will be dictated by the specific therapeutic target and the desired properties of the final drug candidate. This guide provides a foundational comparison to empower researchers to make informed decisions, leveraging the unique three-dimensional architecture of azaspirocycles to design the next generation of innovative medicines.
References
- Tarasenko, K., et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
-
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available from: [Link]
-
PubChem. 2-Azaspiro(4.4)nonane. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 7-Azaspiro(3.5)nonane. National Center for Biotechnology Information. Available from: [Link]
Sources
A Comparative Guide to the Biological Activity of 2-Oxa-7-azaspiro[4.5]decane Stereoisomers
Introduction: The Significance of the 2-Oxa-7-azaspiro[4.5]decane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents has driven a paradigm shift from planar, two-dimensional structures towards complex, three-dimensional molecular architectures. The this compound scaffold has emerged as a "privileged structure" in this regard. Its inherent rigidity, coupled with the precise spatial orientation of its functional groups, provides an exceptional framework for designing potent and selective ligands for a variety of biological targets. The spirocyclic nature of this scaffold allows for a greater exploration of chemical space, which is critical for optimizing interactions with the intricate binding pockets of proteins.
The synthesis of this valuable scaffold can be achieved through various modern organic chemistry techniques, including elegant gold and palladium relay catalytic tandem cyclizations, which allow for the diastereoselective construction of the core structure under mild conditions. This accessibility enables the generation of diverse chemical libraries for drug discovery campaigns. This guide will delve into the critical aspect of stereochemistry within this scaffold, demonstrating how the spatial arrangement of atoms dictates biological function.
While direct comparative studies on the enantiomers of the parent this compound are not extensively documented in peer-reviewed literature, a compelling and illustrative case study is found in its close structural isomers, the 1-oxa-8-azaspiro[4.5]decane derivatives. These compounds, developed as potent M1 muscarinic agonists for potential Alzheimer's disease therapy, provide a profound example of stereoselectivity, where biological activity is predominantly associated with a single enantiomer.
A Case Study in Stereoselectivity: 1-Oxa-8-azaspiro[4.5]decane Enantiomers as M1 Muscarinic Agonists
Research into treatments for dementia of the Alzheimer's type led to the development of a series of 1-oxa-8-azaspiro[4.5]decane derivatives. Two lead compounds, YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) and YM954 (2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one), emerged as potent M1 muscarinic agonists. The M1 receptor is a key target in the central nervous system for enhancing cognitive function.
Crucially, upon successful optical resolution of the racemic mixtures, it was discovered that the biological activity was not equally distributed between the two enantiomers. The M1 agonist activity was found to reside preferentially in the (-)-isomers of both YM796 and YM954. This stereospecificity is a clear demonstration of the chiral recognition capabilities of the M1 receptor binding site. The absolute configuration of the more active enantiomer of YM796, (-)-YM796, was determined to be (S) by X-ray crystallography.
Comparative Biological Data
The following table summarizes the key findings from in vitro and in vivo studies, illustrating the superior profile of the enantiomerically pure compounds over their racemic counterparts.
| Compound/Parameter | Receptor Binding Affinity (Ki, nM) | M1 Agonist Activity (Phosphoinositide Hydrolysis) | In Vivo Antiamnesic Effect (ED50, mg/kg, p.o.) |
| (+/-)-YM796 (Racemate) | M1: ~1000, M2: >10000 | Partial Agonist | 0.031 (reverses cognitive impairment) |
| (-)-YM796 | Preferential M1 Affinity | Primary contributor to agonist activity | More potent than racemate |
| (+)-YM796 | Lower M1 Affinity | Negligible agonist activity | Less potent than racemate |
| (+/-)-YM954 (Racemate) | M1: ~1000, M2: >10000 | Partial Agonist | 0.016 (reverses cognitive impairment) |
| (-)-YM954 | Preferential M1 Affinity | Primary contributor to agonist activity | More potent than racemate |
| (+)-YM954 | Lower M1 Affinity | Negligible agonist activity | Less potent than racemate |
Data synthesized from references. Exact Ki values for individual enantiomers were not detailed in the abstracts, but the preferential activity of the (-)-isomer was explicitly stated.
The key takeaway is that the desired therapeutic effect (M1 agonism and reversal of cognitive deficits) is driven by the (-)-enantiomer, while the (+)-enantiomer is significantly less active. This has profound implications for drug development, as administering a single, active enantiomer (a "eutomer") can lead to a superior therapeutic index by reducing the potential for off-target effects and metabolic burden associated with the inactive enantiomer (the "distomer").
Mechanism of Action: M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 family of G-proteins. The binding of an agonist, such as the (-)-enantiomer of YM796, initiates a conformational change in the receptor, triggering a downstream signaling cascade that ultimately leads to neuronal excitation and modulation of synaptic plasticity, processes fundamental to learning and memory.
The canonical signaling pathway proceeds as follows:
-
Agonist Binding & Receptor Activation: The agonist binds to the M1 receptor.
-
G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.
-
PLC Activation: The activated Gαq subunit dissociates and stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization & PKC Activation: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored Ca2+ ions. The increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.
Caption: M1 Muscarinic Receptor Gq Signaling Pathway.
Experimental Protocols
To enable researchers to validate and expand upon these findings, the following section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: M1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for the M1 muscarinic receptor.
Objective: To quantify the competitive displacement of a known radioligand from the M1 receptor by the test enantiomers.
Caption: Workflow for M1 Receptor Binding Assay.
Methodology:
-
Membrane Preparation: Utilize cerebral cortical membranes from rats or membranes from a cell line stably expressing the human M1 receptor (e.g., CHO-hM1). Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A constant concentration of M1-selective radioligand (e.g., [³H]pirenzepine, at a concentration near its Kd).
-
Varying concentrations of the test compound (e.g., (+)-YM796, (-)-YM796, or racemate) across a logarithmic range.
-
For determining non-specific binding, use a high concentration of a non-labeled antagonist like atropine (1 µM).
-
Initiate the reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Immediately wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Chiral HPLC Separation
This protocol provides a general strategy for the analytical or semi-preparative separation of oxa-azaspiro[4.5]decane enantiomers.
Objective: To resolve a racemic mixture into its individual (+) and (-) enantiomers for subsequent biological testing.
Caption: Workflow for Chiral HPLC Separation.
Methodology:
-
Instrumentation: Utilize an HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds. A column such as a Chiralpak® AD® (amylose derivative) or Chiralcel® OD® (cellulose derivative) is a strong starting point.
-
Mobile Phase Preparation: For normal-phase chromatography, a typical mobile phase consists of a mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). For basic compounds like the azaspirodecane derivatives, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA) is crucial to improve peak shape and resolution. A starting mobile phase could be n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v).
-
Sample Preparation: Dissolve the racemic mixture of the 1-oxa-8-azaspiro[4.5]decane derivative in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection Wavelength: Select a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Separation and Analysis: Inject the sample onto the column. The two enantiomers should elute as separate peaks due to their differential transient diastereomeric interactions with the chiral stationary phase. The retention times will distinguish the two enantiomers.
-
Optimization: If separation is incomplete, systematically adjust the ratio of hexane to alcohol or change the alcohol modifier (e.g., from ethanol to isopropanol). The goal is to achieve baseline resolution (Rs > 1.5).
-
Preparative Scale-Up: For isolating larger quantities, the method can be scaled up using a larger diameter column and higher flow rates. Fractions corresponding to each peak are collected, and the solvent is removed to yield the enantiomerically pure compounds.
Conclusion
The this compound scaffold and its isomers represent a highly valuable framework for the design of novel therapeutics. The case study of 1-oxa-8-azaspiro[4.5]decane derivatives powerfully underscores the principle of stereoselectivity in drug action. The preferential activity of the (-)-enantiomers as M1 muscarinic agonists highlights the necessity of chiral separation and individual enantiomer evaluation during the drug discovery process. By focusing on the eutomer, researchers can enhance therapeutic efficacy, improve safety profiles, and develop more refined clinical candidates. The methodologies detailed in this guide provide a robust framework for researchers to pursue these goals, ensuring that the three-dimensional complexity of these spirocyclic systems is fully leveraged for therapeutic benefit.
References
-
ResearchGate. (n.d.). Schematic of M1 muscarinic receptor (M1R) signaling via the Gq protein pathway... [Image]. Retrieved from [Link]
-
Xu, J., Gao, Y., Gao, X., & Miao, Z. (2023). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. [Image]. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram for muscarinic signaling for TASK1 phosphorylation... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified M1 muscarinic receptor (mAChR)‐mediated signalling linked to... [Image]. Retrieved from [Link]
- Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., Furuya, T., & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1
A Comparative Guide to the Structural Validation of Novel 2-Oxa-7-azaspiro[4.5]decane Derivatives
For researchers, medicinal chemists, and drug development professionals, the 2-Oxa-7-azaspiro[4.5]decane scaffold represents a privileged structure. Its inherent three-dimensionality and structural rigidity offer a unique framework for exploring chemical space, enabling the fine-tuning of interactions with biological targets.[1][2] This scaffold serves as a key intermediate for creating diverse compound libraries aimed at challenging therapeutic targets.[1][3] However, the very structural complexity that makes these spirocyclic compounds attractive also presents significant challenges in their characterization. Unambiguous structural validation is not merely a procedural step; it is the bedrock upon which successful drug discovery programs are built.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively validate the structure of novel this compound derivatives. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, presenting a self-validating workflow where each piece of data corroborates the next, ensuring the highest degree of scientific integrity.
The Core Challenge: Defining a 3D Architecture
The validation of a novel this compound derivative requires answering several critical questions:
-
Connectivity: Has the intended spirocyclic core been successfully synthesized?
-
Composition: Does the elemental composition match the target structure?
-
Relative Stereochemistry: What is the spatial arrangement of substituents relative to each other?
-
Absolute Configuration: For chiral molecules, what is the absolute stereochemistry at each stereocenter, including the spiro-atom?
-
Conformation: What is the preferred low-energy conformation in solution?
No single technique can answer all these questions. A robust validation strategy relies on the synergistic application of multiple analytical methods.
The Integrated Validation Workflow
Caption: Integrated workflow for structural validation.
Mass Spectrometry: Confirming Composition and Fragmentation
Mass spectrometry (MS) is the first critical checkpoint, providing definitive evidence of the molecular weight and elemental composition.
-
Expertise & Causality: While standard MS confirms the molecular weight, it is insufficient for novel compounds. High-Resolution Mass Spectrometry (HRMS) is essential because it measures the mass-to-charge ratio (m/z) with enough accuracy (typically <5 ppm) to determine a unique elemental formula.[4][5] This experiment validates that the correct atoms are present in the correct numbers, a fundamental prerequisite for any further structural analysis. Tandem MS (MS/MS) further corroborates the structure by inducing fragmentation and analyzing the resulting daughter ions, which often correspond to logical cleavages of the spirocyclic core.[6]
Comparative Data: HRMS for a Hypothetical Derivative
Hypothetical Compound: C₁₂H₁₉N₂O₂F (N-Boc protected, fluorinated derivative)
| Parameter | Theoretical Value | Experimental Value | Deviation (ppm) | Conclusion |
| Formula | C₁₂H₁₉N₂O₂F | - | - | - |
| [M+H]⁺ | 259.14521 | 259.14550 | 1.1 | Formula Confirmed |
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an ESI (Electrospray Ionization) source coupled to a high-resolution analyzer like an Orbitrap or TOF (Time-of-Flight). Calibrate the instrument using a known standard immediately before the run.
-
Data Acquisition: Infuse the sample solution at a low flow rate (e.g., 5 µL/min). Acquire data in positive ion mode to observe the [M+H]⁺ adduct.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass. Compare the measured mass to the theoretical mass for the proposed formula and ensure the mass error is below 5 ppm.
NMR Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the connectivity of a molecule in solution. For a spirocyclic system, a full suite of 1D and 2D experiments is non-negotiable.[7][8]
-
Expertise & Causality:
-
¹H and ¹³C NMR: These initial spectra provide a census of the proton and carbon environments. The number of signals, their chemical shifts, and multiplicities offer the first clues to the structure's symmetry and the presence of key functional groups.
-
2D Correlation Spectroscopy (COSY, HSQC, HMBC): This is where the molecular puzzle is assembled.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of spin systems within each ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for this scaffold. It reveals long-range (2-3 bond) correlations between protons and carbons. The key to confirming the spiro-junction is observing an HMBC correlation from protons on one ring to the quaternary spiro-carbon, and vice-versa. This is an unambiguous link between the two rings through the shared atom.
-
-
Comparative Data: Key NMR Correlations for Structure Confirmation
| Experiment | Correlation Observed (Hypothetical) | Structural Information Deduced |
| COSY | H-8 ↔ H-9 | Confirms connectivity within the piperidine ring. |
| HSQC | H-1 / C-1, H-3 / C-3 | Assigns protons to their directly attached carbons in the oxolane ring. |
| HMBC | H-6a, H-6b → C-5 (Spiro Carbon) | Crucial: Protons on the piperidine ring show a correlation to the spiro carbon. |
| HMBC | H-4a, H-4b → C-5 (Spiro Carbon) | Crucial: Protons on the oxolane ring show a correlation to the spiro carbon. |
| NOESY | H-6axial ↔ H-10axial | Proves the relative cis or trans relationship of substituents on the piperidine ring. |
Protocol: Acquiring and Interpreting an HMBC Spectrum
-
Sample Preparation: Prepare a solution of 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Instrument Setup: On a high-field NMR spectrometer (≥400 MHz), load and tune the sample. Acquire standard ¹H and ¹³C spectra first.
-
HMBC Acquisition: Load a standard HMBC pulse sequence. Set the long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) to detect 2- and 3-bond correlations. Acquire sufficient scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the 2D data using appropriate window functions and Fourier transformation.
-
Interpretation:
-
Correlate the ¹H spectrum (F2 axis) with the ¹³C spectrum (F1 axis).
-
Systematically analyze the cross-peaks. For a proton at a given chemical shift, each cross-peak in that column indicates a 2- or 3-bond correlation to a carbon atom.
-
Critically, look for correlations from protons on carbons alpha to the proposed spiro-center to the quaternary carbon signal of the spiro-atom itself. This confirms the spirocyclic linkage.
-
Single-Crystal X-ray Diffraction: The Definitive Answer
While NMR and MS provide powerful indirect evidence, single-crystal X-ray diffraction (SC-XRD) offers direct, unambiguous proof of the molecular structure in the solid state.[9] It is the gold standard for determining both relative and absolute stereochemistry.[10][11]
-
Expertise & Causality: SC-XRD works by scattering X-rays off the electron clouds of a molecule packed in a crystalline lattice. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which atomic positions can be determined with high precision. For chiral, enantiomerically pure compounds, the use of anomalous dispersion allows for the determination of the absolute configuration.[12][13] This is crucial for drug development, as enantiomers often have vastly different pharmacological and toxicological profiles. The primary limitation is the requirement to grow a high-quality single crystal, which can be challenging.
Caption: Single-crystal X-ray diffraction workflow.
Protocol: Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.
-
Mounting: Carefully pick up the crystal using a cryo-loop and a small amount of cryo-protectant oil (e.g., Paratone-N).
-
Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (~100 K) of the diffractometer. This minimizes thermal motion and radiation damage.
-
Centering: Optically and computationally center the crystal in the X-ray beam.
-
Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal system, devise a strategy to collect a complete, redundant dataset, ensuring all unique reflections are measured multiple times.
-
Data Collection: Execute the full data collection run.
-
Structure Solution and Refinement: Use specialized software to solve the phase problem, build a molecular model into the electron density map, and refine the atomic coordinates and thermal parameters until the model converges and accurately represents the experimental data. For absolute configuration, the Flack parameter should be refined and converge to a value near zero.[10]
Computational Chemistry: A Corroborative Partner
Computational methods, such as Density Functional Theory (DFT), serve as a powerful corroborative tool.[1][14] They can predict the lowest energy conformations of a molecule, which can then be compared to the solution-phase conformation suggested by NOESY experiments or the solid-state structure from SC-XRD.[15][16] Furthermore, theoretical NMR chemical shifts can be calculated and compared to experimental values, adding another layer of confidence to the structural assignment.
Conclusion
The structural validation of novel this compound derivatives demands a rigorous, multi-technique approach. Relying on a single piece of data is insufficient and scientifically unsound. The self-validating workflow presented here—initiating with HRMS to confirm composition, using a suite of 2D NMR experiments to map the intricate connectivity, and culminating in SC-XRD for definitive 3D structural proof—ensures the highest level of confidence. By integrating these experimental techniques with computational modeling, researchers can eliminate ambiguity and build a solid foundation for advancing their drug discovery and development programs.
References
-
Mohamed, M. I. F., et al. (2011). Synthesis and Characterisation of new Spiro Heterocyles. Oriental Journal of Chemistry, 27(1). Available from: [Link]
-
Brice, S. Y., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 493. Available from: [Link]
-
Kim, J., et al. (2025). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 182, 111437. Available from: [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). Absolute Configuration Determination by X-ray Crystallography. Chirality, 20(5), 681-690. Available from: [Link]
-
Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. Available from: [Link]
-
Al-Majid, A. M. (2022). Spiro Compounds: A Brief History. In Heterocyclic Spiro Compounds. IntechOpen. Available from: [Link]
-
Chitrakar, B., et al. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments, (168). Available from: [Link]
-
Mykhailiuk, P. K., et al. (2022). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available from: [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. Available from: [Link]
-
Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Available from: [Link]
-
Fowble, K. L., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1040-1050. Available from: [Link]
-
Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed. Available from: [Link]
-
Dmitrienko, V. E., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2167. Available from: [Link]
-
ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available from: [Link]
-
PubChem. 2-oxa-6,9-diazaspiro[4.5]decane. Available from: [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2007). Spectroscopic Methods in Organic Chemistry. Thieme. Available from: [Link]
-
Wan, K. K., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 39(23), 4630-4642. Available from: [Link]
-
Olson, J. A., et al. (2021). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Pharmaceuticals, 14(9), 856. Available from: [Link]
-
Georgia Gwinnett College. (2014). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available from: [Link]
-
Zhang, X., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]
-
Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Available from: [Link]
- Seebach, D., et al. (1995). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis (pp. 357-385). Wiley-VCH.
-
Emerenciano, V. P., et al. (2000). 13C NMR spectroscopy of eudesmane sesquiterpenes. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(1), 1-45. Available from: [Link]
-
Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. Available from: [Link]
-
Labute, P. (2003). Conformational analysis by intersection: CONAN. Journal of Computational Chemistry, 24(1), 10-20. Available from: [Link]
-
PubChem. 2-Oxa-7-azaspiro(4.4)nonane. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. Synthesis and Characterisation of new Spiro Heterocyles – Oriental Journal of Chemistry [orientjchem.org]
- 8. Spectroscopic Methods in Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sapub.org [sapub.org]
- 15. Theory Untangles Fascinating Properties of Spiro-Compounds – Light and Molecules [barbatti.org]
- 16. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ADME Properties of 2-Oxa-7-azaspiro[4.5]decane Analogs
Introduction: The Strategic Value of the 2-Oxa-7-azaspiro[4.5]decane Scaffold in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the drive to escape "flatland" has led to an increased focus on three-dimensional molecular architectures that can provide superior pharmacological properties.[1] The this compound scaffold has emerged as a particularly valuable building block in this pursuit.[1] Its inherent structural rigidity and complexity offer a defined spatial orientation for substituents, enabling precise tuning of interactions with biological targets.[1] This spirocyclic system, where two rings share a single carbon atom, is increasingly utilized to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[1][2]
However, the journey from a promising scaffold to a viable drug candidate is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early-stage in vitro ADME profiling is a critical, cost-saving measure that helps identify potential liabilities and guide synthetic efforts toward compounds with a higher probability of clinical success.
This guide provides a comparative analysis of the in vitro ADME properties of a representative set of this compound analogs. We will delve into key experimental assays that are cornerstones of early drug discovery, explaining the scientific rationale behind each and presenting a clear comparison of how subtle structural modifications on the spirocyclic core can significantly impact metabolic stability, aqueous solubility, and membrane permeability.
Comparative Analysis of In Vitro ADME Properties
To illustrate the structure-ADME relationships within this chemical series, we will examine three fictional, yet representative, analogs of the this compound core. The secondary amine on the piperidine ring is a common point for substitution to modulate the physicochemical and pharmacological properties of the molecule.
-
Analog A (SAS-001): The unsubstituted parent scaffold (R = H).
-
Analog B (SAS-002): N-benzylated analog (R = Benzyl).
-
Analog C (SAS-003): N-acylated analog with a morpholinoacetamide group (R = C(O)CH₂-Morpholine).
These analogs were selected to represent a range of lipophilicity and hydrogen bonding potential, which are key drivers of ADME properties.
Metabolic Stability in Human Liver Microsomes
Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the phase I metabolism of a vast number of xenobiotics. Assessing the metabolic stability of a compound in human liver microsomes (HLM) provides a crucial early indication of its likely in vivo hepatic clearance.[3] Compounds that are rapidly metabolized will have a short half-life and may struggle to achieve therapeutic concentrations. This assay measures the rate of disappearance of the parent compound over time to calculate its intrinsic clearance (CLint).
Comparative Data:
| Compound ID | R Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Classification |
| SAS-001 | H | > 60 | < 12 | Low Clearance |
| SAS-002 | Benzyl | 15 | 92.4 | High Clearance |
| SAS-003 | C(O)CH₂-Morpholine | 45 | 30.8 | Intermediate Clearance |
| Verapamil (Control) | - | 22 | 63.0 | Intermediate to High Clearance |
Interpretation: The unsubstituted core, SAS-001 , demonstrates high metabolic stability, suggesting it is not a primary substrate for major CYP enzymes. The introduction of a lipophilic benzyl group in SAS-002 creates a metabolically vulnerable site, likely hydroxylation on the aromatic ring, leading to rapid metabolism and high intrinsic clearance. In contrast, the N-acyl morpholinoacetamide group in SAS-003 results in intermediate clearance. The electron-withdrawing nature of the amide bond may reduce the susceptibility of the adjacent methylene to oxidation, while the morpholine moiety offers a balance of polarity and stability. These results highlight the profound impact of N-substitution on the metabolic fate of the this compound scaffold.
Experimental Protocol: Human Liver Microsome Metabolic Stability Assay
Detailed Steps:
-
Compound Preparation: Prepare 10 mM stock solutions of the test compounds (SAS-001, SAS-002, SAS-003) and a positive control (e.g., Verapamil) in 100% DMSO.
-
Microsome Preparation: On the day of the experiment, thaw pooled human liver microsomes (HLM) on ice. Dilute the HLM to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Reaction Setup: In a 96-well plate, add the HLM suspension. Add the test compound from the stock solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression multiplied by -1 gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes).
Aqueous Kinetic Solubility
Scientific Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, formulation challenges, and unreliable results in biological assays.[4] The kinetic solubility assay is a high-throughput method used in early discovery to determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[5][6] This provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions, which often mimic those encountered in in vitro assays.
Comparative Data:
| Compound ID | R Group | Kinetic Solubility at pH 7.4 (µM) | Classification |
| SAS-001 | H | > 200 | High |
| SAS-002 | Benzyl | 15 | Low |
| SAS-003 | C(O)CH₂-Morpholine | 125 | Moderate |
| Progesterone (Control) | - | < 5 | Very Low |
Interpretation: The parent scaffold SAS-001 is highly soluble, which is expected for a small, polar molecule. The addition of the lipophilic benzyl group in SAS-002 drastically reduces its aqueous solubility, a common trade-off when increasing potency through lipophilic interactions. SAS-003 , with its morpholine group, strikes a balance. While larger than the parent scaffold, the polar amide and the oxygen and nitrogen atoms of the morpholine ring improve its interaction with water, resulting in moderate solubility. This demonstrates that strategic introduction of polar functional groups can mitigate the negative impact of increased molecular weight on solubility.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
Detailed Steps:
-
Compound Plating: Using a liquid handler, dispense precise volumes of the 10 mM DMSO stock solutions of the test compounds into a clear 96-well plate to create a serial dilution.
-
Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to all wells to achieve the desired final compound concentrations (e.g., from 200 µM down to ~1 µM). The final DMSO concentration should be kept constant, typically at 1-2%.
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours, to allow for precipitation to occur.
-
Nephelometric Reading: Measure the turbidity (light scattering) in each well using a laser nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured light scattering signal is not significantly above the background signal of the buffer/DMSO solution.
Permeability Assessment: Caco-2 and PAMPA
Scientific Rationale: A drug's ability to cross biological membranes is fundamental to its absorption and distribution. We utilize two complementary assays:
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key drug transporters, mimicking the intestinal epithelium. It measures the apparent permeability coefficient (Papp) and the efflux ratio (ER) to predict oral absorption and identify if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. The PAMPA-BBB variation uses a specific lipid composition to model the blood-brain barrier. It assesses passive diffusion only and is a rapid screen for potential CNS penetration.
Comparative Data:
| Compound ID | R Group | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B→A / A→B) | PAMPA-BBB Pe (10⁻⁶ cm/s) | Predicted Absorption | Predicted BBB Permeation |
| SAS-001 | H | 2.5 | 1.2 | 1.5 | Moderate | Low |
| SAS-002 | Benzyl | 15.8 | 0.9 | 12.5 | High | High |
| SAS-003 | C(O)CH₂-Morpholine | 1.1 | 5.8 | 0.8 | Low to Moderate | Very Low (Efflux) |
| Atenolol (Control) | - | 0.2 | 1.0 | < 0.5 | Low | Very Low |
| Propranolol (Control) | - | 25.0 | 1.1 | > 15.0 | High | High |
Interpretation: SAS-001 shows moderate passive permeability and no significant efflux, consistent with a small, polar molecule. Its low PAMPA-BBB value suggests it is unlikely to cross the blood-brain barrier. SAS-002 , being highly lipophilic, exhibits excellent passive permeability in both assays, indicating high intestinal absorption and a high potential for CNS penetration.
The most insightful results come from SAS-003 . Its Caco-2 permeability from the apical to basolateral side (A→B) is low. However, the efflux ratio is significantly greater than 2, which strongly suggests it is a substrate for an efflux transporter like P-gp. This active pumping out of the cell would limit its net absorption in vivo. The very low PAMPA-BBB value confirms its poor ability to cross the blood-brain barrier via passive diffusion, a desirable trait for peripherally acting drugs.
Experimental Protocol: Caco-2 Permeability Assay
Detailed Steps:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell™ plates and cultured for 20-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with high TEER values are used.
-
Assay Initiation: The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). The test compound (e.g., at 10 µM) is added to the donor compartment (apical for A→B transport or basolateral for B→A transport).
-
Incubation: The plates are incubated at 37°C for a set time (e.g., 2 hours) with gentle shaking.
-
Sampling: At the end of the incubation, samples are taken from both the donor and receiver compartments.
-
Quantification: The concentration of the test compound in all samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient, Papp, is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).
Conclusion and Future Directions
This guide demonstrates that the in vitro ADME properties of this compound analogs are highly sensitive to substitutions, particularly at the 7-aza position.
-
The unsubstituted scaffold (SAS-001 ) presents a stable, soluble starting point but with modest permeability.
-
Lipophilic N-alkylation (SAS-002 ) can dramatically improve permeability but at the cost of increased metabolic liability and decreased solubility.
-
N-acylation with polar groups (SAS-003 ) can maintain moderate solubility but may introduce susceptibility to efflux transporters, a critical consideration for oral bioavailability.
These findings underscore the importance of a multi-parameter optimization approach in early drug discovery. The interplay between solubility, stability, and permeability is complex and requires careful navigation. The experimental protocols detailed herein provide a robust framework for generating the data necessary to understand these structure-ADME relationships. By integrating these assays early, research teams can make more informed decisions, efficiently prioritizing compounds and designing next-generation analogs with a balanced and promising ADME profile, ultimately accelerating the path to clinical development.
References
- Hou, T., & Xu, X. (2009). Structure-ADME relationship: still a long way to go?. Expert opinion on drug metabolism & toxicology, 5(7), 759–770.
-
PubChem. (n.d.). 7-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
- Kubinski, P., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3426.
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & medicinal chemistry, 28(14), 115560.
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
- Brubaker, A. N., & Colley, M., Jr. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of medicinal chemistry, 29(8), 1528–1531.
-
ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
- Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European journal of medicinal chemistry, 38(3), 223–232.
- Amboldi, N., et al. (2018). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & medicinal chemistry letters, 28(1), 55–61.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
PubMed. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors. Retrieved from [Link]
- Valente, J., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1144211.
-
SpiroChem. (n.d.). Properties Optimization. Retrieved from [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
- Kotha, S., & Khedkar, P. (2023).
- Jeleń, M., et al. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 29(4), 896.
- Neves, R. P. P., et al. (2022). Refined ADME Profiles for ATC Drug Classes. Pharmaceutics, 14(3), 652.
-
NIH. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Retrieved from [Link]
-
PubMed. (2022). Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. Retrieved from [Link]
-
PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]
-
ResearchGate. (2024). Quantitative Structure-Activity Relationship and ADME prediction studies on series of Spirooxindoles Derivatives. Retrieved from [Link]
-
PubMed. (2008). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Frontiers. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Oxa-7-azaspiro[4.5]decane Derivatives and Their Isomers
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems, particularly the 2-Oxa-7-azaspiro[4.5]decane scaffold and its isomers, have emerged as privileged structures. Their inherent rigidity and three-dimensionality provide a unique platform for the design of potent and selective therapeutic agents.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives and their closely related isomers, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed methodologies to ensure scientific integrity and reproducibility.
The Significance of the Oxa-azaspiro[4.5]decane Scaffold
The oxa-azaspiro[4.5]decane framework, a bicyclic system featuring a shared quaternary carbon, offers a conformationally restricted structure. This rigidity is advantageous in drug design as it can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the three-dimensional nature of the scaffold allows for a more comprehensive exploration of the chemical space around a target's binding site compared to more planar molecules. The presence and relative positions of the oxygen and nitrogen heteroatoms provide key points for hydrogen bonding and other non-covalent interactions, as well as synthetic handles for derivatization.
Comparative SAR Analysis: The Impact of Heteroatom Position
While direct and extensive SAR studies on the this compound scaffold for a single biological target are not abundantly available in the public domain, a comparative analysis with its isomers, particularly the 1-oxa-8-azaspiro[4.5]decane series, offers significant insights into how the placement of the oxygen and nitrogen atoms influences biological activity.
Case Study 1: 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists
A notable study on 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for the potential treatment of Alzheimer's disease provides a clear illustration of SAR principles within this class of compounds. The researchers systematically modified the scaffold to explore the impact on M1 and M2 receptor affinity and in vivo activity.
Key Structural Modifications and Their Effects:
| Compound | R1 | R2 | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | In Vivo Antiamnesic Activity (ED50, mg/kg) |
| 17 | CH₃ | =O | 2.6 | 3.1 | 0.3 |
| 18 | C₂H₅ | =O | 4.2 | 12 | 0.5 |
| 29 | CH₃ | =CH₂ | 18 | 130 | 0.1 |
| 37 | CH₃ | =NOH | 35 | 180 | >10 |
Data synthesized from Tsukamoto, S. et al. (1995).
Interpretation of SAR:
-
Substitution at the 2-position (R1): Increasing the alkyl chain length from methyl (compound 17 ) to ethyl (compound 18 ) resulted in a slight decrease in M1 affinity but a more significant drop in M2 affinity, thereby increasing M1 selectivity.
-
Modification at the 3-position (R2): Replacing the carbonyl group (=O) in compound 17 with a methylene group (=CH₂) to give compound 29 led to a dramatic increase in M1 selectivity over M2 receptors.[2] This suggests that the steric and electronic properties at this position are critical for differentiating between muscarinic receptor subtypes. The introduction of an oxime group (=NOH) in compound 37 significantly reduced affinity for both receptor subtypes and abolished in vivo activity, highlighting the sensitivity of the receptor to changes in this region.
-
Stereochemistry: The study also found that the M1 agonist activity resided preferentially in the (-)-isomers of the active compounds, emphasizing the importance of stereochemistry in the interaction with the target receptor.
This case study underscores the principle that even subtle modifications to the oxa-azaspiro[4.5]decane core can lead to significant changes in potency and selectivity. The rigidity of the scaffold allows for these fine-tuned interactions to be more pronounced.
Case Study 2: 1-Oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands
Another insightful example comes from the development of selective sigma-1 (σ₁) receptor ligands, which are of interest for various neurological disorders. A series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated for their affinity and selectivity for σ₁ over σ₂ receptors.
Key Structural Modifications and Their Effects:
| Compound | N-Substituent | Ki (σ₁) (nM) | Ki (σ₂) (nM) | Selectivity (Ki σ₂/Ki σ₁) |
| 5a | 4-(2-Fluoroethoxy)benzyl | 5.4 ± 0.4 | >160 | >30 |
| 8 | 4-Fluorobenzyl | 0.47 | 10.4 | 22 |
Data synthesized from Jia, H. et al. (2020) and Jin, H. et al. (2015).[3][4][5]
Interpretation of SAR:
-
N-Substituent: The nature of the substituent on the nitrogen atom of the piperidine ring is a major determinant of affinity and selectivity. The presence of a substituted benzyl group is a common feature in high-affinity sigma-1 ligands.
-
Fluorine Substitution: The introduction of a fluorine atom, either on the benzyl ring or on an ethoxy side chain, appears to be well-tolerated and can contribute to high affinity. Compound 8 , with a simple 4-fluorobenzyl substituent, displayed sub-nanomolar affinity for the σ₁ receptor.
-
Lipophilicity: The researchers noted that maintaining a suitable level of lipophilicity was important for achieving good brain uptake for potential imaging agents.
These findings demonstrate that the N-substituent of the azaspiro[4.5]decane core is a key vector for modulating activity at the sigma-1 receptor.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed experimental protocols for the synthesis of a representative this compound derivative and a relevant biological assay are provided below.
Synthesis of Dearomatic this compound Derivatives
A diastereoselective gold and palladium relay catalytic tandem cyclization reaction has been reported for the synthesis of these derivatives.[6]
Step-by-Step Methodology:
-
Preparation of the Enynamide Substrate: The synthesis begins with the preparation of the requisite enynamide from commercially available starting materials.
-
Gold-Catalyzed Cyclization: To a solution of the enynamide in a suitable solvent (e.g., dichloromethane), a gold catalyst (e.g., AuCl(PPh₃)/AgSbF₆) is added. The reaction is stirred at room temperature until the starting material is consumed, leading to the formation of a furan-derived azadiene intermediate.
-
Palladium-Catalyzed [2+4] Cycloaddition: A palladium catalyst (e.g., Pd₂(dba)₃) and a vinyl benzoxazinanone are then added to the reaction mixture. The reaction is stirred, typically at a slightly elevated temperature, to facilitate the decarboxylative [2+4] cycloaddition.
-
Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to yield the desired dearomatic this compound derivative.
Caption: Gold and Palladium Relay Catalysis Workflow.
Sigma-1 Receptor Competitive Binding Assay
This protocol is adapted from studies on related spirocyclic compounds and provides a framework for assessing the binding affinity of novel this compound derivatives.[3][7]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a cell line or tissue known to express the sigma-1 receptor (e.g., A549 cells).[8]
-
Radioligand: A suitable radioligand with high affinity for the sigma-1 receptor, such as -pentazocine, is used.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the membrane homogenate, the radioligand at a fixed concentration (typically around its Kd value), and varying concentrations of the unlabeled test compound (the this compound derivative).
-
Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).[9]
-
Incubation and Termination: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium. The binding reaction is then terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion and Future Directions
The this compound scaffold and its isomers represent a promising area for the development of novel therapeutics. The comparative analysis of SAR studies, particularly with the 1-oxa-8-aza isomer, highlights the critical role of heteroatom placement in determining biological activity and selectivity. The rigid, three-dimensional nature of these scaffolds allows for the fine-tuning of interactions with biological targets, a feature that can be exploited in the design of next-generation drugs.
Future research should focus on expanding the SAR studies for the this compound scaffold against a wider range of biological targets. The development of efficient and stereoselective synthetic routes will be crucial for accessing a greater diversity of derivatives for screening. As our understanding of the SAR of this and related spirocyclic systems grows, so too will our ability to design and develop novel and effective medicines for a variety of diseases.
References
-
Xu, J., Gao, Y., Gao, X., & Miao, Z. (2022). Diastereoselective Synthesis of Dearomatic this compound Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 61(19), e202201311. Available at: [Link]
-
ResearchGate. (n.d.). The protocol of competitive binding assay. Retrieved from [Link]
-
ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Retrieved from [Link]
-
Tanis, S. P., Deering, C. F., Herrinton, P. M., Kilo, C. N., & Johnson, S. B. (1993). Structure-activity relationships for development of neurokinin-3 receptor antagonists. Journal of Medicinal Chemistry, 36(16), 2347–2358. Available at: [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
-
Skuja, A., et al. (2021). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. International Journal of Molecular Sciences, 22(16), 8888. Available at: [Link]
-
Jin, H., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6195-6204. Available at: [Link]
-
Jin, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6195-6204. Available at: [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. Available at: [Link]
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Available at: [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1531-1537. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Drug-Likeness of 2-Oxa-7-azaspiro[4.5]decane Scaffolds
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a decision that profoundly influences the trajectory of a research program. An ideal scaffold should not only provide a framework for potent and selective interaction with a biological target but also possess the inherent physicochemical properties that render it "drug-like." This guide offers an in-depth technical assessment of the 2-Oxa-7-azaspiro[4.5]decane scaffold, a rising star in medicinal chemistry, and objectively compares its drug-likeness profile with established heterocyclic alternatives. By integrating computational predictions with proven experimental methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this promising scaffold.
The this compound framework is a spirocyclic heterocycle, characterized by a unique three-dimensional architecture where a tetrahydrofuran and a piperidine ring are joined by a common carbon atom.[1] This rigid, yet spatially complex, structure offers distinct advantages over traditional flat, aromatic systems by enabling a more precise orientation of substituents in three-dimensional space, potentially leading to enhanced target engagement and selectivity.[1] However, to progress from a chemical curiosity to a viable drug candidate, a scaffold's intrinsic properties must align with the stringent requirements for oral bioavailability and favorable pharmacokinetics.
The Pillars of Drug-Likeness Assessment
A comprehensive evaluation of a scaffold's drug-likeness rests on a foundation of both computational and experimental data. This dual approach allows for the early, high-throughput filtering of a large number of virtual compounds, followed by the rigorous, empirical validation of the most promising candidates. Our assessment will be structured around the key pillars of absorption, distribution, metabolism, and excretion (ADME), underpinned by foundational physicochemical properties.
Computational Triage: Early Insights into a Scaffold's Potential
In the initial stages of drug discovery, in silico models are invaluable for predicting a compound's ADME profile, thereby conserving resources and guiding synthetic efforts.[2][3] These predictive models are built upon vast datasets of experimentally determined properties and employ sophisticated algorithms to correlate a molecule's structure with its likely pharmacokinetic behavior.
The most widely accepted computational filters for oral bioavailability are Lipinski's Rule of Five and Veber's Rules.
-
Lipinski's Rule of Five: This rule of thumb posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors (the sum of OHs and NHs).
-
No more than 10 hydrogen bond acceptors (the sum of Ns and Os).
-
A molecular weight under 500 Daltons.
-
A calculated octanol-water partition coefficient (logP) not greater than 5.
-
-
Veber's Rules: These rules emphasize the importance of molecular flexibility and polarity for good oral bioavailability, suggesting that a compound should have:
-
10 or fewer rotatable bonds.
-
A polar surface area (PSA) of no more than 140 Ų.
-
Experimental Validation: Grounding Predictions in Reality
While computational models provide a crucial first pass, experimental validation is non-negotiable for confirming a scaffold's drug-like properties. Key in vitro assays provide quantitative data on a compound's behavior in biologically relevant systems.
-
Solubility: A compound must be in solution to be absorbed. Kinetic solubility assays are a high-throughput method to determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.
-
Permeability: The ability to cross the intestinal wall is paramount for oral drug absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method to assess a compound's passive diffusion across a lipid membrane, mimicking the gastrointestinal tract.
-
Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, will dictate its half-life and potential for drug-drug interactions. In vitro assays using liver microsomes provide a measure of a compound's intrinsic clearance.
A Comparative Analysis: this compound vs. Traditional Heterocycles
To contextualize the drug-likeness of the this compound scaffold, we will compare its predicted and known properties with those of two ubiquitous heterocycles in medicinal chemistry: piperidine and morpholine. Piperidine is a simple, six-membered nitrogen-containing ring found in numerous pharmaceuticals, valued for its basic nitrogen which can be a key pharmacophoric element.[4][5] Morpholine, with its opposing oxygen and nitrogen atoms, offers a different profile, often improving aqueous solubility and metabolic stability.[6][7][8][9][10]
| Property | This compound (unsubstituted) | Piperidine (unsubstituted) | Morpholine (unsubstituted) |
| Molecular Weight ( g/mol ) | 141.21[1] | 85.15[11] | 87.12 |
| Calculated logP | ~0.4 - 0.8 (Isomer data)[12] | 0.84[4] | -0.87 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 2 |
| Topological Polar Surface Area (TPSA) (Ų) | 21.3 (Isomer data)[12] | 12.03 | 21.26 |
| Predicted Solubility | High | High | Very High |
| Predicted Permeability | Moderate | Moderate | Moderate |
| Predicted Metabolic Stability | Moderate to High | Low to Moderate | High |
Note: Data for the this compound scaffold is based on publicly available information for its isomers and in silico predictions due to a lack of direct experimental data for the unsubstituted parent scaffold. Data for piperidine and morpholine are from established sources.
Insights from the Comparison
-
Physicochemical Properties: The this compound scaffold presents a favorable starting point within the "Rule of Five" space. Its molecular weight is low, and the number of hydrogen bond donors and acceptors is well within the desired range. Its calculated logP, based on isomer data, suggests a balanced lipophilicity, which is often a sweet spot for achieving both permeability and solubility. In comparison, piperidine is slightly more lipophilic than the spirocyclic scaffold is predicted to be, while morpholine is significantly more polar.[4][12] The TPSA of the spirocycle is comparable to that of morpholine, suggesting good potential for oral absorption.[12]
-
Structural and Conformational Aspects: The key advantage of the this compound scaffold lies in its rigid, three-dimensional structure. This pre-organization of substituent vectors can lead to a lower entropic penalty upon binding to a target, potentially increasing potency. Furthermore, the defined spatial arrangement can enhance selectivity by minimizing off-target interactions. This is a distinct advantage over the more flexible piperidine and morpholine rings.
-
Predicted ADME Profile:
-
Solubility: The presence of both an ether oxygen and a secondary amine in the this compound scaffold is expected to confer good aqueous solubility. Its profile is anticipated to be superior to that of piperidine-containing analogues with similar carbon counts, and likely comparable to, though perhaps slightly less soluble than, highly polar morpholine derivatives.
-
Permeability: With a balanced logP, the this compound scaffold is predicted to have moderate passive permeability. While the increased polarity compared to a purely carbocyclic spiro-system might slightly reduce permeability, it is a necessary trade-off for improved solubility and is not expected to be a significant liability.
-
Metabolic Stability: The metabolic fate of the this compound scaffold will be highly dependent on its substitution pattern. The secondary amine is a potential site for N-dealkylation, and adjacent carbons can be susceptible to oxidation. However, the steric hindrance provided by the spirocyclic core may shield some positions from enzymatic attack, potentially leading to improved metabolic stability compared to less hindered systems like simple piperidines. The inherent stability of the ether linkage is also a favorable feature.
-
Experimental Protocols for Drug-Likeness Assessment
To empirically validate the predicted properties of novel this compound derivatives, the following standardized protocols are recommended.
Kinetic Solubility Assay
This assay provides a high-throughput assessment of a compound's solubility in an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering at a specific wavelength (e.g., 620 nm) in a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Protocol:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane).
-
Donor Solution Preparation: Prepare a solution of the test compound in an appropriate buffer (e.g., PBS, pH 7.4) at a known concentration. Add this solution to the wells of the donor plate.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Sandwich Assembly: Place the donor plate on top of the acceptor plate, ensuring the lipid-coated filters are in contact with the acceptor solution.
-
Incubation: Incubate the "sandwich" for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Permeability Calculation: The effective permeability (Pe) is calculated from the concentrations in the donor and acceptor wells and the incubation time.
Metabolic Stability Assay using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound to the reaction mixture at a final concentration typically around 1 µM.
-
Initiation of Reaction: Pre-incubate the plate at 37°C, then initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP450 enzymes).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing the Workflow and Rationale
Caption: Workflow for assessing the drug-likeness of novel scaffolds.
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the design of novel therapeutics. Its inherent three-dimensionality, coupled with favorable predicted physicochemical properties, positions it as an attractive alternative to more traditional, planar heterocyclic systems. The comparative analysis suggests that this scaffold can offer a desirable balance of properties, potentially leading to compounds with improved solubility and metabolic stability over simple piperidines, while retaining sufficient lipophilicity for membrane permeability, a property that can be a challenge for highly polar morpholine derivatives.
The true potential of the this compound scaffold will be unlocked through systematic decoration of its core structure and rigorous experimental validation of its ADME properties. The protocols outlined in this guide provide a robust framework for such investigations. As researchers continue to explore the "escape from flatland" in medicinal chemistry, scaffolds like this compound are poised to play a pivotal role in the development of the next generation of safe and effective medicines.
References
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link].
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link].
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link].
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link].
-
In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate. Available at: [Link].
-
DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. ResearchGate. Available at: [Link].
-
Development of predictive in silico models for ADME properties. ResearchGate. Available at: [Link].
-
Piperidine. Wikipedia. Available at: [Link].
-
In silico approaches for predicting ADME properties of drugs. PubMed. Available at: [Link].
-
Predicting ADME properties in silico: methods and models. PubMed. Available at: [Link].
-
In silico prediction and control of ADME properties. ResearchGate. Available at: [Link].
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. Available at: [Link].
-
The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. MDPI. Available at: [Link].
-
Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. PMC. Available at: [Link].
-
In Silico ADME Methods Used in the Evaluation of Natural Products. PMC. Available at: [Link].
-
In silico ADME prediction: data, models, facts and myths. ResearchGate. Available at: [Link].
-
Assessment of ADME and in silico Characteristics of Natural-Drugs from Turmeric to Evaluate Significant COX2 Inhibition. MDPI. Available at: [Link].
-
2-Oxa-8-azaspiro(4.5)decane. PubChem. Available at: [Link].
-
Prediction of Drug-Like Properties. Madame Curie Bioscience Database - NCBI Bookshelf. Available at: [Link].
-
Characterization of Drug-like Chemical Space for Cytotoxic Marine Metabolites Using Multivariate Methods. PMC. Available at: [Link].
-
1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. Available at: [Link].
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link].
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 11. Piperidine - Wikipedia [en.wikipedia.org]
- 12. 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendancy of Spirocyclic Scaffolds: A Comparative Efficacy Analysis of 2-Oxa-7-azaspiro[4.5]decane-Based Inhibitors
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of flat, two-dimensional molecules. The "escape from flatland" has led to a surge in the exploration of three-dimensional scaffolds that can better mimic the complex topographies of biological targets.[1] Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged structures.[2][3] Their rigid, well-defined conformations offer a unique opportunity to orient substituents in precise vectors, enhancing binding affinity and selectivity while often improving physicochemical properties like solubility.[4] This guide provides an in-depth comparative analysis of the efficacy of inhibitors based on the 2-Oxa-7-azaspiro[4.5]decane scaffold, a versatile building block in modern drug discovery.[5] We will delve into two key therapeutic areas where these inhibitors are making a significant impact: the notoriously challenging KRAS G12D oncogene and the multifaceted sigma-1 receptor.
I. Targeting the "Undruggable": this compound Derivatives as KRAS G12D Inhibitors
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent and notoriously difficult to target.[6][7] The lack of a deep hydrophobic pocket on the protein surface has historically rendered it "undruggable." However, recent breakthroughs have led to the development of inhibitors that can bind to a shallow pocket, and spirocyclic scaffolds are at the forefront of this new wave of therapeutics.
A recent study highlighted the potential of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent and selective KRAS-G12D inhibitors.[6][8] These compounds were designed using a combination of machine learning and scaffold hopping to optimize their interaction with the target protein.
Comparative Efficacy Data
The following table summarizes the efficacy of these spirocyclic inhibitors and compares them with a leading non-spirocyclic KRAS G12D inhibitor, MRTX1133.
| Compound Class | Specific Inhibitor(s) | Target | Efficacy Metric | Value | Reference |
| Spirocyclic | HDB-2, HDB-3 | KRAS-G12D | IC50 (Cellular Assay) | Nanomolar range | [6] |
| HDB-2, HDB-3 | KRAS-G12D | Kd (Protein Binding) | 28.29 nM, 48.17 nM | [6] | |
| Non-Spirocyclic | MRTX1133 | KRAS-G12D | Tumor Growth Inhibition (Pancreatic Xenograft) | 61% - 94% | [9] |
| MRTX1133 | KRAS-G12D | pERK IC50 (AsPC-1 cells) | ~5 nM | [3][9] | |
| HRS-4642 | KRAS-G12D | Equilibrium Dissociation Constant (vs. KRAS WT) | 21-fold lower | [7] |
While a direct head-to-head study is not yet available, the data indicates that the 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives exhibit potent, nanomolar inhibition of KRAS-G12D.[6] This positions them as highly promising alternatives to other non-covalent inhibitors like MRTX1133. The rigid spirocyclic core likely contributes to a more favorable pre-organization of the pharmacophoric elements, leading to a stronger binding affinity.
Mechanism of Action: Inhibiting Downstream Signaling
KRAS, when mutated to the G12D form, is constitutively active, leading to the hyperactivation of downstream signaling pathways, most notably the MAPK/ERK pathway, which drives cell proliferation. The efficacy of KRAS inhibitors is therefore often assessed by their ability to suppress the phosphorylation of ERK (pERK).
Caption: KRAS G12D signaling pathway and the point of inhibition.
Experimental Protocol: pERK1/2 AlphaLISA Assay
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay used to measure the phosphorylation of ERK1/2.[6][10]
Workflow:
Caption: Workflow for the pERK1/2 AlphaLISA assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture KRAS G12D mutant cancer cells (e.g., AsPC-1) to ~80-90% confluency.
-
Seed the cells into a 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound-based inhibitors and control compounds (e.g., MRTX1133).
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C.
-
-
Cell Lysis:
-
Remove the culture medium and add lysis buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
Immunoassay:
-
Transfer a small volume of the cell lysate to a 384-well white OptiPlate.
-
Add the AlphaLISA Acceptor bead mix, which contains an anti-pERK1/2 antibody conjugated to acceptor beads. Incubate for 1 hour at room temperature.[10]
-
Add the AlphaLISA Donor bead mix, containing a biotinylated anti-ERK1/2 antibody and streptavidin-coated donor beads. Incubate for 1 hour in the dark.[10]
-
-
Signal Detection:
-
Read the plate on an EnVision or a similar plate reader equipped for AlphaLISA. The signal generated is proportional to the amount of phosphorylated ERK1/2 in the sample.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value.
-
II. Modulating Neuronal Activity: this compound Derivatives as Sigma-1 Receptor Ligands
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[11] It is implicated in a wide range of cellular functions and is a promising target for the treatment of neurological disorders, including neuropathic pain and neurodegenerative diseases.[12][13] The rigid three-dimensional structure of spirocyclic compounds makes them particularly well-suited for targeting the distinct binding pocket of the sigma-1 receptor.
Comparative Efficacy Data
The following table compares the binding affinities of spirocyclic and non-spirocyclic sigma-1 receptor ligands.
| Compound Class | Specific Inhibitor(s) | Target | Efficacy Metric | Value | Reference |
| Spirocyclic | SI 1/28 (benzylpiperazine derivative) | Sigma-1 Receptor | S2R/S1R Selectivity Ratio | 423 | [4] |
| PW507 | Sigma-1 Receptor | Binding Affinity | Potent | [14] | |
| Non-Spirocyclic | Haloperidol | Sigma-1 Receptor | Ki | High Affinity | [11] |
| (+)-Pentazocine | Sigma-1 Receptor | Ki | High Affinity | [11] | |
| BD-1047 | Sigma-1 Receptor | Binding Affinity | High Affinity | [11] |
The data indicates that spirocyclic compounds can be designed to have high affinity and selectivity for the sigma-1 receptor. For instance, SI 1/28, a benzylpiperazine derivative with a spirocyclic core, demonstrates high selectivity for the sigma-1 receptor over the sigma-2 receptor.[4] This selectivity is crucial for minimizing off-target effects and developing safer therapeutics.
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[5][15]
Workflow:
Caption: Workflow for the radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express a high density of sigma-1 receptors (e.g., guinea pig liver) in a cold lysis buffer.[16]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine), and varying concentrations of the unlabeled test compound (the this compound derivative).[15][17]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).[17]
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[17]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound and unbound radioligand.[16]
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[16]
-
III. Synthesis of the this compound Scaffold
The versatility of the this compound scaffold stems from the various synthetic routes available for its construction and subsequent derivatization. While the specific synthesis of the KRAS-G12D inhibitors mentioned is proprietary, a general understanding of the synthetic strategies for similar spirocyclic structures provides valuable insight. For instance, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported and involves a multi-step process that can be adapted for the synthesis of other analogs.[18]
A key step in the synthesis of many spirocycles is the spirocyclization reaction. This can be achieved through various methods, including intramolecular alkylation, cycloaddition reactions, and tandem cyclization reactions catalyzed by transition metals like gold and palladium.[5][10] The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry of the final compound.
IV. Conclusion: The Three-Dimensional Advantage
The exploration of this compound-based inhibitors exemplifies the power of three-dimensional thinking in drug discovery. The data presented herein for both KRAS G12D and sigma-1 receptor targets suggests that the rigid, well-defined geometry of this spirocyclic scaffold can lead to potent and selective inhibitors. While direct comparative studies with non-spirocyclic alternatives are still emerging, the initial findings are highly encouraging. The ability to precisely position functional groups in three-dimensional space allows for optimized interactions with complex biological targets, a feat often difficult to achieve with traditional flat-ring systems. As our understanding of target biology deepens and synthetic methodologies for complex scaffolds advance, we can expect to see a continued rise in the prominence of spirocyclic inhibitors like those based on the this compound core in the next generation of therapeutics.
References
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]
- Benchchem. (n.d.). This compound | High-Quality Building Block. Retrieved from a hypothetical Benchchem product page.
-
Myshko, D. (2020). Adagrasib Shows Early Efficacy in KRAS G12C-Mutant NSCLC and CRC. OncLive. [Link]
-
Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 202, 111437. [Link]
- Revvity. (n.d.). Detection of MAPK activation to evaluate the efficacy and potency of KRAS/ SOS1 inhibitors by AlphaLISA and HTRF technologies.
-
Lever, J. R., et al. (2011). Characterization of pulmonary sigma receptors by radioligand binding. European journal of pharmacology, 668(1-2), 146–153. [Link]
-
Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. ResearchGate. [Link]
- Revvity. (n.d.). AlphaLISA SureFire Biotin-Free Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit. Retrieved from a hypothetical Revvity product page.
- Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
-
Mirati Therapeutics. (2022). A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer. Mirati Therapeutics. [Link]
-
Hallin, J., et al. (2022). MRTX1133 inhibits KRASG12D. ResearchGate. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from a hypothetical Gifford Bioscience document.
- Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from a hypothetical Eurofins Discovery service page.
-
Wilson, L. L., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 15(1), 79. [Link]
-
Let's Win Pancreatic Cancer. (2023). Two-Drug Combo Targets KRAS and Fights Resistance. Let's Win Pancreatic Cancer. [Link]
-
Medina, J. M., et al. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. International Journal of Molecular Sciences, 24(13), 10793. [Link]
-
Sittampalam, G. S., et al. (2012). Phospho-ERK Assays. Assay Guidance Manual. [Link]
-
Prezzavento, O., et al. (2020). Sigma-1 receptor antagonists: promising players in fighting neuropathic pain. Pharmaceutical Patent Analyst, 9(3), 77-85. [Link]
-
Wolters Kluwer. (2021). Adagrasib Shows Promising Results in Pretreated KRAS Mutation–Positive NSCLC. Wolters Kluwer. [Link]
-
Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Current neuropharmacology, 8(1), 4–22. [Link]
-
Albanese, V., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305907. [Link]
-
Rutgers University. (2019). Sigma-1 Receptor Antagonists – Non-Addictive Pain Management. Research With Rutgers. [Link]
-
ResearchGate. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. ResearchGate. [Link]
-
Clark, R. D., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of medicinal chemistry, 28(11), 1543–1549. [Link]
-
Ohori, M., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]
-
ResearchGate. (n.d.). The chemical structures and biological data of known inhibitors of KRASG12D. ResearchGate. [Link]
-
Wang, X., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. ACS medicinal chemistry letters, 14(10), 1438–1445. [Link]
-
Passardi, A., et al. (2021). Retrospective Comparative Analysis of KRAS G12C vs. Other KRAS Mutations in mCRC Patients Treated With First-Line Chemotherapy Doublet + Beavadocizumab. Frontiers in oncology, 11, 723339. [Link]
-
Caris Life Sciences. (n.d.). Not all treated KRAS-mutant pancreatic adenocarcinomas are equal: KRAS G12D show the poorest survival. Caris Life Sciences. [Link]
-
Zhang, Y., & Ji, Z. (2025). New exploration of KRASG12D inhibitors and the mechanisms of resistance. Cancer biology & medicine, 22(3), 10.20892/j.issn.2095-3941.2025.0037. [Link]
Sources
- 1. letswinpc.org [letswinpc.org]
- 2. agilent.com [agilent.com]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sigma-1 receptor antagonists: promising players in fighting neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 2-Oxa-7-azaspiro[4.5]decane Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of novel chemical entities is a cornerstone of successful research and development. 2-Oxa-7-azaspiro[4.5]decane, a valuable spirocyclic scaffold in medicinal chemistry, presents unique analytical challenges due to its secondary amine structure and lack of a strong chromophore. This guide provides an in-depth comparison of two robust analytical methodologies—High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. The objective is to equip you with the scientific rationale and practical protocols to develop and validate an analytical method fit for your specific purpose, grounded in the principles of international regulatory guidelines.
The Analytical Imperative: Why Robust Quantification of this compound Matters
This compound serves as a critical building block in the synthesis of complex molecules with therapeutic potential. Accurate quantification is paramount for:
-
Reaction Monitoring: To determine reaction completion, optimize yield, and minimize impurity formation during synthesis.
-
Purity Assessment: To quantify the analyte in the presence of starting materials, by-products, and degradants.
-
Stability Studies: To assess the degradation of the molecule under various stress conditions, a key component of pre-formulation and formulation development.
-
Pharmacokinetic Studies: To determine the concentration of the molecule and its metabolites in biological matrices.
Given the secondary amine nature of this compound, direct analysis by common techniques like UV-Vis detection is often hindered by poor sensitivity. Therefore, derivatization to introduce a chromophore or improve volatility is a common and effective strategy.[1]
Comparative Analysis of Proposed Analytical Methodologies
The choice between HPLC and GC-MS for the quantification of this compound will depend on several factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and the desired throughput. The following table provides a high-level comparison of the two proposed methods.
| Parameter | Method A: HPLC with Fluorescence Detection (FLD) following Dansyl Chloride Derivatization | Method B: Gas Chromatography-Mass Spectrometry (GC-MS) following Silylation |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Derivatization with dansyl chloride introduces a highly fluorescent tag.[1] | Separation of volatile compounds in a gaseous mobile phase. Derivatization with a silylating agent increases volatility and thermal stability.[2][3] |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. Excellent for trace-level quantification due to the high sensitivity of fluorescence detection. | Suitable for volatile and thermally stable compounds or those that can be made so via derivatization. Provides high selectivity and structural information through mass spectrometry. |
| Derivatization | Pre-column derivatization with dansyl chloride under alkaline conditions.[1] | Pre-analysis derivatization with a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4] |
| Detection | Fluorescence Detector (FLD). Can also be coupled with a Mass Spectrometer (LC-MS). | Mass Spectrometer (MS), offering high selectivity and confirmatory analysis. |
| Throughput | Moderate; derivatization step can be performed in parallel for multiple samples. | Moderate; derivatization and subsequent GC run times can be significant. |
| Strengths | - High sensitivity (picomole to femomole range)[1]- Robust and well-established derivatization chemistry- Suitable for a wide range of sample matrices | - High specificity and selectivity from MS detection- Provides structural confirmation- Excellent resolution with capillary columns |
| Challenges | - Derivatization can be complex and requires careful optimization- Potential for interference from other primary and secondary amines in the sample | - Derivatization is moisture-sensitive[2]- Potential for analyte degradation at high temperatures in the GC inlet- Not suitable for thermally labile compounds |
Experimental Protocols
The following protocols are proposed starting points for method development and will require optimization for your specific application and instrumentation.
Method A: HPLC-FLD with Dansyl Chloride Derivatization
Objective: To quantify this compound by converting it to a highly fluorescent dansyl derivative for sensitive detection by HPLC-FLD.
Materials:
-
This compound reference standard
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Methylamine solution (2% in water) to quench the reaction
Protocol:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serial dilution. Prepare samples by dissolving a known quantity in methanol.
-
Derivatization: In a microvial, combine 100 µL of the standard or sample solution with 100 µL of sodium bicarbonate buffer. Add 100 µL of dansyl chloride solution. Vortex and incubate at 60°C for 30 minutes in the dark.
-
Quenching: Cool the reaction mixture to room temperature. Add 50 µL of methylamine solution to quench the excess dansyl chloride. Vortex and let stand for 10 minutes.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). A typical gradient could be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Fluorescence detector with excitation at ~340 nm and emission at ~525 nm.
-
Method B: GC-MS with Silylation Derivatization
Objective: To quantify this compound by converting it to a volatile trimethylsilyl (TMS) derivative for analysis by GC-MS.
Materials:
-
This compound reference standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3][4]
-
Anhydrous pyridine or other suitable aprotic solvent
-
Hexane, GC grade
Protocol:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in anhydrous pyridine. Create a series of calibration standards by serial dilution. Prepare samples by dissolving a known quantity in anhydrous pyridine. Ensure all glassware is scrupulously dry.
-
Derivatization: In a sealed reaction vial, combine 100 µL of the standard or sample solution with 100 µL of BSTFA (+1% TMCS).
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.
-
Sample Dilution: Cool the vial to room temperature. Dilute the derivatized sample with hexane as needed to bring the concentration within the calibration range.
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500. For quantification, use selected ion monitoring (SIM) of characteristic ions of the derivatized analyte.
-
Visualizing the Analytical Workflows
Framework for Method Validation: Ensuring Data Integrity and Regulatory Compliance
Once a suitable analytical method is developed, it must be validated to demonstrate its fitness for purpose.[5][6][7] The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the intended analysis. The core validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R2) and adopted by regulatory agencies like the FDA.[5][8][9]
Key Validation Parameters and Acceptance Criteria
The following table outlines the essential validation characteristics and provides typical acceptance criteria for a quantitative impurity or assay method in a pharmaceutical setting.
| Validation Parameter | Purpose | Typical Experimental Approach | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest in the presence of other components (impurities, matrix).[10] | Analyze blank matrix, spiked matrix, and samples containing potential impurities. For MS, compare mass spectra. | No interfering peaks at the retention time of the analyte. Peak purity analysis (for HPLC-DAD) should pass. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and analytical signal over a defined range. | Analyze a minimum of 5 standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.995. The y-intercept should be insignificant compared to the response at 100% concentration. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[10] | Confirmed by the linearity, accuracy, and precision data. | Typically 80-120% of the test concentration for an assay, and from the reporting level to 120% for an impurity. |
| Accuracy | The closeness of the test results to the true value.[10] | Analyze samples spiked with a known amount of analyte at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%), in triplicate. | Mean recovery of 98.0% to 102.0% for an assay. For impurities, recovery can have a wider acceptance range, especially at lower concentrations. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] | Repeatability: 6 replicate measurements at 100% of the test concentration. Intermediate Precision: Repeatability study performed by a different analyst, on a different day, with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0% for an assay. RSD for impurity analysis may be higher (e.g., ≤ 10%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][12] | Based on signal-to-noise ratio (typically 3:1) or calculation from the standard deviation of the response and the slope of the calibration curve. | Visually discernible from noise. Confirmed by analyzing a sample at the determined LOD concentration. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][12] | Based on signal-to-noise ratio (typically 10:1) or calculation from the standard deviation of the response and the slope of the calibration curve. | Accuracy and precision at the LOQ should meet pre-defined criteria (e.g., recovery of 70-130% and RSD ≤ 15%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] | Vary parameters such as pH of mobile phase (±0.2 units), column temperature (±5°C), flow rate (±10%), etc., and observe the effect on the results. | System suitability parameters should remain within acceptance criteria. Results should not significantly deviate from the nominal method. |
Conclusion: Selecting the Optimal, Validated Method
Both HPLC with fluorescence detection and GC-MS offer viable and robust pathways for the quantification of this compound. The choice of method is not a one-size-fits-all decision but a strategic one based on the specific analytical needs of your project.
-
For applications requiring the highest sensitivity, such as the analysis of low-level impurities or in biological matrices, the HPLC-FLD method with dansyl chloride derivatization is a compelling choice due to its excellent detection limits.
-
When absolute certainty of analyte identity is required, or when dealing with complex mixtures where specificity is a major concern, the GC-MS method with silylation provides an unparalleled level of confidence through its combination of chromatographic separation and mass spectral data.
Regardless of the chosen methodology, a thorough and systematic validation in accordance with ICH Q2(R2) guidelines is not merely a regulatory hurdle but a fundamental component of good scientific practice.[5][8] It ensures the integrity, reliability, and defensibility of the data that underpins critical decisions in the drug development lifecycle. This guide serves as a foundational resource to empower you to develop and implement a scientifically sound, validated analytical method for this compound, ensuring data of the highest quality and integrity.
References
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Smart, A., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. [Link]
-
Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?[Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
Wang, L., et al. (2015). Targeted quantification of amino acids by dansylation. PMC. [Link]
-
ICH. (n.d.). ICH Q2(R2) Validation of Analytical Procedures. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Molins-Legua, C., et al. (2007). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link]
-
Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]
-
Wu, Chen-Hsuan. (1994). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Dudar, T. F., & Cunniff, P. (1987). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
GL Sciences. (n.d.). LB805 - Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride). [Link]
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
Triclinic Labs. (n.d.). Analytical Method Development, Validation, cGMP Release Testing Services. [Link]
-
V.Nimc. (2025). ICH Q2 R2: Decoding Analytical Procedure Validation. [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. [Link]
-
Yusof, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link]
-
Cai, M., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. [Link]
-
S. Ashutosh Kumar, et al. (2013). Analytical Method Development and Validation of Pharmaceutical Technology. [Link]
-
RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
-
Almirall, J. (2023). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Journal of Pharmaceutical Analysis. [Link]
-
Chan, C. C., et al. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. youtube.com [youtube.com]
- 11. intuitionlabs.ai [intuitionlabs.ai]
- 12. pharmtech.com [pharmtech.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Oxa-7-azaspiro[4.5]decane
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Oxa-7-azaspiro[4.5]decane, a heterocyclic compound utilized in the synthesis of various active pharmaceutical ingredients.[1] Our focus is to empower you with the knowledge to manage this process with the highest degree of safety and environmental stewardship, building a foundation of trust that transcends the product itself.
Understanding the Hazard Profile: The "Why" Behind the Procedure
Before delving into the specifics of disposal, it is paramount to understand the inherent hazards of this compound. The hydrochloride salt of this compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2] These properties necessitate its classification as hazardous waste, mandating a disposal protocol that mitigates risk to personnel and the environment.[3]
| Hazard Classification | GHS Hazard Statement | Key Precaution |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product.[2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Wear protective gloves and clothing.[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Wear eye and face protection.[2] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area.[2] |
Pre-Disposal: The Foundation of Safe Waste Management
Proper disposal begins long before the waste container leaves the laboratory. Adherence to these pre-disposal steps is crucial for ensuring a safe and efficient process.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[2]
-
Body Protection: A lab coat or other impervious clothing should be worn to protect against contamination of personal clothing.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[2]
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Never mix this compound waste with incompatible materials.
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be in good condition, with a secure lid, and compatible with the chemical.[4]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date the waste was first added to the container.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Caption: Disposal Workflow for this compound
Step 1: Waste Transfer
-
For Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container using a chemically resistant scoop or spatula. Avoid generating dust.
-
For Solutions: If the waste is in a solution, carefully pour the liquid into the designated hazardous waste container. Use a funnel to prevent spills.
Step 2: Decontamination of Empty Containers
-
Any container that has held this compound must be decontaminated before being discarded or repurposed.
-
Rinse the container three times with a suitable solvent (e.g., ethanol or isopropanol).
-
The rinsate must be collected and disposed of as hazardous waste in the same container as the primary waste.[2]
Step 3: Disposal of Contaminated Materials
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing paper, must be disposed of as hazardous waste. Place these items in the same designated waste container.
Step 4: Secure Storage
-
Once the waste container is full, or if you are finished generating this type of waste, securely close the lid.
-
Store the container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from incompatible materials, and have secondary containment.[2]
Step 5: Final Disposal
-
The final disposal of this compound must be conducted by a licensed hazardous waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]
-
Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste. They will provide you with the necessary paperwork (waste manifest) and ensure that the disposal is compliant with all local, state, and federal regulations.[5][6]
Emergency Procedures: Planning for the Unexpected
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent) to contain the spill.
-
Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.[2]
-
Ventilation: Ensure the area is well-ventilated.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Regulatory Context: Adherence to the Law
The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations, as well as any applicable state and local laws.[5]
References
- This compound hydrochloride-SDS-MedChemExpress. (n.d.). MedChemExpress.
- Proper Disposal of Spiro[cyclohexane-1,3'-indolin]-2'-one: A Guide for Labor
- This compound hydrochloride | 374795-37-6. (n.d.). Sigma-Aldrich.
- 2-Oxa-7-azaspiro[4.
- 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane. (n.d.). AK Scientific, Inc.
- 3,3-Dimethyl-9-oxa-6-azaspiro[4.5]decane. (n.d.). AK Scientific, Inc.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- SAFETY DATA SHEET. (2025, September 9). Thermo Fisher Scientific.
- MSDS of 7-oxa-2-azaspiro[4.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.).
- EHS Program Manual 5.2 - Waste Disposal Procedure. (2020, August 27). Weill Cornell Medicine.
- NIH Waste Disposal Guide 2022. (2022).
- 1-Thia-4-azaspiro[4.5]decane hydrochloride. (n.d.). AK Scientific, Inc.
- SAFETY D
- Chemical Waste | Environmental Health & Safety (EHS). (n.d.).
- 176-74-9|this compound. (n.d.). BLDpharm.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10).
- Identification and Listing of Hazardous Waste. (2023, January 23).
- 8-Oxa-2-azaspiro[4.5]decane | 310-93-0. (2025, July 16). ChemicalBook.
- 72088-42-7|7-Oxa-2-azaspiro[4.5]decane. (n.d.). BLDpharm.
- Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). US EPA.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP.
- The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. (2025, May 20). Stericycle.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Oxa-7-azaspiro[4.5]decane
This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for the safe handling of 2-Oxa-7-azaspiro[4.5]decane and its hydrochloride salt in a laboratory setting. As a crucial intermediate in the synthesis of various active compounds, understanding its hazard profile is paramount for the safety of all personnel.[1] This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and procedural excellence.
Understanding the Risks: Hazard Profile of this compound
This compound hydrochloride is classified as a hazardous substance with the following risk profile:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2][3]
Given these hazards, the implementation of a comprehensive PPE strategy is not merely a recommendation but a critical necessity to prevent accidental exposure.
Core Protective Measures: Selecting the Right PPE
A multi-layered approach to PPE is essential when handling this compound. The selection of specific equipment should be guided by a thorough risk assessment of the planned procedure.
| Body Part | Personal Protective Equipment | Specification/Standard | Rationale for Use |
| Hands | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber. Inspect for integrity before each use.[4] | To prevent skin contact and subsequent irritation. It is advisable to use double gloves for enhanced protection.[5][6] |
| Eyes/Face | Safety glasses with side shields or Goggles | ANSI Z87.1 certified.[4] | To protect the eyes from splashes or airborne particles of the compound. |
| Face shield | To be used in conjunction with goggles for splash hazards. | Provides an additional layer of protection for the entire face. | |
| Body | Laboratory coat | Long-sleeved to protect skin and personal clothing. | Prevents contamination of personal clothing and skin. |
| Respiratory | Chemical fume hood or well-ventilated area | Primary engineering control to minimize inhalation of dust or vapors.[4] | |
| NIOSH-approved respirator | With organic vapor cartridges if ventilation is inadequate or aerosols are generated.[4] | To be used as a secondary control measure when engineering controls are insufficient. |
Operational Plan: Step-by-Step PPE Protocols
Adherence to a strict, sequential procedure for donning and doffing PPE is critical to prevent cross-contamination and ensure user safety.
Donning PPE: A Step-by-Step Guide
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Lab Coat: Put on a clean, long-sleeved laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If the risk assessment indicates the need for a respirator, perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles. If a significant splash risk exists, add a face shield over the goggles.[7]
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap with the cuffs of the lab coat. If double-gloving, put on the second pair over the first.
Doffing PPE: A Contamination-Conscious Approach
-
Gloves (Outer Pair): If double-gloved, remove the outer pair and dispose of them as hazardous waste.
-
Lab Coat: Unbutton the lab coat and remove it by turning it inside out to contain any contaminants. Place it in a designated receptacle for laundering.
-
Eye and Face Protection: Remove the face shield (if used) and then the goggles. Clean and disinfect them according to laboratory protocols.
-
Gloves (Inner Pair): Remove the inner pair of gloves, again turning them inside out, and dispose of them as hazardous waste.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task being performed with this compound.
Caption: Decision workflow for PPE selection based on the handling procedure for this compound.
Disposal and Decontamination: Completing the Safety Cycle
Proper disposal of contaminated materials is as crucial as the handling itself.
-
Solid Waste: All disposable PPE (gloves, etc.) and contaminated materials (e.g., weighing paper) must be collected in a designated, properly labeled, and sealed container for hazardous waste.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Do not dispose of it down the drain.[4]
-
Container Decontamination: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
-
Spill Management: In case of a spill, evacuate the area and prevent further leakage if safe to do so. Absorb the spill with an inert material and decontaminate the surface with a suitable solvent. Dispose of all contaminated materials as hazardous waste.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound while minimizing the risk of exposure and ensuring a safe and productive laboratory environment.
References
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Nevada, Reno. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. [Link]
-
Safe Laboratory Practices in Chemistry Harvey Mudd College Department of Chemistry Revised 29 October 2015. (2015). Harvey Mudd College. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. pppmag.com [pppmag.com]
- 7. hmc.edu [hmc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
